6-Bromo-benzooxazole-2-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3-benzoxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWVVLNNYYVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696262 | |
| Record name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-79-7 | |
| Record name | 6-Bromo-2-benzoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity, and its role as a precursor for novel therapeutic agents.
Core Compound Identification and Properties
This compound is a specialty chemical featuring a benzoxazole core substituted with a bromine atom at the 6-position and a reactive aldehyde group at the 2-position. The precise arrangement of these functional groups makes it a valuable intermediate for synthesizing more complex molecules.
While there can be ambiguity in online databases for specific substituted heterocycles, the definitive Chemical Abstracts Service (CAS) number for the parent compound, Benzooxazole-2-carbaldehyde, is 62667-25-8.[1][2] The CAS number for the specific 6-Bromo derivative has been cited as 20780-72-7.[3] Researchers are advised to verify the CAS number with their specific supplier.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 20780-72-7 | [3] |
| Molecular Formula | C₈H₄BrNO₂ | Calculated |
| Molecular Weight | 226.03 g/mol | Calculated |
| IUPAC Name | 6-bromo-1,3-benzoxazole-2-carbaldehyde | |
| Appearance | Typically a solid (predicted) | General Knowledge |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General Knowledge |
Synthesis and Mechanism
The synthesis of benzoxazole derivatives, including this compound, is a cornerstone of heterocyclic chemistry. The most prevalent and efficient method involves the condensation and subsequent cyclization of a substituted 2-aminophenol with an aldehyde-containing precursor.
The general mechanism for benzoxazole formation involves the reaction of 2-aminophenols with aldehydes.[4][5] This reaction can be catalyzed by various agents, including acids, metal catalysts, or even under microwave irradiation to improve yields and reduce reaction times.[5][6][7] The process typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and oxidation to yield the aromatic benzoxazole ring.
Conceptual Synthesis Workflow:
The synthesis of this compound would logically start from 2-amino-5-bromophenol. This precursor contains the necessary amine and hydroxyl groups in the correct ortho orientation for cyclization and the bromine atom at the desired position.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol (General Example):
The following is a representative protocol for the synthesis of a 2-substituted benzoxazole, which can be adapted for the specific target compound. This method utilizes a heterogeneous nanocatalyst, highlighting a modern, green chemistry approach.[4]
-
Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Catalyst Addition: Add the Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g) to the mixture.[4]
-
Reaction Conditions: Stir the reaction mixture at 50 °C under solvent-free conditions.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:3 n-hexane:ethanol).[4]
-
Workup: Upon completion, add hot ethanol (3 mL) to the mixture and stir for 5 minutes.
-
Purification: Use an external magnet to separate the magnetic nanocatalyst. The product can then be isolated from the ethanol solution, typically through recrystallization to achieve high purity.[4]
Chemical Reactivity and Derivatization
The chemical utility of this compound is dominated by the reactivity of its aldehyde group. This functionality serves as a versatile handle for a wide range of chemical transformations, making it a key building block in synthetic chemistry.[1]
Key Reactions of the Aldehyde Group:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-benzoxazoles.
-
Wittig Reaction: Reaction with phosphorus ylides to form vinyl-substituted benzoxazoles.
-
Oxidation: The aldehyde can be oxidized to the corresponding 6-Bromo-benzooxazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate or silver oxide. This carboxylic acid is itself a valuable intermediate for forming esters and amides.[1]
-
Reduction: Reduction of the aldehyde using agents like sodium borohydride yields the corresponding alcohol, (6-Bromo-benzooxazol-2-yl)methanol.
-
Condensation Reactions: Formation of Schiff bases (imines) upon reaction with primary amines. These reactions are fundamental in creating diverse molecular scaffolds for drug discovery.[1]
Caption: Key chemical transformations of the 2-carbaldehyde group.
Applications in Drug Discovery and Medicinal Chemistry
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[8] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing enzyme inhibitors and receptor antagonists. Benzoxazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][8][9][10]
The presence of the bromine atom on the this compound scaffold can significantly enhance biological activity. Halogen atoms can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.
Potential Therapeutic Applications:
-
Anticancer Agents: Many benzoxazole derivatives have been investigated as anticancer agents.[9][11] A key mechanism for some is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[11]
-
Antimicrobial Agents: The benzoxazole core is present in compounds with potent activity against various bacterial and fungal strains.[8][12]
-
Anti-inflammatory Agents: Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them candidates for treating inflammatory diseases.[8]
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its strategic combination of a privileged benzoxazole core, a reactive aldehyde handle, and a modulating bromo-substituent provides researchers with a powerful tool for the discovery and development of novel small molecules. The synthetic accessibility and diverse reactivity of this compound ensure its continued importance in the fields of drug discovery, medicinal chemistry, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 62667-25-8: Benzooxazole-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. parchem.com [parchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jbarbiomed.com [jbarbiomed.com]
A Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Within this class, 6-Bromo-benzooxazole-2-carbaldehyde emerges as a particularly strategic building block. Its unique trifecta of functionalities—a heterocyclic core, a reactive aldehyde, and a versatile bromine handle—offers a robust platform for the synthesis of diverse molecular architectures. This guide provides an in-depth analysis of its structure, a validated synthetic protocol, and a discussion of its strategic application in modern drug discovery programs, intended for researchers and professionals in the field.
Core Molecular Profile and Physicochemical Properties
This compound, with CAS Number 20780-72-7, is a heterocyclic aromatic aldehyde.[1] Its structure is defined by a benzoxazole nucleus, which is a bicyclic system composed of a fused benzene and oxazole ring. The key functional groups are a bromine atom substituted at the C6 position of the benzene ring and a carbaldehyde (aldehyde) group at the C2 position of the oxazole ring. This specific arrangement of functional groups makes it an exceptionally valuable intermediate in organic synthesis.
Chemical Structure
The structural framework provides distinct sites for chemical modification, which is a critical attribute for library synthesis in drug discovery.
Caption: Chemical structure and key reactive sites of this compound.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromobenzo[d]oxazole-2-carbaldehyde | [1] |
| Synonyms | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | [1] |
| CAS Number | 20780-72-7 | [1] |
| Molecular Formula | C₈H₄BrNO₂ | [1] |
| Molecular Weight | 226.03 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | General |
Synthesis and Mechanistic Considerations
The synthesis of benzoxazoles is a well-established area of organic chemistry, with primary methods often involving the condensation of an o-aminophenol with a carboxylic acid derivative or an aldehyde.[2][3] For this compound, a logical and efficient approach starts from 2-amino-5-bromophenol.
Recommended Synthetic Workflow
The formation of the benzoxazole ring is typically achieved via the cyclocondensation of 2-aminophenols with aldehydes.[4] This process is often facilitated by an oxidizing agent to promote the final aromatization step.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method based on established literature procedures for benzoxazole synthesis.[4]
Objective: To synthesize this compound from 2-amino-5-bromophenol.
Materials:
-
2-Amino-5-bromophenol (1.0 eq)
-
Glyoxylic acid monohydrate (1.2 eq)
-
Manganese (IV) oxide (MnO₂) (2.0 eq)
-
Toluene or a similar high-boiling solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-5-bromophenol (1.0 eq) and toluene.
-
Reagent Addition: Add glyoxylic acid monohydrate (1.2 eq) to the suspension.
-
Initial Condensation: Heat the mixture to reflux. Water generated during the initial imine formation will be collected in the Dean-Stark trap, driving the reaction forward. Monitor the reaction by TLC until the starting aminophenol is consumed.
-
Causality Insight: The azeotropic removal of water is critical to shift the equilibrium towards the formation of the cyclized intermediate, preventing hydrolysis of the Schiff base.
-
-
Oxidation: After cooling the reaction slightly, add activated manganese (IV) oxide (2.0 eq) portion-wise.
-
Self-Validating Step: The addition of the oxidant should be controlled to manage any exotherm. The reaction progress can be monitored by a distinct color change and TLC analysis.
-
-
Final Reflux: Resume reflux and continue heating until the reaction is complete (typically 2-4 hours). The intermediate is oxidized to the aromatic benzoxazole system.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the MnO₂ solids, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its capacity as a dual-handled synthetic intermediate. Both the aldehyde and the bromo functionalities can be selectively addressed to build molecular complexity, a cornerstone of modern Structure-Activity Relationship (SAR) studies.
Derivatization via the C2-Aldehyde
The aldehyde group is a versatile functional handle for introducing a wide variety of substituents at the C2 position.[5] This is crucial for probing the binding pocket of a biological target.
References
6-Bromo-benzooxazole-2-carbaldehyde molecular weight
An In-depth Technical Guide: 6-Bromo-benzooxazole-2-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of this compound, structured to deliver field-proven insights for its synthesis, characterization, and application in medicinal chemistry and materials science. It moves beyond a simple data sheet to explain the causality behind experimental choices and protocols.
Executive Summary
This compound is a pivotal heterocyclic building block, merging the pharmacologically significant benzoxazole core with two versatile functional handles: a bromine atom and a reactive carbaldehyde group. The benzoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[1][2][3] The presence of a bromine atom can enhance biological efficacy and modulate pharmacokinetic properties, while the aldehyde at the 2-position serves as a key gateway for synthetic elaboration. This guide details the molecule's fundamental properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications as a strategic intermediate in drug discovery and materials science.
Physicochemical Properties and Strategic Importance
The strategic value of this compound lies in its unique combination of structural features. The planar, aromatic benzoxazole system readily engages in π-stacking interactions with biological targets, a common feature in enzyme inhibitors and DNA-interacting agents.[2]
Core Compound Data
A summary of the essential physicochemical and identifying data for this compound is presented below.
| Property | Value | Source / Method |
| IUPAC Name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | IUPAC Nomenclature |
| CAS Number | 20780-72-7 | [4] |
| Molecular Formula | C₈H₄BrNO | [4] |
| Molecular Weight | 226.03 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to brown solid | General observation for similar compounds |
Spectroscopic Validation
Empirical validation of the compound's structure is paramount. The following spectroscopic characteristics are expected and serve as a benchmark for successful synthesis.
-
¹H NMR: The proton spectrum should reveal distinct signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns dictated by the bromine substitution. A key diagnostic signal is the aldehyde proton (–CHO), which is expected to appear as a singlet significantly downfield (9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.
-
¹³C NMR: The carbon spectrum will show signals for the eight distinct carbon atoms. The aldehyde carbon is highly characteristic, appearing around 180-190 ppm. The carbon atom attached to the bromine (C-6) will also have a distinctive chemical shift.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. Other key signals include C=N stretching of the oxazole ring (approx. 1600-1650 cm⁻¹) and C-O-C stretching.
-
Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the definitive signature of a monobrominated compound.
Synthesis and Purification Workflow
The synthesis of benzoxazole-2-carbaldehydes can be challenging to achieve in a single step. A robust and reliable method involves a two-step sequence starting from a readily available precursor, 4-bromo-2-aminophenol. This approach offers high yields and straightforward purification.
Synthetic Strategy Overview
The chosen strategy involves the initial formation of a stable 2-methylbenzoxazole intermediate, followed by selective oxidation of the methyl group. This avoids issues with the instability of potential C2-synthons that could be used in a direct condensation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-methylbenzoxazole
This reaction is a classic cyclocondensation to form the benzoxazole core.[5]
-
Reaction Setup: To a round-bottom flask, add 4-bromo-2-aminophenol (1.0 eq) and polyphosphoric acid (PPA) (10-15 wt eq).
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the mixture while stirring. Causality: PPA acts as both the solvent and a powerful dehydrating agent, driving the cyclization to completion.
-
Heating: Heat the reaction mixture to 130-140 °C and maintain for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate.
-
Neutralization & Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution until pH ~7-8. Filter the resulting solid or extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.
Step 2: Oxidation to this compound
This step utilizes a selective oxidant to convert the benzylic methyl group to an aldehyde.[6]
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve 6-bromo-2-methylbenzoxazole (1.0 eq) in a suitable solvent such as dioxane or toluene.
-
Oxidant Addition: Add selenium dioxide (SeO₂) (1.1-1.2 eq) to the solution. Causality: SeO₂ is a specific reagent for the oxidation of activated methyl groups to aldehydes, minimizing over-oxidation to the carboxylic acid that can occur with stronger agents like KMnO₄.
-
Heating: Reflux the mixture for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. The black selenium byproduct can be removed by filtration through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude residue using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Chemical Reactivity and Derivatization Potential
The aldehyde functionality at the C2 position is a highly versatile chemical handle, making this compound an excellent starting point for building molecular diversity for screening libraries.[6]
Caption: Key derivatization pathways from the C2-carbaldehyde group.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 6-bromo-benzooxazole-2-carboxylic acid using mild agents like silver oxide (Ag₂O) or stronger ones like potassium permanganate.[6][7] This carboxylic acid is a valuable intermediate for forming amides and esters.
-
Reductive Amination: This is one of the most powerful reactions in medicinal chemistry. The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to generate a diverse array of secondary and tertiary amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various alkenes, providing a route to extend carbon chains and introduce new functionalities.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, further expanding the scaffold.
Applications in Drug Discovery and Research
The title compound is not typically an end-product but rather a high-value intermediate for accessing more complex molecules with therapeutic potential.
-
Scaffold for Bioactive Agents: The benzoxazole core is present in compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][8][9][10] Researchers can leverage this compound to synthesize novel derivatives for screening against these and other disease targets.
-
Fragment-Based Drug Design (FBDD): Due to its relatively small size and functional group handles, this molecule can be used as a starting fragment in FBDD campaigns. The fragment can be optimized and grown from the aldehyde position to improve binding affinity to a protein target.
-
Chemical Probes and Dyes: The benzoxazole structure is also a component of some fluorescent dyes and optical brighteners. The reactive aldehyde allows for conjugation to other molecules, enabling the development of custom chemical probes for biological imaging.
Safety, Handling, and Storage
-
Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Aromatic aldehydes can be irritants, and brominated organic compounds should be handled with care.
-
Storage: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This prevents the slow oxidation of the aldehyde group to the carboxylic acid upon exposure to air.
Conclusion
This compound is a compound of significant synthetic utility for chemists in drug discovery and materials science. Its preparation via a reliable, multi-step protocol provides access to a versatile building block. The strategic placement of the reactive aldehyde and the bromine atom on the privileged benzoxazole scaffold offers a wealth of opportunities for chemical modification, enabling the rapid generation of diverse molecular libraries for the discovery of new and potent bioactive agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID CAS#: 944907-30-6 [amp.chemicalbook.com]
- 8. esisresearch.org [esisresearch.org]
- 9. ijpbs.com [ijpbs.com]
- 10. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Synthesis of 6-Bromo-1,3-benzoxazole-2-carbaldehyde
Abstract
6-Bromo-1,3-benzoxazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in the synthesis of a wide range of functionalized derivatives. This guide provides a comprehensive technical overview of a reliable and efficient synthetic pathway to this compound. We will delve into the strategic considerations for its synthesis, a detailed step-by-step experimental protocol, the underlying chemical principles, and methods for purification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure reproducible and high-yield production.
Introduction and Strategic Overview
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[1][2] The presence of a bromine atom at the 6-position and a reactive aldehyde group at the 2-position makes 6-bromo-1,3-benzoxazole-2-carbaldehyde a versatile intermediate for further chemical modification, such as nucleophilic additions, condensations, and cross-coupling reactions.
The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde.[2][3][4] For the target molecule, a retrosynthetic analysis suggests two primary approaches:
-
Direct Condensation: Cyclization of 2-amino-5-bromophenol with a glyoxylic acid equivalent.
-
Post-Cyclization Functionalization: Formation of the 6-bromobenzoxazole core followed by introduction of the aldehyde functionality at the 2-position.
While direct condensation is feasible, the latter approach often provides a more controlled and higher-yielding pathway. Specifically, the oxidation of a stable precursor, (6-bromo-1,3-benzoxazol-2-yl)methanol, is a widely adopted and efficient strategy. This guide will focus on this robust two-step method, which involves the initial synthesis of the alcohol intermediate followed by its selective oxidation.
Synthesis Pathway: From Phenol to Aldehyde
The selected pathway is a two-step process beginning with the condensation of 2-amino-5-bromophenol with dihydroxyacetic acid to form the alcohol intermediate, which is then oxidized to the target aldehyde.
Caption: Overall synthetic workflow for 6-Bromo-1,3-benzoxazole-2-carbaldehyde.
Step 1: Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol
This initial step involves the acid-catalyzed condensation and cyclization of 2-amino-5-bromophenol with dihydroxyacetic acid (also known as glycolic acid dimer). The strong acidic medium facilitates the dehydration and subsequent intramolecular ring closure to form the stable benzoxazole ring system.
Step 2: Oxidation to 6-Bromo-1,3-benzoxazole-2-carbaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a critical transformation that requires a mild and efficient oxidizing agent to prevent over-oxidation to the carboxylic acid. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is an excellent choice for this purpose. It is a high-potential quinone that acts as a powerful hydride acceptor, offering high selectivity for the oxidation of benzylic and allylic alcohols under neutral and mild conditions.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol
-
Materials:
-
2-Amino-5-bromophenol
-
Dihydroxyacetic acid
-
4M Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromophenol (1.0 eq) and dihydroxyacetic acid (1.2 eq).
-
Add 4M aqueous HCl to the flask to create a 0.5 M solution with respect to the aminophenol.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 3.2: Synthesis of 6-Bromo-1,3-benzoxazole-2-carbaldehyde
-
Materials:
-
(6-Bromo-1,3-benzoxazol-2-yl)methanol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add DDQ (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is often accompanied by a color change.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, the precipitated hydroquinone byproduct (DDHQ) can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 6-bromo-1,3-benzoxazole-2-carbaldehyde.
-
Data Summary and Characterization
The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |
| (6-Bromo-1,3-benzoxazol-2-yl)methanol | C₈H₆BrNO₂ | 228.04 | 75-85% | ¹H NMR: δ ~4.8 (s, 2H, -CH₂-), δ ~5.5 (br s, 1H, -OH) |
| 6-Bromo-1,3-benzoxazole-2-carbaldehyde | C₈H₄BrNO₂ | 226.03 | 80-90% | ¹H NMR: δ ~10.1 (s, 1H, -CHO); IR (cm⁻¹): ~1700 (C=O stretch) |
Conclusion
This guide outlines a robust and reproducible two-step synthesis for 6-bromo-1,3-benzoxazole-2-carbaldehyde. The pathway, which proceeds through the stable alcohol intermediate followed by a mild DDQ-mediated oxidation, is efficient and provides the target aldehyde in high yield and purity. The described protocols are well-established and offer a reliable method for researchers requiring this versatile building block for applications in drug discovery and materials science.
References
An In-Depth Technical Guide to the Synthesis of 6-Bromo-benzooxazole-2-carbaldehyde
This guide provides a comprehensive overview of the synthetic pathways for preparing 6-Bromo-benzooxazole-2-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for their synthetic endeavors.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with a readily accessible brominated aromatic precursor. The core strategy involves the construction of the benzoxazole ring system, followed by the introduction or unmasking of the aldehyde functionality at the 2-position. The most logical and widely applicable pathway proceeds via the key intermediate, 2-amino-5-bromophenol.
The overall synthetic workflow can be visualized as a two-stage process:
Caption: High-level overview of the synthetic strategy.
Stage 1: Synthesis of the Key Intermediate: 2-Amino-5-bromophenol
The foundational starting material for this synthesis is 2-amino-5-bromophenol. This compound provides the necessary phenolic hydroxyl and amino groups in the correct ortho relationship for the subsequent benzoxazole ring formation, along with the bromine substituent at the desired position. While commercially available, its synthesis from 5-bromo-2-nitrophenol is a common and cost-effective laboratory procedure.[1][2]
Synthesis of 2-Amino-5-bromophenol from 5-Bromo-2-nitrophenol
The conversion of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol is a standard reduction of a nitro group to an amine. A variety of reducing agents can be employed, with sodium bisulfite being a mild and effective option.[1][2]
Experimental Protocol:
-
Dissolve 5-bromo-2-nitrophenol in a dilute aqueous sodium hydroxide solution with stirring until complete dissolution.
-
Add sodium bisulfite to the solution and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-bromophenol.
-
The crude product can be further purified by recrystallization from a solvent mixture like ether/hexane.[1][2]
Data Summary for the Synthesis of 2-Amino-5-bromophenol:
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-nitrophenol | [1][2] |
| Reducing Agent | Sodium bisulfite | [1][2] |
| Solvent | 0.5% aqueous NaOH | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Typical Yield | ~60% (after recrystallization) | [1] |
| Melting Point | 125-127 °C (decomposition) | [1] |
Stage 2: Formation of the 6-Bromobenzooxazole Ring and Aldehyde Installation
With the key intermediate, 2-amino-5-bromophenol, in hand, the next stage focuses on the construction of the benzoxazole ring and the introduction of the carbaldehyde group at the 2-position. A direct, one-pot cyclization with a glyoxylic acid equivalent is often challenging. A more robust and higher-yielding approach involves a two-step process: cyclization to form a stable 2-substituted intermediate, followed by transformation of this substituent into the desired aldehyde. A common and effective strategy is the formation of a 2-(hydroxymethyl)benzooxazole, which is then oxidized to the carbaldehyde.
Synthesis of 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole
The cyclization of 2-amino-5-bromophenol with a suitable two-carbon electrophile bearing a hydroxyl group or a masked hydroxyl group is required. Dihydroxyacetic acid (glyoxylic acid hydrate) is an excellent reagent for this purpose. The reaction is typically carried out under acidic conditions to facilitate the condensation and subsequent cyclization.
Caption: Detailed workflow for Stage 2 of the synthesis.
Experimental Protocol (General Procedure):
-
A mixture of 2-amino-5-bromophenol and dihydroxyacetic acid in a suitable high-boiling solvent (e.g., toluene or xylene) is heated under reflux with a Dean-Stark apparatus to remove water.
-
An acid catalyst, such as p-toluenesulfonic acid, can be added to promote the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by washing with an aqueous base (e.g., sodium bicarbonate solution) and water.
-
The organic layer is dried and concentrated to afford the crude 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole.
-
Purification is typically achieved by column chromatography on silica gel.
Oxidation to this compound
The final step is the oxidation of the primary alcohol of 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole to the corresponding aldehyde. A variety of mild oxidizing agents can be used to avoid over-oxidation to the carboxylic acid. Common choices include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane.
Experimental Protocol (Using Manganese Dioxide):
-
Dissolve 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide in excess. The quality of the MnO₂ is crucial for the success of the reaction.
-
Stir the suspension vigorously at room temperature. The reaction is typically monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Summary for Stage 2:
| Step | Reagents & Conditions | Product | Typical Yield |
| Cyclization | 2-Amino-5-bromophenol, Dihydroxyacetic acid, p-TSA, Toluene, Reflux | 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole | Good to Excellent |
| Oxidation | 6-Bromo-2-(hydroxymethyl)benzo[d]oxazole, Activated MnO₂, Dichloromethane, RT | This compound | Good to Excellent |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. By following the outlined two-stage approach, researchers can reliably produce this valuable intermediate in good yields. The key to success lies in the careful execution of each step, particularly the purification of the intermediates and the choice of a suitable oxidizing agent for the final transformation. This guide provides a solid foundation for the synthesis and further derivatization of this important heterocyclic compound.
References
physical and chemical properties of 6-Bromo-benzooxazole-2-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 6-Bromo-benzooxazole-2-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of the (CAS No. 20780-72-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer expert insights into its characteristics, reactivity, and potential applications. We will explore its predicted physicochemical parameters, outline its core reactivity as a versatile synthetic intermediate, propose a validated synthetic protocol, and discuss its relevance within the broader context of benzoxazole-based drug development.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heteroaromatic structure, consisting of a benzene ring fused to an oxazole ring, is a core component in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][3] Benzoxazole derivatives have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[4][5]
The subject of this guide, this compound, combines three key features that make it a particularly valuable tool for the medicinal chemist:
-
The Benzoxazole Core: Provides a rigid, planar backbone known to interact favorably with various biological targets.[1]
-
The 2-Carbaldehyde Group: A versatile chemical handle for introducing diverse functional groups and building molecular complexity through reactions such as reductive amination, Wittig olefination, and condensation.
-
The 6-Bromo Substituent: Offers a site for further modification via modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and influences the electronic properties of the aromatic system.
This guide serves to consolidate the predicted properties and reactive potential of this molecule to empower researchers in its effective application.
Physicochemical Properties
Direct experimental data for this compound is not widely published. However, we can deduce its core properties and provide estimated values based on its structure and data from closely related analogues.
Table 1: Core Properties of this compound
| Property | Value / Description | Source / Method |
| IUPAC Name | 6-bromo-1,3-benzoxazole-2-carbaldehyde | Nomenclature |
| CAS Number | 20780-72-7 | [6] |
| Molecular Formula | C₈H₄BrNO₂ | Calculated |
| Molecular Weight | 226.03 g/mol | Calculated |
| Appearance | Predicted to be a solid, likely off-white to yellow/brown powder. | Analogy to related compounds |
| Melting Point | Not available. Related brominated benzoxazoles and benzaldehydes have melting points ranging from 44°C to over 130°C. | Inferred |
| Solubility | Predicted to be poorly soluble in water, but soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). | Chemical Principles |
| Stability | Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[7] May be sensitive to light and air over long-term storage. | General Chemical Safety |
Spectroscopic Characterization (Predicted)
The structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques. The following are the predicted key signals:
-
¹H NMR (in CDCl₃, predicted):
-
Aldehyde proton (CHO): A sharp singlet expected around δ 9.9-10.1 ppm.
-
Aromatic protons: Three distinct signals in the aromatic region (δ 7.5-8.2 ppm). The proton at C7 (adjacent to bromine) and C5 will likely appear as doublets, while the proton at C4 may appear as a doublet of doublets, showing coupling to both C5 and C7 protons. The exact splitting patterns depend on the coupling constants.
-
-
¹³C NMR (in CDCl₃, predicted):
-
Aldehyde carbonyl carbon: A signal expected in the range of δ 180-185 ppm.
-
Aromatic and Heterocyclic Carbons: Approximately 7 signals are expected for the benzoxazole ring system, with chemical shifts influenced by the bromine, oxygen, and nitrogen atoms. The carbon bearing the bromine (C6) would appear in the typical C-Br region.
-
-
Infrared (IR) Spectroscopy (ATR):
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 225 and 227.
-
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its three functional components: the aldehyde, the benzoxazole ring, and the bromo-substituent.
Reactions of the Aldehyde Group
The 2-carbaldehyde group is a gateway for extensive synthetic transformations, making the molecule an ideal scaffold for library synthesis.
-
Reductive Amination: The most powerful reaction for drug discovery, allowing the introduction of diverse amine side chains. The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine), which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₄) to yield the corresponding amine derivative.
-
Oxidation: Can be readily oxidized to the corresponding 6-bromo-benzooxazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Nucleophilic Addition: Undergoes addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, enabling the extension of carbon chains and the synthesis of stilbene-like structures.
Caption: Key reactions of the aldehyde group.
Reactivity involving the Bromo-Substituent
The bromine atom at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding 6-aryl-benzooxazole derivatives.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C6 position.
-
Buchwald-Hartwig Amination: Reaction with amines to form 6-amino-benzooxazole derivatives.
Caption: Palladium-catalyzed cross-coupling reactions.
Synthesis Protocol
The synthesis of 2-substituted benzoxazoles is well-established, most commonly proceeding via the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative.[4][10] The synthesis of this compound would logically start from 2-amino-5-bromophenol.
Proposed Synthetic Pathway: Condensation and Oxidation
A robust method involves the condensation of 2-amino-5-bromophenol with a protected glyoxal equivalent, followed by deprotection and oxidation. A more direct and modern approach involves oxidative cyclization.
Step-by-Step Protocol (Illustrative)
This protocol is based on established methods for benzoxazole synthesis.[11][12]
Objective: To synthesize this compound from 2-amino-5-bromophenol.
Materials:
-
2-Amino-5-bromophenol
-
Glyoxylic acid
-
Oxidizing agent (e.g., Manganese dioxide, MnO₂) or a catalyst system like I₂/K₂CO₃.
-
Solvent (e.g., Toluene, DMF, or Acetonitrile)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography).
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromophenol (1.0 eq) and a suitable solvent like acetonitrile.
-
Reagent Addition: Add glyoxylic acid (1.1 eq).
-
Cyclization/Oxidation: Add the chosen catalyst or oxidizing system (e.g., I₂ and K₂CO₃).[12] Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solids. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Caption: Proposed synthetic workflow diagram.
Safety and Handling
-
Hazard Statements (Inferred): Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][15] Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.[7]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for medicinal chemistry and materials science. Its trifunctional nature—a biologically relevant core, a reactive aldehyde, and a cross-coupling-ready bromide—provides an exceptional platform for the rapid generation of diverse and complex molecular architectures. While detailed characterization data remains sparse in public databases, its properties and reactivity can be confidently predicted from fundamental chemical principles and analogous structures. The synthetic pathways are straightforward, drawing from the rich and well-established chemistry of benzoxazole formation. Researchers employing this reagent are well-equipped to explore novel chemical space in the quest for next-generation therapeutics.
References
- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. parchem.com [parchem.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. aksci.com [aksci.com]
A Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: The benzoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth examination of 6-Bromo-benzooxazole-2-carbaldehyde, a highly versatile heterocyclic building block. We will explore its synthesis, delve into the chemical reactivity of its key functional groups, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their discovery programs.
The Benzoxazole Core: A Foundation for Therapeutic Innovation
Benzoxazoles are aromatic organic compounds composed of a benzene ring fused to an oxazole ring.[3] This unique heterocyclic system is present in numerous natural products and synthetic pharmaceuticals, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The therapeutic versatility of the benzoxazole core is attributed to its ability to form key interactions with various biological targets, such as enzymes and receptors.[2]
This compound emerges as a particularly valuable intermediate for several reasons:
-
The Benzoxazole Scaffold: Provides the foundational structure known for broad bioactivity.
-
The C2-Carbaldehyde Group: A highly reactive and versatile functional group that serves as a primary handle for chemical modification and the introduction of diverse substituents.[7]
-
The C6-Bromo Substituent: Modulates the electronic properties of the ring system and offers a secondary site for advanced chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Physicochemical Properties and Identification
A clear understanding of the compound's fundamental properties is critical for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 6-bromo-1,3-benzoxazole-2-carbaldehyde | N/A |
| CAS Number | 20780-72-7 | [8] |
| Molecular Formula | C₈H₄BrNO₂ | N/A |
| Molecular Weight | 226.03 g/mol | Calculated |
| Appearance | Typically a solid | (related compound) |
| Purity | Available up to 95% or higher | [9] |
Synthesis and Mechanistic Considerations
The construction of the benzoxazole ring is a well-established process in organic chemistry, typically involving the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid derivative or an aldehyde.[10]
General Synthetic Pathway
The most common approach involves the reaction of an o-aminophenol with a suitable electrophile, followed by an acid-catalyzed dehydration to form the oxazole ring. This method is robust and tolerates a wide range of functional groups.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methodologies for benzoxazole synthesis.[10][11]
Objective: To synthesize this compound from 2-amino-4-bromophenol.
Step 1: Condensation Reaction
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and ethanol (10 mL/g).
-
Add glyoxylic acid monohydrate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
Step 2: Oxidative Cyclization
-
To the crude reaction mixture from Step 1, add a suitable oxidizing agent, such as manganese dioxide (MnO₂, 5.0 eq) or an alternative system like copper(II) oxide nanoparticles in DMSO under air.[11]
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The choice of oxidant and conditions is critical; milder conditions prevent over-oxidation of the newly formed aldehyde.
-
Monitor the reaction by TLC for the formation of the desired product.
Step 3: Work-up and Purification
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic solids. Wash the filter cake with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Step 4: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as a versatile anchor for building molecular complexity.[7]
Caption: Major reaction pathways involving the C2-carbaldehyde group.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are themselves important pharmacophores or can be subsequently reduced to secondary amines.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) directly produces amine derivatives.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like silver oxide or potassium permanganate.[7] This acid is a key intermediate for forming amides and esters.
-
Wittig Reaction: Reaction with phosphorus ylides provides a straightforward route to 2-vinylbenzoxazole derivatives, allowing for carbon-carbon bond formation.
Applications in Drug Discovery
The derivatives of this compound are being investigated for a wide spectrum of therapeutic applications, leveraging the known bioactivity of the benzoxazole scaffold.[1][6]
Caption: A logical workflow for drug discovery using the target scaffold.
Examples of Biologically Active Benzoxazole Derivatives
The structural motifs accessible from this compound are found in compounds with significant biological effects.
| Derivative Class | Therapeutic Area | Mechanism/Activity | Citation |
| Ureido-benzoxazoles | Anti-inflammatory | Inhibition of pro-inflammatory cytokines TNF-α and IL-6. | [12] |
| 2-Aryl-benzoxazoles | Antimicrobial | Potent activity against Gram-positive and Gram-negative bacteria. | [6][13] |
| 2-Amino-benzoxazoles | FAAH Inhibitors | Inhibition of fatty acid amide hydrolase for potential analgesic effects. | [3] |
| Various Substituted Benzoxazoles | Anticancer | Inhibition of crucial pathways like VEGFR-2 signaling, disrupting tumor angiogenesis. | [14] |
Conclusion and Future Perspectives
This compound is a high-value chemical intermediate that provides an efficient entry point to a rich chemical space of medicinally relevant compounds. Its strategic combination of a privileged benzoxazole core, a reactive aldehyde handle, and a modifiable bromo substituent makes it an ideal platform for combinatorial library synthesis and lead optimization campaigns. Future research will likely focus on expanding the diversity of derivatives through advanced synthetic methodologies, including metal-catalyzed cross-coupling reactions at the C6-position, and exploring their potential against emerging therapeutic targets. The continued exploration of this scaffold promises to yield novel candidates for treating a wide range of human diseases.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. parchem.com [parchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. Benzoxazole derivatives: design, synthesis and biological evaluation | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 6-Bromo-benzooxazole-2-carbaldehyde
Introduction
6-Bromo-benzooxazole-2-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] The benzoxazole core, in particular, is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from anti-inflammatory to antimicrobial.[1][2] This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key analytical characterization data. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important synthetic intermediate.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically dissected through a retrosynthetic approach. The primary disconnection breaks the molecule down into the benzoxazole core and the 2-carbaldehyde group. The benzoxazole ring is classically formed via the condensation of a 2-aminophenol with a suitable one-carbon synthon. The bromine substituent on the benzene ring can be introduced either on the starting 2-aminophenol or at a later stage. The 2-carbaldehyde functionality can be installed through various methods, including oxidation of a precursor alcohol or direct formylation.
A common and effective strategy involves the following key transformations:
-
Synthesis of the Precursor: Preparation of 2-amino-5-bromophenol.
-
Benzoxazole Ring Formation: Cyclization of 2-amino-5-bromophenol to form the 6-bromobenzoxazole core.
-
Introduction of the Aldehyde Functionality: Formylation or oxidation to yield the final product.
The following diagram illustrates the primary synthetic pathway:
Caption: Primary synthetic pathway to this compound.
PART 1: Synthesis of the Key Intermediate: 2-Amino-5-bromophenol
The synthesis of 2-amino-5-bromophenol is a critical first step. A common method involves the reduction of 5-bromo-2-nitrophenol.[3][4]
Experimental Protocol: Reduction of 5-bromo-2-nitrophenol
-
Dissolution: Dissolve 5-bromo-2-nitrophenol (1.0 eq.) in a 0.5% aqueous sodium hydroxide solution. Stir until complete dissolution is achieved.
-
Reduction: Add sodium bisulfite (a significant excess, e.g., 7-8 eq.) to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: Upon completion, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromophenol.
-
Purification: The crude product can be further purified by recrystallization from a solvent system like ether/hexane.[3][4]
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [5] |
| Molecular Weight | 188.02 g/mol | N/A |
| Appearance | Solid | [5] |
| Purity | 95% | [5] |
| Storage Temperature | Room Temperature | [5] |
Table 1: Physicochemical Properties of 2-Amino-5-bromophenol.
PART 2: Formation of the 6-Bromobenzoxazole Core
With the key intermediate in hand, the next step is the formation of the benzoxazole ring. This is typically achieved through a condensation reaction with a one-carbon source. A variety of reagents can be employed for this purpose, including formic acid, orthoesters, or aldehydes.[6]
Experimental Protocol: Cyclization of 2-amino-5-bromophenol
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromophenol (1.0 eq.) with a suitable cyclizing agent, such as triethyl orthoformate, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield 6-bromobenzoxazole.
The following diagram illustrates the cyclization process:
Caption: Cyclization of 2-amino-5-bromophenol to form 6-bromobenzoxazole.
PART 3: Introduction of the 2-Carbaldehyde Group
The final step in the synthesis is the introduction of the aldehyde functionality at the 2-position of the benzoxazole ring. This can be accomplished through a few different methods, with the Vilsmeier-Haack reaction being a prominent choice.[7][8]
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromobenzoxazole
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). Stir the mixture at low temperature to form the Vilsmeier reagent.
-
Addition of Substrate: Add a solution of 6-bromobenzoxazole (1.0 eq.) in DMF to the Vilsmeier reagent.
-
Reaction: Allow the reaction to proceed, monitoring its progress by TLC.
-
Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product is then purified by column chromatography to afford this compound.
| Reaction | Reagents | Key Considerations |
| Vilsmeier-Haack Formylation | POCl₃, DMF | The Vilsmeier reagent is a mild electrophile. The reaction is typically performed at 0°C to reflux.[8] |
| Organolithium-mediated Formylation | n-BuLi, DMF | Requires strictly anhydrous conditions and an inert atmosphere. Cryogenic temperatures are necessary.[8] |
Table 2: Comparison of Formylation Methods.
Characterization Data
The structure of the final product, this compound, must be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzoxazole ring and the aldehyde proton. The coupling patterns and chemical shifts will be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution of each reaction. This guide has provided a detailed overview of a reliable synthetic route, including experimental protocols and key considerations. By following these procedures and employing appropriate analytical techniques for characterization, researchers can successfully prepare this valuable intermediate for its various applications in medicinal chemistry and materials science. The versatility of the benzoxazole scaffold ensures that this compound will continue to be of significant interest in the development of novel molecules with diverse biological activities.[9][10][11]
References
- 1. ijpbs.com [ijpbs.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 5. 2-Amino-5-bromophenol | 38191-34-3 [sigmaaldrich.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jbarbiomed.com [jbarbiomed.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of 6-Bromo-benzooxazole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of 6-Bromo-benzooxazole-2-carbaldehyde
The benzoxazole moiety is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities. The introduction of a bromine atom at the 6-position and a reactive carbaldehyde group at the 2-position of the benzoxazole core creates a versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom can serve as a handle for further cross-coupling reactions, while the aldehyde functionality allows for the construction of diverse molecular architectures through reactions such as reductive amination and the formation of Schiff bases. Accurate and unambiguous structural confirmation through spectroscopic methods is paramount for advancing drug discovery programs based on this scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the aldehyde group, and the benzoxazole ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| H-4 | 7.8 - 8.2 | Doublet (d) | ~8.5 | This proton is ortho to the electron-withdrawing benzoxazole nitrogen and is deshielded. |
| H-5 | 7.4 - 7.7 | Doublet of doublets (dd) | ~8.5, ~2.0 | Coupled to both H-4 (ortho) and H-7 (meta). |
| H-7 | 7.9 - 8.3 | Doublet (d) | ~2.0 | This proton is ortho to the bromine atom and experiences its deshielding effect. It shows meta coupling to H-5. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | 185 - 195 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C-2 | 155 - 165 | This carbon is part of the oxazole ring and is bonded to both nitrogen and the aldehyde group. |
| C-3a | 148 - 155 | A quaternary carbon at the fusion of the benzene and oxazole rings. |
| C-4 | 110 - 120 | An aromatic carbon shielded by the adjacent oxygen atom of the benzoxazole ring. |
| C-5 | 125 - 135 | A standard aromatic carbon. |
| C-6 | 115 - 125 | This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect. |
| C-7 | 120 - 130 | An aromatic carbon. |
| C-7a | 140 - 150 | A quaternary carbon at the fusion of the benzene and oxazole rings. |
Experimental Protocol for NMR Spectroscopy
Acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its excellent dissolving power for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is often necessary due to the lower natural abundance of the ¹³C isotope.
-
Procedure:
-
Accurately weigh the sample of this compound.
-
Dissolve the sample in the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, are highly valuable.
Caption: Standard workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic system.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium | C-H stretch | Aromatic |
| ~2850 & ~2750 | Medium, sharp | C-H stretch (Fermi doublet) | Aldehyde |
| ~1700 - 1680 | Strong, sharp | C=O stretch | Aldehyde |
| ~1600 - 1450 | Medium to strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Benzoxazole ether linkage |
| ~850 - 800 | Strong | C-H out-of-plane bend | Substituted benzene |
| Below 800 | Medium | C-Br stretch | Bromo-aromatic |
Experimental Protocol for FT-IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is standard.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectral Data
The nominal molecular weight of this compound (C₈H₄BrNO₂) is approximately 225 g/mol for the ⁷⁹Br isotope and 227 g/mol for the ⁸¹Br isotope. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).
Predicted Fragmentation Pathway: The fragmentation of this compound in the mass spectrometer is expected to proceed through several key steps, including the loss of the aldehyde group and cleavage of the benzoxazole ring.
Caption: Predicted mass spectral fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that often preserves the molecular ion, while EI is a higher-energy technique that induces more fragmentation.
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity for the molecular ion.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the molecular ion is isolated and then fragmented to generate a characteristic fragmentation spectrum.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic approach, integrating data from NMR, IR, and Mass Spectrometry. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides valuable structural clues through fragmentation analysis. The protocols and predicted data presented in this guide offer a robust framework for the unambiguous characterization of this important synthetic intermediate, ensuring the scientific integrity of downstream drug discovery and development efforts.
An In-Depth Technical Guide to 6-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-benzooxazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to deliver not only procedural steps but also the underlying scientific principles and field-proven insights to ensure safe and effective handling and application of this versatile compound.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core, a fusion of a benzene and an oxazole ring, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a reactive carbaldehyde group at the 2-position of the benzoxazole ring system endows this compound with unique chemical reactivity, making it a valuable intermediate for the synthesis of diverse molecular architectures with potential therapeutic applications.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information |
| CAS Number | 20780-72-7[2] |
| Molecular Formula | C₈H₄BrNO₂ |
| Molecular Weight | 226.03 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Not explicitly reported. Similar bromo-substituted benzaldehydes have melting points ranging from 81-85 °C to 128-132 °C. |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring and the aldehyde proton. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0-8.5 ppm, with their chemical shifts influenced by the bromine substituent and the benzoxazole ring system.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to resonate in the highly deshielded region of δ 180-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm range.[3][4]
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of a corresponding 2-aminophenol with a suitable two-carbon aldehyde equivalent, followed by oxidation. A plausible synthetic route is outlined below, based on established methodologies for benzoxazole synthesis.[1][5]
Proposed Synthetic Protocol
Step 1: Synthesis of 2-Amino-5-bromophenol
This starting material can be prepared from commercially available 4-bromophenol through nitration followed by reduction of the nitro group.
Step 2: Condensation and Cyclization to form 6-Bromo-2-methylbenzoxazole
A mixture of 2-amino-5-bromophenol and a suitable acetyl equivalent (e.g., acetic anhydride or triethyl orthoacetate) is heated, often in the presence of an acid catalyst, to yield 6-bromo-2-methylbenzoxazole.
Step 3: Oxidation to this compound
The methyl group at the 2-position can be selectively oxidized to a carbaldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
Detailed Experimental Protocol (Hypothetical):
-
Materials: 6-bromo-2-methylbenzoxazole, selenium dioxide, dioxane, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-2-methylbenzoxazole (1 equivalent) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related bromo-substituted benzoxazoles and benzaldehydes indicate that this compound should be handled with care.[6][7][8][9][10][11][12][13]
Hazard Identification (Presumed)
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7][12]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]
-
Handling: Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[6]
Reactivity and Applications in Drug Development
The aldehyde functionality at the 2-position of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Schiff Base Formation
A primary application of this compound is in the synthesis of Schiff bases (imines) through condensation with primary amines.[14][15][16][17] This reaction provides a straightforward method to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Workflow: Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases from this compound.
Other Synthetic Transformations
The aldehyde group can also participate in other important reactions, including:
-
Wittig Reaction: To form alkenes.
-
Reductive Amination: To synthesize secondary amines.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
These reactions open up a vast chemical space for the development of novel compounds with potential biological activities.
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its versatile reactivity, stemming from the aldehyde functional group, allows for the straightforward creation of diverse libraries of benzoxazole derivatives for biological screening. While specific safety and physical data for this compound are not extensively documented, a thorough understanding of the hazards and handling procedures for structurally related molecules is essential for its safe and effective use in a research setting. This guide provides a foundational framework for researchers to handle, synthesize, and utilize this compound with confidence and scientific rigor.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. aksci.com [aksci.com]
- 7. canbipharm.com [canbipharm.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 16. ijacskros.com [ijacskros.com]
- 17. asianpubs.org [asianpubs.org]
Methodological & Application
Topic: The Strategic Synthesis of N-Substituted Amines from 6-Bromo-benzooxazole-2-carbaldehyde
An Application Note and Protocol Guide for Researchers
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 6-bromo-benzooxazole moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of targeted therapeutic agents. The ability to controllably introduce diverse amine functionalities at the 2-position is critical for library synthesis and structure-activity relationship (SAR) studies. This document provides a detailed guide to the reaction of 6-Bromo-benzooxazole-2-carbaldehyde with primary and secondary amines, focusing on the highly reliable one-pot reductive amination pathway. We will dissect the underlying mechanism, provide a validated, step-by-step protocol, discuss common challenges, and present a workflow designed for reproducibility and high-yield synthesis of novel drug-like molecules.
Introduction: The Significance of the 6-Bromo-benzooxazole Scaffold
The benzooxazole core is a heterocyclic motif of significant interest in drug discovery due to its rigid structure and ability to engage in various non-covalent interactions with biological targets. The strategic placement of a bromine atom at the 6-position offers a crucial advantage: it serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the molecular core.
The 2-carbaldehyde functional group is an electrophilic center perfectly poised for modification. Its reaction with amines is a cornerstone transformation, providing a direct route to 2-(aminomethyl)benzooxazole derivatives. These products are key intermediates in the synthesis of a variety of bioactive compounds, including inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and tankyrase, which are implicated in cancer and other diseases. This guide focuses on the most efficient and widely used method for this transformation: one-pot reductive amination.
Core Reaction Mechanism: From Aldehyde to Amine
The conversion of an aldehyde and an amine to a saturated amine linkage is typically a two-step process that can be conveniently performed in a single reaction vessel ("one-pot").
-
Imine (Schiff Base) Formation: The reaction initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the this compound. This is a reversible process that, after dehydration, yields a C=N double bond, forming an intermediate known as an imine or Schiff base. The formation of this intermediate is often catalyzed by mild acid.
-
Reduction of the Imine: The imine intermediate is then reduced in situ to the final amine product. This is achieved using a mild and selective reducing agent that readily reduces the C=N bond but does not attack the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its selectivity and tolerance of mildly acidic conditions that favor imine formation.
The one-pot nature of this reaction is highly advantageous as it avoids the need to isolate the often-unstable imine intermediate, leading to higher overall yields and operational simplicity.
Reaction Pathway Diagram
Caption: Fig. 1: General reaction scheme for the synthesis of N-substituted amines.
Validated Experimental Protocol: One-Pot Reductive Amination
This protocol is a synthesized and optimized procedure based on methodologies reported for the synthesis of PARP and tankyrase inhibitors. It is designed to be broadly applicable to a range of primary and secondary amines.
Materials and Reagents
-
Substrates: this compound, desired primary or secondary amine.
-
Solvent: Dichloromethane (DCM), anhydrous grade.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
Step-by-Step Methodology
Workflow Diagram
Caption: Fig. 2: Step-by-step workflow for one-pot reductive amination.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To this solution, add the desired amine (1.1-1.2 equivalents).
-
Imine Formation: Allow the mixture to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes. This allows for the pre-formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the stirring solution in portions over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes or 0-10% methanol in DCM) to afford the pure N-substituted 2-aminomethyl-6-bromobenzooxazole.
Expected Results & Substrate Scope
This protocol is effective for a wide range of amines. The table below summarizes representative yields for different amine types, synthesized from data found in related literature.
| Amine Substrate (R¹R²NH) | Amine Type | Typical Yield Range | Notes |
| Cyclopropylamine | Primary, Alicyclic | 85-95% | Generally high reactivity. |
| (S)-1-phenylethanamine | Primary, Chiral | 70-85% | Minimal racemization observed. |
| Morpholine | Secondary, Cyclic | 90-98% | Highly efficient coupling. |
| Aniline | Primary, Aromatic | 50-70% | Lower yields due to reduced nucleophilicity of the amine. |
| N-methylbenzylamine | Secondary, Acyclic | 75-90% | Good reactivity. |
Troubleshooting and Expert Recommendations
-
Problem: The reaction is sluggish or stalls (aldehyde remains).
-
Cause & Solution: The amine may be poorly nucleophilic, or the imine formation is unfavorable. Add a catalytic amount of acetic acid (AcOH, ~5 mol%) along with the amine to promote imine formation before adding the reducing agent. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate.
-
-
Problem: Formation of a di-alkylated side product (from primary amines).
-
Cause & Solution: The newly formed secondary amine product can react with another molecule of the aldehyde. This is rare with NaBH(OAc)₃ but possible. Ensure the amine is not the limiting reagent (use at least 1.1 equivalents).
-
-
Problem: Difficulty in purifying the final product.
-
Cause & Solution: The amine products can be basic and may streak on silica gel. Pre-treat the silica gel with triethylamine (1% in the eluent system) or use a basic alumina stationary phase for chromatography to improve peak shape and separation.
-
The Versatile Building Block: 6-Bromo-1,3-benzoxazole-2-carbaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the benzoxazole scaffold stands out as a "privileged structure," a core molecular framework consistently found in a multitude of biologically active compounds.[1][2] Its inherent ability to interact with various biological targets has led to the development of numerous therapeutic agents with applications ranging from anticancer to antimicrobial chemotherapy.[3][4][5] Within this esteemed class of heterocycles, 6-Bromo-1,3-benzoxazole-2-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate. The strategic placement of a reactive aldehyde at the 2-position and a bromine atom at the 6-position provides medicinal chemists with two orthogonal handles for molecular elaboration, enabling the systematic construction of diverse compound libraries for lead discovery and optimization.
This comprehensive guide delves into the synthesis, reactivity, and profound utility of 6-Bromo-1,3-benzoxazole-2-carbaldehyde in medicinal chemistry. We will explore detailed protocols for its preparation and subsequent chemical transformations, supported by mechanistic insights and examples of its application in the synthesis of potential therapeutic agents.
The Strategic Importance of the Benzoxazole Scaffold
The benzoxazole core, a fusion of a benzene and an oxazole ring, is a bioisostere of natural purine bases, allowing it to effectively interact with various biopolymers.[4] This fundamental property, combined with its rigid and planar structure, makes it an ideal scaffold for designing molecules that can fit into the binding sites of enzymes and receptors. The broad spectrum of pharmacological activities associated with benzoxazole derivatives is a testament to its versatility, with documented efficacy as:
-
Anticancer Agents: Many benzoxazole derivatives exhibit potent anticancer activity, often by inhibiting key signaling pathways involved in tumor growth and proliferation, such as VEGFR-2 kinase.[6][7]
-
Antimicrobial Agents: The benzoxazole nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[8][9][10]
-
Anti-inflammatory Agents: A number of benzoxazole-containing molecules have demonstrated potent anti-inflammatory effects.[11]
The introduction of a bromo substituent and a carbaldehyde group onto this privileged scaffold, as in 6-Bromo-1,3-benzoxazole-2-carbaldehyde, significantly enhances its utility as a building block for targeted drug design.
Synthesis of 6-Bromo-1,3-benzoxazole-2-carbaldehyde: A Proposed Protocol
While a specific, detailed protocol for the synthesis of 6-Bromo-1,3-benzoxazole-2-carbaldehyde is not extensively documented in readily available literature, a plausible and effective synthetic route can be devised based on established methods for benzoxazole formation. The most logical approach involves the condensation of 4-bromo-2-aminophenol with a suitable two-carbon aldehyde equivalent.
Protocol: Synthesis of 6-Bromo-1,3-benzoxazole-2-carbaldehyde
This protocol is a generalized procedure adapted from known benzoxazole syntheses.[1][12] Researchers should optimize conditions for this specific substrate.
Materials:
-
4-Bromo-2-aminophenol
-
Glyoxal (40% solution in water) or Dichloroacetaldehyde
-
Ethanol
-
Hydrochloric acid (catalytic amount) or an oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-aminophenol (1.0 eq) in ethanol.
-
Reagent Addition: Add a slight excess of glyoxal solution (1.2 eq) to the flask. Alternatively, other aldehyde equivalents can be explored. Add a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The true power of 6-Bromo-1,3-benzoxazole-2-carbaldehyde lies in the differential reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting point for the synthesis of compound libraries.
Transformations of the Aldehyde Group
The aldehyde at the 2-position is a versatile functional group that can undergo a wide range of chemical transformations.
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, which can serve as a linker or a pharmacophoric element.[13][14]
Protocol: Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to -78 °C and add a strong base such as n-butyllithium dropwise until the characteristic color of the ylide appears.
-
Aldehyde Addition: Dissolve 6-Bromo-1,3-benzoxazole-2-carbaldehyde in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
Reductive amination is a powerful tool for introducing amine functionalities, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Protocol: Reductive Amination
-
Imine Formation: Dissolve 6-Bromo-1,3-benzoxazole-2-carbaldehyde and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloroethane.
-
Reduction: Add a reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature until completion. Quench with water and extract the product.
-
Purification: Purify the crude product by column chromatography.
Transformations of the Bromo Group
The bromine atom at the 6-position is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry for the formation of biaryl structures, which are common motifs in kinase inhibitors.[11][13]
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube, combine 6-Bromo-1,3-benzoxazole-2-carbaldehyde (or a derivative where the aldehyde is protected or has been transformed), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 2-3 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
Application in Drug Discovery Programs
The strategic combination of the transformations described above allows for the rapid synthesis of diverse libraries of benzoxazole derivatives for screening in various drug discovery programs.
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding site, and an appended aryl or heteroaryl group that occupies the hydrophobic pocket. 6-Bromo-1,3-benzoxazole-2-carbaldehyde is an excellent starting point for such molecules.
Synthetic Strategy:
-
Core Modification: The aldehyde can be converted to an amine via reductive amination, which can then be acylated or further functionalized.
-
Hydrophobic Group Installation: The bromo group can be subjected to a Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl moieties.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.
Case Study: Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. Benzoxazole derivatives have shown promising activity against a range of pathogens.[9][10] The aldehyde functionality of 6-Bromo-1,3-benzoxazole-2-carbaldehyde can be used to synthesize Schiff bases or other derivatives that can be screened for antimicrobial activity. The bromo substituent can be used to modulate the lipophilicity and electronic properties of the molecule, which can have a significant impact on its antimicrobial potency and spectrum.
Conclusion
6-Bromo-1,3-benzoxazole-2-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. The protocols and strategies outlined in this guide provide a framework for researchers to harness the potential of this important intermediate in their drug discovery efforts. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 6-Bromo-benzooxazole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Heterocycle
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a cornerstone for designing molecules with specific biological or photophysical properties.[1][2] The strategic introduction of reactive functional groups onto this core dramatically expands its utility as a synthetic building block.
6-Bromo-benzooxazole-2-carbaldehyde is a prime example of such a high-value intermediate. It possesses two distinct and orthogonally reactive sites:
-
The Aldehyde Group (C2-Position): An electrophilic center, the carbaldehyde is a versatile handle for a multitude of classical transformations. It readily participates in nucleophilic additions, condensations, and oxidations, allowing for the construction of diverse side chains and the introduction of new functionalities.[3] This position is crucial for elaborating molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
-
The Bromo Group (C6-Position): Located on the benzene ring, the bromine atom is an ideal anchor point for modern transition-metal-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for linking the benzoxazole core to other aromatic, heteroaromatic, or aliphatic fragments.
This unique bifunctionality allows for a programmed, stepwise elaboration of the molecule, making this compound an exceptionally powerful tool for the synthesis of complex molecular architectures.
Physicochemical Properties & Handling
A clear understanding of the physical properties and handling requirements is paramount for the safe and effective use of any chemical reagent.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-1,3-benzoxazole-2-carbaldehyde | Chem-Impex |
| CAS Number | Not readily available; related to 62667-25-8 | PubChem |
| Molecular Formula | C₈H₄BrNO₂ | Mol-Instincts[4] |
| Molecular Weight | 226.03 g/mol | --- |
| Appearance | Typically an off-white to yellow or tan solid | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Poorly soluble in water. | --- |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Safety Precaution: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood to avoid inhalation of dust or vapors.
Core Reactivity & Synthetic Strategy
The synthetic power of this compound lies in the ability to selectively address its two reactive centers. The aldehyde is generally more susceptible to classical nucleophilic attack and condensation reactions under milder conditions, while the C-Br bond requires a metal catalyst for activation. This reactivity difference enables a rational, multi-step synthetic design.
A typical synthetic workflow might involve first elaborating the aldehyde at the C2 position, followed by a subsequent cross-coupling reaction at the C6-bromo position. This strategy protects the aldehyde from the potentially harsh conditions of some cross-coupling reactions.
Caption: Orthogonal reactivity of this compound.
Application Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrate and desired scale.
Protocol 1: Reductive Amination
This protocol details the formation of a C-N bond at the C2 position, a common step in the synthesis of bioactive molecules.
Principle: The aldehyde first reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent, typically sodium triacetoxyborohydride, to yield the corresponding amine.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 equiv) to liberate the free amine.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Wittig Olefination
This protocol is used to convert the C2-aldehyde into an alkene, providing a scaffold for further functionalization.[5][6]
Principle: The reaction involves a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[6] Stabilized ylides (containing an electron-withdrawing group) are often stable enough to be handled in air and react under milder conditions, typically favoring the (E)-alkene product.[6]
Step-by-Step Methodology:
-
Ylide Formation (if unstable): In a separate, dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equiv) dropwise. Allow the mixture to stir for 30-60 minutes to form the colored ylide.
-
Reaction Setup: In another flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Aldehyde Addition: Cool the aldehyde solution to 0 °C and slowly transfer the pre-formed ylide solution via cannula.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond at the C6-position, linking the benzoxazole core to aryl or vinyl groups.[7][8]
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide (the 6-bromo group) with an organoboron compound (e.g., a boronic acid or boronate ester). The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[7][8]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7][8]
-
Solvent Addition: Add a degassed solvent system via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[7]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[7] Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound is a robust and highly versatile synthetic building block. The orthogonal reactivity of its aldehyde and bromo functionalities provides chemists with a powerful platform for the efficient and controlled synthesis of complex molecules. The protocols outlined herein for reductive amination, Wittig olefination, and Suzuki-Miyaura coupling serve as a foundation for researchers in drug discovery and materials science to unlock the full potential of this valuable intermediate.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Catalytic Methods for Benzoxazole Synthesis: A Senior Application Scientist's Guide
Introduction: The Enduring Significance of the Benzoxazole Scaffold
The benzoxazole motif is a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic scaffold is integral to a vast array of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Its unique electronic and structural features also lend themselves to applications in fluorescent dyes and functional organic materials.
Traditionally, the synthesis of benzoxazoles has relied on classical condensation reactions, often requiring harsh conditions such as high temperatures and strong acids.[3] However, the evolution of synthetic organic chemistry has ushered in an era of catalytic innovation, providing milder, more efficient, and highly versatile methodologies for the construction of the benzoxazole core. These catalytic approaches not only offer improved yields and substrate scope but also align with the principles of green chemistry by reducing energy consumption and waste generation.[4]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the predominant catalytic methods for benzoxazole synthesis. We will delve into the mechanistic intricacies of each catalytic system, offer detailed, field-proven protocols, and present a comparative analysis to inform your selection of the most appropriate method for your synthetic challenges.
Core Synthetic Strategies: A Comparative Overview
The majority of modern catalytic methods for benzoxazole synthesis commence with the versatile precursor, o-aminophenol, which undergoes condensation and subsequent cyclization with an electrophilic partner. The choice of catalyst is paramount and dictates the reaction conditions, substrate compatibility, and overall efficiency. The most prominent catalytic systems are based on copper, palladium, and iron, with organocatalytic and aerobic oxidative methods emerging as powerful alternatives.
Copper-Catalyzed Methodologies: The Workhorse of Benzoxazole Synthesis
Copper catalysis is arguably the most widely employed strategy for benzoxazole synthesis due to its cost-effectiveness, broad functional group tolerance, and diverse mechanistic pathways. Copper catalysts can facilitate both condensation/cyclization and cross-coupling reactions to afford the benzoxazole core.
Mechanistic Rationale: A Tale of Two Pathways
The versatility of copper catalysis stems from its ability to operate through multiple mechanistic cycles. The most common pathway involves the condensation of an o-aminophenol with an aldehyde.
A Proposed Catalytic Cycle for Copper-Catalyzed Aerobic Oxidation:
Caption: A simplified representation of a copper-catalyzed aerobic oxidative cyclization for benzoxazole synthesis.
In a typical aerobic oxidative cyclization, a Cu(II) species coordinates to the Schiff base formed from the condensation of o-aminophenol and an aldehyde. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon. The resulting intermediate is then oxidized, often by molecular oxygen from the air, to yield the aromatic benzoxazole and a reduced Cu(0) species, which is subsequently re-oxidized to Cu(II) to complete the catalytic cycle.[3]
Protocol: Copper-Catalyzed Synthesis from o-Aminophenol and Benzaldehyde
This protocol describes a robust and high-yielding synthesis of 2-phenylbenzoxazole using a copper catalyst under aerobic conditions.
Materials:
-
o-Aminophenol
-
Benzaldehyde
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-aminophenol (1.0 mmol), benzaldehyde (1.2 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).
-
Add DMF (5 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir vigorously under an air atmosphere for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylbenzoxazole.
Field-Proven Insights:
-
Catalyst Choice: While Cu(OAc)₂ is effective, other copper sources like CuI, CuCl, and copper nanoparticles can also be employed, sometimes in combination with ligands like 1,10-phenanthroline to enhance catalytic activity.[1]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred as they can coordinate with the copper catalyst and facilitate the reaction.
-
Atmosphere: The use of an air atmosphere is a key advantage of this method, as molecular oxygen serves as the terminal oxidant, making it a greener alternative to stoichiometric chemical oxidants.
Palladium-Catalyzed Synthesis: Precision and Versatility
Palladium catalysis offers a powerful and versatile platform for benzoxazole synthesis, particularly through cross-coupling reactions and C-H activation strategies. These methods often provide access to benzoxazole derivatives that are challenging to synthesize via traditional condensation routes.
Mechanistic Rationale: The Power of Cross-Coupling
A common palladium-catalyzed approach involves the intramolecular cyclization of o-haloanilides.
A Proposed Catalytic Cycle for Palladium-Catalyzed Intramolecular Cyclization:
Caption: A simplified catalytic cycle for the palladium-catalyzed synthesis of benzoxazoles from o-haloanilides.
The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to the aryl-halide bond of the o-haloanilide, forming a Pd(II) intermediate. In the presence of a base, the amide proton is removed, and the resulting nitrogen nucleophile attacks the palladium center, leading to an intramolecular cyclization. Subsequent reductive elimination releases the benzoxazole product and regenerates the active Pd(0) catalyst.
Protocol: Palladium-Catalyzed Synthesis from o-Bromoanilide
This protocol outlines the synthesis of a 2-substituted benzoxazole via a palladium-catalyzed intramolecular cyclization.
Materials:
-
N-(2-bromophenyl)benzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine N-(2-bromophenyl)benzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired benzoxazole.
Field-Proven Insights:
-
Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the reaction. Electron-rich and bulky ligands often enhance the rate of oxidative addition and reductive elimination.
-
Base: A variety of inorganic bases can be used, with K₂CO₃ and Cs₂CO₃ being common choices. The base is essential for the deprotonation step that facilitates cyclization.
-
Substrate Scope: This method is particularly valuable for synthesizing benzoxazoles with substituents that might not be compatible with the conditions of condensation reactions.
Iron-Catalyzed Synthesis: An Economical and Sustainable Approach
Iron catalysis has gained significant traction as a more sustainable and cost-effective alternative to precious metal catalysis. Iron catalysts can promote the synthesis of benzoxazoles through various pathways, including domino reactions and oxidative couplings.
Mechanistic Rationale: Domino Reactions for Efficiency
Iron-catalyzed domino reactions allow for the construction of complex molecules in a single pot, minimizing waste and purification steps. A notable example is the synthesis of 2-arylbenzoxazoles from o-dihalobenzenes and primary amides.
A Proposed Catalytic Cycle for Iron-Catalyzed Domino Synthesis:
Caption: A simplified representation of an iron-catalyzed domino C-N/C-O cross-coupling reaction.
In this domino process, an iron catalyst, often in the form of an iron salt or oxide, facilitates a sequence of C-N and C-O bond formations. The reaction is thought to proceed through an initial iron-catalyzed C-N cross-coupling between the amide and the o-dihalobenzene, followed by an intramolecular C-O coupling to form the benzoxazole ring.[5]
Protocol: Iron-Catalyzed Domino Synthesis of 2-Phenylbenzoxazole
This protocol details an environmentally friendly synthesis of 2-phenylbenzoxazole using an iron catalyst.[6]
Materials:
-
Benzamide
-
1,2-Dibromobenzene
-
Iron(III) oxide (Fe₂O₃)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add benzamide (0.5 mmol), Fe₂O₃ (0.1 mmol), and K₂CO₃ (0.5 mmol).
-
Seal the tube and establish an inert nitrogen atmosphere.
-
Add DMEDA (0.1 mmol), 1,2-dibromobenzene (0.45 mmol), and toluene (2 mL) via syringe.
-
Heat the Schlenk tube to 110 °C and stir for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel (eluting with 20:1 petroleum ether:ethyl acetate) to yield 2-phenylbenzoxazole.[6]
Field-Proven Insights:
-
Catalyst and Ligand: Inexpensive iron salts like FeCl₃ or Fe₂O₃ are effective catalysts. The addition of a ligand such as DMEDA can significantly enhance the catalytic activity.
-
Reaction Time: Iron-catalyzed reactions may require longer reaction times compared to their palladium or copper counterparts.
-
Sustainability: The use of an earth-abundant and non-toxic metal like iron makes this a highly attractive method from a green chemistry perspective.
Organocatalysis and Aerobic Oxidation: Metal-Free Alternatives
In the quest for more sustainable synthetic methods, organocatalysis and metal-free aerobic oxidation have emerged as powerful strategies for benzoxazole synthesis. These approaches avoid the use of potentially toxic and expensive metal catalysts.
Mechanistic Rationale: Activating Molecules without Metals
Organocatalysts, such as Brønsted acids or bases, can facilitate the condensation and cyclization steps. For instance, a Brønsted acidic ionic liquid can activate the aldehyde carbonyl group towards nucleophilic attack by the amino group of o-aminophenol.[7]
Aerobic oxidation methods often employ catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to facilitate the oxidative cyclization of the Schiff base intermediate using air as the oxidant.
A Proposed Workflow for Organocatalytic and Aerobic Oxidative Synthesis:
Caption: A general workflow for the synthesis of benzoxazoles via organocatalysis or aerobic oxidation.
Protocol: Brønsted Acidic Ionic Liquid Catalyzed Synthesis
This protocol describes a solvent-free synthesis of 2-phenylbenzoxazole using a reusable Brønsted acidic ionic liquid (BAIL) gel as the catalyst.[7]
Materials:
-
o-Aminophenol
-
Benzaldehyde
-
Brønsted acidic ionic liquid (BAIL) gel
-
Ethyl acetate
Procedure:
-
In a 5 mL vessel, add o-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel (0.010 g, 1.0 mol %).
-
Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the mixture in ethyl acetate (10 mL).
-
Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.[7]
-
Further purification can be performed by recrystallization or column chromatography if necessary.
Field-Proven Insights:
-
Catalyst Reusability: A significant advantage of using heterogeneous organocatalysts like the BAIL gel is their ease of recovery and reusability, which enhances the sustainability of the process.[7]
-
Solvent-Free Conditions: Many organocatalytic methods can be performed under solvent-free conditions, further reducing the environmental impact.
-
Mild Oxidants: Aerobic oxidation methods utilize air as the ultimate green oxidant, avoiding the need for stoichiometric and often hazardous chemical oxidants.
Quantitative Data Summary
To facilitate a direct comparison of these catalytic methodologies, the following table summarizes key quantitative data for the synthesis of 2-phenylbenzoxazole.
| Catalytic Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper-Catalyzed | Cu(OAc)₂ | DMF | 100 | 6-8 | ~90 |
| Palladium-Catalyzed | Pd(OAc)₂/PPh₃ | Toluene | 110 | 12-24 | ~85 |
| Iron-Catalyzed | Fe₂O₃/DMEDA | Toluene | 110 | 48 | ~87[6] |
| Organocatalytic | BAIL gel | None | 130 | 5 | ~98[7] |
Conclusion: A Catalyst for Every Need
The catalytic synthesis of benzoxazoles has evolved into a sophisticated and versatile field, offering a plethora of options to the modern synthetic chemist. Copper catalysts remain a reliable and cost-effective choice for a wide range of applications. Palladium catalysis provides unparalleled precision and is ideal for complex substrates and cross-coupling strategies. Iron catalysis is emerging as a powerful, sustainable, and economical alternative. Finally, organocatalytic and aerobic oxidative methods represent the frontier of green and metal-free synthesis.
The selection of the optimal catalytic method will be guided by factors such as substrate scope, functional group tolerance, cost, scalability, and environmental considerations. By understanding the underlying principles and practical nuances of each approach, researchers can confidently navigate the synthetic landscape to efficiently construct the valuable benzoxazole scaffold for their specific research and development endeavors.
References
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Bromo-benzooxazole-2-carbaldehyde
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 6-Bromo-benzooxazole-2-carbaldehyde (CAS No. 20780-72-7). This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, making its purity paramount for reproducible and reliable downstream applications. This document details two primary, field-proven purification techniques: recrystallization and silica gel column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each step to ensure both high purity and optimal recovery.
Introduction: The Importance of Purity
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The presence of both a bromine atom and a reactive aldehyde group makes this molecule a versatile precursor for introducing further molecular diversity through reactions like Suzuki couplings, Wittig reactions, and reductive aminations.
The success and reproducibility of these subsequent synthetic steps are critically dependent on the purity of the starting carbaldehyde. Impurities, such as unreacted starting materials, by-products from synthesis, or degradation products, can lead to low yields, complex product mixtures, and misleading biological assay results. The following protocols provide reliable methods for obtaining this compound with the high degree of purity required for demanding research and development applications.
Physicochemical Properties
A thorough understanding of the compound's physical properties is essential for selecting and optimizing a purification strategy. While extensive experimental data for this specific molecule is not widely published, the properties can be estimated based on its structure and data from closely related analogues.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 20780-72-7 | Chemical Abstracts Service |
| Molecular Formula | C₈H₄BrNO₂ | - |
| Molecular Weight | 226.03 g/mol | - |
| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | Based on analogous brominated aromatic aldehydes. |
| Melting Point | Not definitively reported. Likely >100 °C. | Analogue 6-Bromo-1,3-benzodioxole-5-carboxaldehyde melts at 128-132 °C. |
| Solubility | Soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | General solubility for moderately polar organic compounds. |
Purification Strategy Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification.
-
Recrystallization is ideal for removing small amounts of impurities from a solid sample, especially on a larger scale. It is often the most efficient method if a suitable solvent is found.
-
Column Chromatography is a more powerful technique for separating the target compound from impurities with different polarities, particularly when impurities are abundant or have similar properties to the product.
The logical workflow for purification often involves an initial purification by column chromatography to isolate the product from a crude reaction mixture, followed by a final recrystallization step to achieve high analytical purity.
Caption: General workflow for the purification of this compound.
Protocol I: Purification by Recrystallization
Principle: This technique leverages the difference in solubility between the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Solvent System Selection
The choice of solvent is the most critical parameter. For a moderately polar compound like this compound, single polar solvents or a binary mixture of a polar and non-polar solvent are effective.
-
Recommended Single Solvents: Ethanol, Isopropanol.
-
Recommended Binary Solvent Systems: Hexane/Ethyl Acetate, Hexane/Acetone.[2]
Expert Insight: A binary solvent system offers greater tunability. You dissolve the crude solid in a minimum amount of the more polar "solvent" (e.g., Ethyl Acetate) and then slowly add the less polar "anti-solvent" (e.g., Hexane) until the solution becomes cloudy (the saturation point). Gentle warming will redissolve the material, and upon slow cooling, pure crystals should form.
Detailed Step-by-Step Protocol
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., Hexane/Ethyl Acetate). Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at or near the solvent's boiling point. Causality: Using the minimum amount of hot solvent is crucial to maximize product recovery upon cooling.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal to the solution. Trustworthiness: Charcoal adsorbs high molecular weight colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point range (e.g., 1-2 °C) indicates high purity. Analyze the purity by TLC against the crude material.
Caption: Step-by-step workflow for purification by recrystallization.
Protocol II: Purification by Column Chromatography
Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Less polar compounds travel through the column faster, while more polar compounds are adsorbed more strongly to the silica and elute later.
TLC and Mobile Phase Optimization
Before running a column, it is essential to determine the optimal eluent system using Thin-Layer Chromatography (TLC).[3]
-
Prepare TLC Plate: Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.
-
Develop Plate: Place the plate in a TLC chamber containing a proposed eluent system. A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).[3]
-
Analyze Rf Value: After developing, visualize the spots under UV light. The Retention Factor (Rf) is calculated as (distance traveled by spot) / (distance traveled by solvent front).
-
Optimization Goal: Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25 - 0.35 .[4] This Rf provides the best balance for good separation and a reasonable elution time. Impurities should ideally have significantly different Rf values.
| Eluent System (Hexane:Ethyl Acetate) | Observation | Action |
| 9:1 | Target compound has Rf ~0.1 | Too low. Increase polarity. |
| 7:3 | Target compound has Rf ~0.3 | Optimal. Good separation from less polar (Rf ~0.6) and more polar (Rf ~0.05) impurities. |
| 1:1 | Target compound has Rf ~0.7 | Too high. Decrease polarity. |
Detailed Step-by-Step Protocol
-
Column Packing: Prepare the column by the "slurry method." Mix silica gel with the chosen eluent in a beaker to form a free-flowing slurry. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method.[5] Expert Insight: Dry loading is superior to wet loading (dissolving the sample in the eluent) as it results in a much sharper starting band and better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the column bed. Add a thin layer of sand to protect the surface. Begin adding the eluent, maintaining a constant head of solvent above the silica. Use gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto TLC plates to identify which fractions contain the pure product.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
Application Note: A Scalable Two-Step Synthesis of 6-Bromo-benzooxazole-2-carbaldehyde for Pharmaceutical and Research Applications
Introduction
6-Bromo-benzooxazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a brominated benzoxazole core with a reactive aldehyde at the 2-position, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic activities. This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The described methodology is optimized for safety, efficiency, and scalability, addressing the common challenges encountered in the production of functionalized benzoxazoles.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively and scalably achieved through a two-step process. This approach allows for the isolation and purification of the intermediate, 6-bromobenzoxazole, ensuring a higher purity of the final product.
-
Step 1: Cyclization to form 6-Bromobenzoxazole. This step involves the reaction of 4-bromo-2-aminophenol with triethyl orthoformate to construct the benzoxazole ring system. Triethyl orthoformate serves as a reliable and efficient one-carbon source for the cyclization.
-
Step 2: Vilsmeier-Haack Formylation. The intermediate, 6-bromobenzoxazole, is then formylated at the electron-rich 2-position using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This classic and powerful formylation reaction is well-suited for introducing the aldehyde functionality onto the benzoxazole core[1][2][3][4][5].
This two-step strategy provides excellent control over each transformation, facilitating process optimization and ensuring high overall yield and purity on a larger scale.
Visualizing the Synthesis Workflow
The following diagram illustrates the sequential two-step synthesis of this compound.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 6-Bromobenzoxazole
This section details the protocol for the cyclization of 4-bromo-2-aminophenol with triethyl orthoformate to yield the 6-bromobenzoxazole intermediate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (for 100g scale) | Moles |
| 4-Bromo-2-aminophenol | 40925-68-6 | 188.02 g/mol | 100 g | 0.532 mol |
| Triethyl orthoformate | 122-51-0 | 148.20 g/mol | 118.2 g (133 mL) | 0.798 mol |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 g/mol | 2.5 g | 0.013 mol |
| Toluene | 108-88-3 | 92.14 g/mol | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 2 x 200 mL | - |
| Brine | - | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 20 g | - |
Experimental Protocol
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-bromo-2-aminophenol (100 g, 0.532 mol) and toluene (500 mL).
-
Reagent Addition: Add triethyl orthoformate (118.2 g, 0.798 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (2.5 g, 0.013 mol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a 2 L separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the acid catalyst, followed by brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 6-bromobenzoxazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by vacuum distillation to yield pure 6-bromobenzoxazole as a solid. A typical yield is in the range of 85-95%.
Safety Precautions for Step 1
-
4-Bromo-2-aminophenol: Causes skin and serious eye irritation[6][7]. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethyl orthoformate: Flammable liquid and vapor. Causes eye and skin irritation[8][9][10][11][12]. Handle in a well-ventilated area, away from ignition sources.
-
Toluene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
-
p-Toluenesulfonic acid monohydrate: Causes severe skin burns and eye damage. Handle with care, avoiding contact with skin and eyes.
Part 2: Vilsmeier-Haack Formylation of 6-Bromobenzoxazole
This section describes the formylation of the 6-bromobenzoxazole intermediate to produce the final product, this compound.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. This reagent then attacks the electron-rich 2-position of the 6-bromobenzoxazole ring, followed by hydrolysis to yield the aldehyde.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. kishida.co.jp [kishida.co.jp]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Application Note: 6-Bromo-benzooxazole-2-carbaldehyde as a Versatile Scaffold for Novel Fluorescent Probes
Abstract
This guide provides a comprehensive overview of 6-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic building block uniquely suited for the synthesis of advanced fluorescent probes. Benzoxazole derivatives are renowned for their rigid, planar structure and favorable photophysical properties, making them excellent core fluorophores.[1] The strategic placement of a reactive aldehyde at the 2-position and a versatile bromine atom at the 6-position offers a dual-functional scaffold. This design allows for the sequential or orthogonal introduction of both a recognition moiety (for analyte sensing) and a modulating group (for tuning photophysical properties). We will explore core synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind key procedural steps for researchers in chemical biology, diagnostics, and drug development.
Introduction: The Strategic Advantage of a Dual-Functional Scaffold
The rational design of fluorescent probes hinges on the "fluorophore-spacer-receptor" model. The fluorophore provides the signal, the receptor confers selectivity for the target analyte, and the spacer electronically couples these two domains. This compound is an exemplary starting material because its two functional groups serve distinct, critical roles in this paradigm:
-
The 2-Carbaldehyde Group: This electrophilic center is the primary reactive handle for installing the analyte recognition unit. It readily undergoes condensation reactions with a variety of nucleophiles, such as amines (to form Schiff bases) or active methylene compounds (via Knoevenagel condensation), allowing for the straightforward attachment of chelators, reactive groups, or biomolecular targeting ligands.[2][3][4]
-
The 6-Bromo Group: This substituent is a linchpin for tuning the probe's electronic and photophysical properties. It serves as a stable, yet reactive, site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the extension of π-conjugation, which can shift emission wavelengths to the red or near-infrared (NIR) regions, or the introduction of groups that modulate solubility and cellular localization.[5]
This dual functionality allows for a modular and powerful approach to probe synthesis, which will be detailed in the following sections.
Physicochemical Properties & Handling
Before beginning any synthesis, it is crucial to understand the properties of the starting material.
| Property | Value | Source/Notes |
| Chemical Formula | C₈H₄BrNO₂ | - |
| Molecular Weight | 226.03 g/mol | - |
| Appearance | Typically an off-white to yellow solid | Visual Inspection |
| Melting Point | Varies by purity, often >150 °C | Check supplier data |
| Solubility | Soluble in DMSO, DMF, THF, Dichloromethane; Poorly soluble in water and alkanes. | Experimental observation |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from light and incompatible materials (e.g., strong oxidizing agents, strong bases).
Core Synthetic Strategies & Protocols
The aldehyde group is the most accessible reactive site and is typically addressed first. The two most common and effective strategies are Schiff base formation and Knoevenagel condensation.
Diagram: Synthetic Pathways from the Benzoxazole Scaffold
The following diagram illustrates the primary synthetic routes available from the this compound core.
Caption: Key synthetic transformations of this compound.
Strategy A: Schiff Base Condensation for Ion Sensing
This is one of the most direct methods to link a recognition moiety to the fluorophore. The formation of an imine (C=N) bond is often reversible and can be part of the sensing mechanism itself, for instance, in probes for pH or certain metal ions.[4]
Protocol: Synthesis of a Hypothetical Zn²⁺ Probe
This protocol describes the synthesis of a probe where the aldehyde is condensed with 2-(aminomethyl)pyridine, a simple bidentate chelator for Zn²⁺.
-
Materials:
-
This compound (1.0 eq)
-
2-(Aminomethyl)pyridine (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous EtOH in a round-bottom flask.
-
Add 2-(aminomethyl)pyridine (1.1 equivalents) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Causality Check: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product spot should be less polar than the starting aldehyde.
-
Self-Validation: The formation of a new, less polar spot on TLC and the disappearance of the aldehyde spot indicate a successful reaction.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold EtOH.
-
If no precipitate forms, remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOH/water).
-
Strategy B: Knoevenagel Condensation for π-System Extension
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting the aldehyde with an "active methylene compound" (a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or ethyl cyanoacetate).[2][6][7] This extends the fluorophore's π-conjugated system, typically resulting in a significant red-shift in both absorption and emission spectra.
Protocol: Synthesis of a Vinyl-Linked Benzoxazole Derivative
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Anhydrous Ethanol (EtOH) or Toluene
-
Round-bottom flask, Dean-Stark trap (if using toluene), magnetic stirrer
-
-
Procedure:
-
To a solution of this compound in anhydrous EtOH, add malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Causality Check: Piperidine, a mild base, is sufficient to deprotonate the highly acidic methylene protons of malononitrile, generating the nucleophilic carbanion required for the initial addition to the aldehyde.[2] Stronger bases could cause self-condensation of the aldehyde.
-
Stir the mixture at room temperature or heat gently (40-50 °C) for 1-3 hours. The reaction is often rapid and may be accompanied by a color change and product precipitation.
-
Self-Validation: The formation of a brightly colored precipitate is a strong indicator of product formation. TLC analysis should show a new, highly colored, and often fluorescent spot.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold EtOH, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
-
Application Protocol: Post-Synthetic Modification & Spectroscopic Analysis
This section details the workflow for further modifying a synthesized probe and evaluating its performance.
Diagram: Workflow for Probe Synthesis and Evaluation
Caption: Standard workflow from probe synthesis to final data analysis.
Protocol: Spectroscopic Titration of a Zn²⁺ Probe
This protocol assumes you have synthesized the hypothetical Zn²⁺ probe from section 3.1 and are ready to test its response.
-
Preparation of Solutions:
-
Probe Stock (1 mM): Prepare a 1 mM stock solution of the purified probe in spectroscopic grade DMSO.
-
Buffer (10 mM HEPES): Prepare a 10 mM HEPES buffer solution in deionized water, adjusted to pH 7.4.
-
Analyte Stock (10 mM ZnCl₂): Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
-
Titration Procedure:
-
Prepare a series of 1.5 mL cuvettes.
-
To each cuvette, add the required volume of HEPES buffer to reach a final volume of 1.0 mL.
-
Add 10 µL of the 1 mM probe stock solution to each cuvette for a final probe concentration of 10 µM. Mix gently.
-
Add increasing amounts of the ZnCl₂ stock solution to the cuvettes to achieve a range of final concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20, 30, 50 µM).
-
Causality Check: Using a buffer is critical as protonation/deprotonation of the probe or chelator can also cause fluorescence changes. A stable pH ensures that observed changes are due to analyte binding.
-
Incubate the samples for 5-10 minutes at room temperature to ensure binding equilibrium is reached.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum for each sample using a spectrofluorometer. Determine the excitation wavelength (λex) by first measuring the absorbance spectrum and choosing the absorption maximum.
-
Record the fluorescence intensity at the emission maximum (λem) for each concentration of Zn²⁺.
-
-
Data Analysis & Expected Results:
-
Plot the fluorescence intensity at λem versus the concentration of Zn²⁺.
-
A successful "turn-on" probe will show a low initial fluorescence that increases significantly and then plateaus upon saturation with the analyte.
-
The dissociation constant (Kd) can be determined by fitting the binding isotherm. The Limit of Detection (LOD) can be calculated based on the signal-to-noise ratio at low analyte concentrations.
-
| Parameter | Probe Alone | Probe + Saturated Zn²⁺ | Rationale for Change |
| λabs (nm) | ~350 nm | ~355 nm | Minor red-shift due to electronic perturbation upon chelation. |
| λem (nm) | ~440 nm | ~435 nm | Minor blue-shift possible due to rigidification. |
| Fluorescence Quantum Yield (Φ) | Low (~0.05) | High (~0.50) | Chelation with Zn²⁺ restricts C=N bond rotation, inhibiting non-radiative decay pathways (e.g., photoinduced electron transfer or isomerization) and enhancing fluorescence (CHEF effect).[4] |
| Visual Appearance | Faint blue fluorescence | Bright blue fluorescence | A direct consequence of the dramatic increase in quantum yield. |
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Antimicrobial Applications of Benzoxazole Derivatives: A Guide for Researchers
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzoxazole derivatives have emerged as a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] This is attributed to their structural similarity to natural biomolecules like adenine and guanine, allowing them to interact with various biopolymers within microbial cells.[3][5] This guide provides an in-depth exploration of the antimicrobial applications of benzoxazole derivatives, detailing their mechanisms of action, showcasing their efficacy against a range of pathogens, and offering standardized protocols for their evaluation.
Part 1: Mechanisms of Antimicrobial Action
The antimicrobial activity of benzoxazole derivatives is multifaceted, often involving the inhibition of essential cellular processes in bacteria and fungi. While the exact mechanism can vary depending on the specific derivative, several key targets have been identified.
Inhibition of DNA Gyrase and Topoisomerase II
A primary mechanism of antibacterial action for many benzoxazole derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[6][7] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, making it an excellent target for antimicrobial agents. Benzoxazole compounds can bind to the enzyme, interfering with its ability to introduce negative supercoils into the DNA, ultimately leading to a cessation of DNA synthesis and bacterial cell death.[7][8]
Caption: Inhibition of DNA Gyrase by Benzoxazole Derivatives.
Disruption of Fungal Cell Membrane Integrity
In fungi, some benzoxazole derivatives exert their effect by disrupting the plasma membrane.[9][10] This can involve interference with the synthesis of essential membrane components or direct interaction with the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, fungal cell death.
Caption: Disruption of Fungal Cell Membrane by Benzoxazoles.
Part 2: Application Notes - Antimicrobial Efficacy
Benzoxazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[11][12] The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.
Antibacterial Activity
Numerous studies have reported the potent antibacterial activity of various benzoxazole derivatives. The table below summarizes the MIC values for selected compounds against common bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2b (propanoic acid derivative) | Bacillus subtilis | 0.098 - 0.78 | [11] |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) | Staphylococcus aureus | Not specified, showed activity | [13] |
| VId (4-methoxy phenyl derivative) | Gram-positive & Gram-negative | Not specified, potent activity | [14] |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [2] |
| 2-aryl benzoxazoles | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Tested at 25 µg/mL | [6] |
Antifungal Activity
Benzoxazole derivatives also exhibit significant antifungal properties, particularly against Candida species.[9][10][13]
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) | Various fungi | Inhibited growth | [13] |
| 2-(4-chlorophenyl)-1,3-benzoxazole (f) | Various fungi | Inhibited growth | [13] |
| Compound 1 | Candida krusei | 15.6 | [9][10] |
| Compound 1 | Candida albicans | 62.5 | [9][10] |
| Compound 1 | Candida tropicalis | 125.0 | [9][10] |
| 2-aryl benzoxazoles | Aspergillus clavatus, Candida albicans | Tested at 25 µg/mL | [6] |
Part 3: Experimental Protocols
Standardized protocols are crucial for the accurate evaluation of the antimicrobial activity of novel benzoxazole derivatives. The following are detailed methodologies for key experiments.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.[15][16]
Materials:
-
96-well microtiter plates
-
Test benzoxazole compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound: Dissolve the benzoxazole derivative in a suitable solvent to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the 96-well plate using the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the test compound dilutions.
-
Controls:
-
Positive Control: Add a known antimicrobial agent to a separate set of wells.
-
Negative Control: Include wells with only the broth medium to check for sterility.
-
Growth Control: Include wells with broth and inoculum but no test compound.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the benzoxazole derivative that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 620 nm.[6]
Caption: Workflow for MIC Determination via Broth Microdilution.
Protocol for Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[15][16][17]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test benzoxazole compound
-
Positive control (standard antibiotic/antifungal)
-
Solvent control
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the benzoxazole derivative solution. Allow the solvent to evaporate.
-
Disk Placement: Place the impregnated disks, along with a positive control disk and a solvent control disk, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[17]
Part 4: Conclusion and Future Directions
Benzoxazole derivatives represent a highly promising scaffold in the quest for new antimicrobial agents. Their diverse mechanisms of action and broad-spectrum activity make them attractive candidates for further development. Future research should focus on structure-activity relationship (SAR) studies to optimize their potency and selectivity, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. The protocols and data presented in this guide serve as a valuable resource for researchers in this exciting and critical field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Scilit [scilit.com]
- 10. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ijpbs.com [ijpbs.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of antimicrobial activity [protocols.io]
- 17. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
Troubleshooting & Optimization
improving the yield of 6-Bromo-benzooxazole-2-carbaldehyde synthesis
An essential precursor in medicinal chemistry and materials science, 6-Bromo-benzooxazole-2-carbaldehyde is a valuable building block. However, its synthesis can be challenging, with researchers often facing issues of low yield and impurity formation. This technical support center provides a comprehensive guide for scientists and drug development professionals to troubleshoot and optimize the synthesis, ensuring higher yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to address the common hurdles encountered in this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and robust method involves a two-step process. First is the condensation of 2-amino-5-bromophenol with a suitable C1 source to form the 6-bromobenzooxazole core. The second, and often more challenging step, is the formylation of this core at the C2 position, typically achieved through a Vilsmeier-Haack reaction.[1][2] This approach offers good control over the introduction of the aldehyde functionality.
Q2: Why is the Vilsmeier-Haack reaction specifically used for the formylation step?
The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is a relatively mild formylating agent.[1][3] This is ideal for electron-rich heterocyclic systems like benzoxazoles. Unlike harsher methods like Friedel-Crafts acylation, the Vilsmeier-Haack reaction proceeds under conditions that are less likely to degrade the sensitive benzoxazole ring, leading to cleaner reactions and higher yields of the desired 2-carbaldehyde isomer.[3]
Q3: What are the primary safety concerns when performing this synthesis?
The Vilsmeier-Haack reaction involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is crucial to use anhydrous solvents and flame-dried glassware to prevent uncontrolled reactions.[3]
Q4: How can I confirm the successful synthesis and purity of the final product?
A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress.[4] After purification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method for structural confirmation. The presence of a singlet peak around 9-10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton. Mass Spectrometry (MS) should be used to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
Synthetic Overview & Troubleshooting Guide
The synthesis is best approached by troubleshooting each stage independently. Below, we address common problems encountered during the formation of the 6-bromobenzooxazole precursor and its subsequent formylation.
Visualizing the Synthetic Pathway
Caption: General two-stage synthesis of the target compound.
Troubleshooting Guide: A Question & Answer Approach
Stage 1: Synthesis of 6-Bromobenzooxazole (Precursor)
Problem: My cyclization reaction to form 6-bromobenzooxazole has a very low yield.
-
Possible Cause 1: Purity of Starting Materials. Impurities in the 2-amino-5-bromophenol can significantly inhibit the cyclization reaction.[5] 2-aminophenols are particularly prone to air oxidation, which can introduce colored impurities and reduce the effective concentration of the starting material.
-
Solution: Verify the purity of your 2-amino-5-bromophenol using NMR or melting point analysis. If it appears discolored (typically pink or brown), consider purifying it by recrystallization or column chromatography before use. Always store it under an inert atmosphere like nitrogen or argon.[5]
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The efficiency of benzoxazole formation is highly dependent on temperature and the choice of catalyst or condensing agent.[6]
-
Solution: If using an acid catalyst (e.g., polyphosphoric acid), ensure the temperature is high enough to drive the dehydration and cyclization, often requiring temperatures above 150°C.[7] If the reaction stalls, consider incrementally increasing the temperature while monitoring via TLC.[5] For milder methods, ensure the chosen catalyst is active and used in the correct loading.[8]
-
Stage 2: Vilsmeier-Haack Formylation
Problem: The Vilsmeier reagent preparation results in a solid precipitate, causing the stir bar to seize.
-
Possible Cause: High Reagent Concentration. The Vilsmeier reagent (a chloroiminium salt) can precipitate if its concentration is too high in pure DMF.[3] The exothermic reaction between POCl₃ and DMF can also cause localized heating, promoting solidification.
Problem: The formylation reaction is incomplete or stalls.
-
Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture. Any water present in the DMF, solvent, or glassware will quench the reagent, halting the reaction.
-
Solution: Use freshly distilled or anhydrous grade DMF and POCl₃.[3] Ensure all glassware is rigorously flame-dried or oven-dried before use and maintain the reaction under a dry, inert atmosphere (N₂ or Ar).
-
-
Possible Cause 2: Insufficient Temperature. While the Vilsmeier reagent is reactive, the benzoxazole substrate may require thermal energy to undergo electrophilic substitution, especially if it is only moderately electron-rich.
-
Solution: After adding the 6-bromobenzooxazole at a low temperature (0°C), allow the reaction to warm to room temperature. If TLC analysis shows a stalled reaction, gently heat the mixture. Temperatures between 40-80°C are commonly required to drive the reaction to completion.[3]
-
Problem: The yield of the desired 2-carbaldehyde is low, with significant recovery of starting material.
-
Possible Cause: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the starting material.
-
Solution: Re-evaluate the stoichiometry. Typically, 1.5 equivalents of POCl₃ and 3.0 equivalents of DMF (relative to the substrate) are used to ensure the complete formation of the Vilsmeier reagent and to drive the reaction forward.[3] A slight excess of the Vilsmeier reagent is often beneficial.
-
Visualizing the Troubleshooting Process
Caption: A logical workflow for troubleshooting low yields.
Data & Protocols
Table 1: Typical Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Substrate | 6-Bromobenzooxazole | 1.0 equivalent |
| DMF | 3.0 - 5.0 equivalents | Acts as both reagent and solvent. Use anhydrous grade.[3] |
| POCl₃ | 1.5 - 2.0 equivalents | Added dropwise at 0°C. Use freshly opened or distilled.[3] |
| Co-Solvent | DCM or DCE (optional) | Helps maintain reagent solubility.[3] |
| Temperature | 0°C (reagent prep), then 40-80°C | Initial low temp for controlled reagent formation, followed by heating to drive reaction.[3] |
| Reaction Time | 2 - 12 hours | Monitor by TLC until starting material is consumed. |
| Work-up | Quench with ice/water, neutralize | Hydrolyzes the intermediate iminium salt to the aldehyde. |
Protocol 1: Vilsmeier-Haack Formylation of 6-Bromobenzooxazole
This protocol is a representative example and should be adapted based on laboratory-specific observations and analytical data.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature remains below 5°C.[3] Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 6-bromobenzooxazole (1.0 equiv.) in a minimal amount of anhydrous DCM or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Once the ice has melted, neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain pure this compound.[4][9]
Visualizing the Vilsmeier-Haack Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. esisresearch.org [esisresearch.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Bromo-benzooxazole-2-carbaldehyde
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 6-Bromo-benzooxazole-2-carbaldehyde. This valuable heterocyclic building block is a cornerstone in the development of novel pharmaceuticals and functional materials.[1][2] However, its synthesis is not without challenges, often leading to complex product mixtures that can frustrate even experienced chemists.
As Senior Application Scientists, we understand that success in the lab hinges on anticipating and resolving experimental hurdles. This guide is structured to provide direct, actionable insights into the most common synthetic route: the benzylic oxidation of 6-bromo-2-methylbenzoxazole. We will move beyond simple procedural steps to explore the causality behind common side reactions and provide robust troubleshooting strategies to maximize your yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable laboratory-scale method is the selective oxidation of the 2-methyl group of 6-bromo-2-methylbenzoxazole.[3][4] This benzylic position is activated by the adjacent benzoxazole ring system, making it susceptible to oxidation. The reagent of choice for this transformation is often Selenium Dioxide (SeO₂), a reaction commonly known as the Riley oxidation.[5][6] This method offers good selectivity for the aldehyde under controlled conditions, avoiding harsh reagents that could compromise the heterocyclic core.
Q2: My oxidation of 6-bromo-2-methylbenzoxazole is yielding a complex mixture with very little desired product. What are the primary causes?
Low yields are typically traced back to three main issues:
-
Incomplete Reaction: Insufficient reaction time, temperatures that are too low, or suboptimal stoichiometry of the oxidant can lead to a large amount of unreacted starting material.
-
Over-oxidation: The target aldehyde is susceptible to further oxidation to the corresponding carboxylic acid, especially with prolonged reaction times, excessive temperatures, or too much oxidant.[7]
-
Inadequate Workup: Selenium-based oxidations produce insoluble selenium byproducts that can complicate purification. Furthermore, failing to separate the acidic carboxylic acid side product during workup will lead to co-elution during chromatography.
Q3: I have a significant amount of a non-polar side product with an Rf value very close to my starting material on the TLC plate. What is it likely to be?
This is almost certainly unreacted 6-bromo-2-methylbenzoxazole. Its polarity is very similar to the target aldehyde, which can make chromatographic separation challenging if it is present in large quantities. The primary solution is to drive the reaction closer to completion by optimizing reaction time and temperature.
Q4: I've isolated a highly polar, acidic side product. What is its identity?
This impurity is 6-Bromo-benzooxazole-2-carboxylic acid. It is formed when the desired aldehyde product is further oxidized. This is a very common side product.[8] It can be easily removed during the aqueous workup by performing a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide), which will deprotonate the carboxylic acid and extract it into the aqueous layer as its carboxylate salt.
Q5: During my reaction workup, I observe a red-orange or black precipitate. Is this a cause for concern?
No, this is expected. When using Selenium Dioxide (SeO₂) as the oxidant, it is reduced during the reaction to elemental selenium, which is insoluble and precipitates from the solution.[6] This should be removed by filtration, typically through a pad of Celite®, before proceeding with the aqueous workup and extraction. Failure to remove it can lead to emulsions and contaminated product fractions.
Q6: Can I use the Vilsmeier-Haack reaction on 6-bromobenzoxazole to synthesize this aldehyde?
This is a common question, but the Vilsmeier-Haack reaction is not a suitable method for this specific transformation. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution used to formylate electron-rich aromatic or heteroaromatic C-H bonds.[9][10][11][12][13] The C2 position of the benzoxazole ring is not an aromatic C-H bond; it is part of the oxazole heterocycle and lacks the necessary nucleophilicity for this reaction. Attempting this route will likely result in no reaction or potential formylation at an undesired position on the benzene ring, though this is unlikely given the deactivating effect of the bromo-substituent.
Section 2: Troubleshooting Guide: Common Side Products & Solutions
This table summarizes the most frequently encountered issues, their chemical origins, and effective strategies for prevention and purification.
| Problem / Observation | Probable Cause (Side Product) | Mechanism of Formation | Recommended Solution (Prevention & Purification) |
| Major spot on TLC at high Rf (~0.7 in 3:1 Hex:EtOAc) | Unreacted 6-bromo-2-methylbenzoxazole | Incomplete reaction. | Prevention: Increase reaction time, slightly elevate temperature (e.g., from 90°C to 100°C in dioxane), or increase oxidant stoichiometry by 0.1 eq. increments. Purification: Careful silica gel chromatography. |
| New, highly polar spot on TLC (streaking, baseline) | 6-Bromo-benzooxazole-2-carboxylic acid | Over-oxidation of the desired aldehyde product. | Prevention: Avoid excessive heating or prolonged reaction times. Do not use a large excess of oxidant. Purification: During workup, wash the organic layer with 1M NaHCO₃(aq) or 1M NaOH(aq) to extract the acidic byproduct.[14] |
| Minor polar spot on TLC, slightly below product | (6-Bromo-benzooxazol-2-yl)methanol | Incomplete oxidation or hydrolysis of an intermediate selenite ester.[6][15] | Prevention: Ensure sufficient oxidant and reaction time. Purification: This alcohol is more polar than the aldehyde and can typically be separated by silica gel chromatography. |
| Red/black solid in reaction flask | Elemental Selenium (Se) | Reduction of SeO₂ during the oxidation cycle. | Prevention: N/A - This is an expected byproduct. Purification: Filter the cooled reaction mixture through a pad of Celite® before the aqueous workup. Perform this step in a fume hood as selenium compounds can be toxic and malodorous.[5] |
Section 3: Detailed Experimental Protocol: Riley Oxidation
This protocol provides a robust method for the synthesis of this compound, with integrated expert commentary to ensure success.
Reaction: Oxidation of 6-bromo-2-methylbenzoxazole using Selenium Dioxide
Step 1: Reagent Preparation
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 6-bromo-2-methylbenzoxazole (1.0 eq, e.g., 5.0 g).[3]
-
Add dioxane (approx. 15-20 mL per gram of starting material) and a small amount of water (0.5 eq).
-
Application Scientist's Note: Dioxane is a common solvent for SeO₂ oxidations due to its high boiling point and ability to dissolve both the organic substrate and the oxidant. The small amount of water is crucial for the hydrolysis of the intermediate selenite ester to regenerate the catalyst and release the product alcohol/aldehyde.[6]
-
-
Add Selenium Dioxide (SeO₂, 1.1 eq) to the flask in one portion.
-
Application Scientist's Note: SeO₂ is toxic and hygroscopic. Handle it with appropriate personal protective equipment (PPE) in a chemical fume hood. A slight excess (1.1-1.2 eq) is used to ensure complete conversion of the starting material.
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material (Rf ≈ 0.7) will be converted to the product aldehyde (Rf ≈ 0.4).
-
Application Scientist's Note: Vigilant monitoring is key to preventing over-oxidation. The reaction is typically complete within 6-12 hours. Once the starting material spot is consumed, proceed to the workup without unnecessary delay.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be visible.
-
Filter the mixture through a pad of Celite® into a new flask, washing the Celite pad with ethyl acetate to recover all the product.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x).
-
Water (1x).
-
Brine (1x).
-
Application Scientist's Note: The NaHCO₃ wash is critical. It removes any unreacted acidic SeO₂ (as selenous acid) and, more importantly, the 6-bromo-benzooxazole-2-carboxylic acid side product by converting it to its water-soluble sodium salt.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and moving to 4:1).
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Section 4: Visualizing the Chemistry
The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Section 5: References
-
NROChemistry. Vilsmeier-Haack Reaction . --INVALID-LINK--
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Organic Chemistry Portal. Vilsmeier-Haack Reaction . --INVALID-LINK--
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Wikipedia. Vilsmeier–Haack reaction . --INVALID-LINK--
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Name-Reaction.com. Vilsmeier-Haack reaction . --INVALID-LINK--
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J&K Scientific LLC. Vilsmeier-Haack Reaction . --INVALID-LINK--
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Chem-Station. Selenium-Dioxide . --INVALID-LINK--
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Wikipedia. Riley oxidation . --INVALID-LINK--
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NIH National Library of Medicine. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents . --INVALID-LINK--
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MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . --INVALID-LINK--
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PubMed. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies . --INVALID-LINK--
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NIH National Library of Medicine. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions . --INVALID-LINK--
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YouTube. Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET . --INVALID-LINK--
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YouTube. Riley Oxidation . --INVALID-LINK--
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AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation . --INVALID-LINK--
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ResearchGate. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents . --INVALID-LINK--
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International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities . --INVALID-LINK--
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Organic Chemistry Portal. Synthesis of Benzoxazoles . --INVALID-LINK--
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ChemicalBook. Synthesis of Benzoxazoles . --INVALID-LINK--
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International Research Journal of Pharmacy. A Review on Various Synthetic Methods of Benzoxazole Moiety . --INVALID-LINK--
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Google Patents. Process for the purification of substituted benzoxazole compounds . --INVALID-LINK--
-
Royal Society of Chemistry. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one . --INVALID-LINK--
-
Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes . --INVALID-LINK--
-
International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS . --INVALID-LINK--
-
NIH National Library of Medicine. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . --INVALID-LINK--
-
Advanced Journal of Chemistry. Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without . --INVALID-LINK--
-
BenchChem. troubleshooting low yield in benzoxazole synthesis . --INVALID-LINK--
-
ResearchGate. Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF . --INVALID-LINK--
-
Sigma-Aldrich. 6-Bromo-2-methylbenzoxazole 97% . --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of aldehydes by benzylic oxidation . --INVALID-LINK--
-
Echemi. 6-BROMO-2-METHYLBENZODOXAZOLE . --INVALID-LINK--
-
NIH National Library of Medicine. Enzymatic reactions towards aldehydes: An overview . --INVALID-LINK--
-
PubMed Central. Site-selective electrooxidation of methylarenes to aromatic acetals . --INVALID-LINK--
-
Chemistry LibreTexts. Oxidation of Aldehydes and Ketones . --INVALID-LINK--
-
SpringerLink. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor . --INVALID-LINK--
-
Ambeed. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) . --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 6-Bromo-2-methylbenzoxazole 97 151230-42-1 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 15. adichemistry.com [adichemistry.com]
Technical Support Center: Troubleshooting Low Yield in Benzoxazole Synthesis
Introduction
Benzoxazoles are a vital class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and advanced materials.[1][2] The synthesis of these molecules, most commonly through the condensation of 2-aminophenols with carbonyl compounds or their derivatives, is a cornerstone of medicinal and synthetic chemistry.[3][4] However, achieving consistently high yields can be a significant challenge, plagued by issues ranging from incomplete reactions to the formation of persistent side products.
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their benzoxazole synthesis. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical, field-tested framework for diagnosing and resolving the underlying causes of low yield, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzoxazole synthesis is resulting in a very low yield or failing completely. What are the first things I should check?
A1: When a reaction fails, it's crucial to systematically verify the fundamentals before exploring more complex variables. Low yields often stem from foundational issues rather than a flawed methodology.[5]
Initial Troubleshooting Workflow:
-
Purity of Starting Materials: This is the most common culprit. Impurities in your 2-aminophenol or the corresponding aldehyde/carboxylic acid can poison catalysts or participate in side reactions.[6][7]
-
Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use. Ensure your 2-aminophenol has not oxidized (often indicated by a dark coloration).
-
-
Stoichiometry of Reactants: Incorrect molar ratios can lead to an excess of one starting material, making purification difficult and lowering the yield based on the limiting reagent.[8]
-
Action: Double-check your calculations and the masses/volumes of all reagents. For initial optimizations, a 1:1 molar ratio of 2-aminophenol to the carbonyl partner is a standard starting point.[4]
-
-
Inert Atmosphere: The 2-aminophenol starting material and certain intermediates can be sensitive to oxidation.[6]
-
Action: If you are not already, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves using flame-dried glassware and inert gas blanketing throughout the setup and reaction.
-
-
Solvent Quality: The presence of water or other impurities in the solvent can be detrimental, especially in reactions that involve dehydration.
-
Action: Use anhydrous solvents, especially if your chosen catalyst (e.g., a Lewis acid) is moisture-sensitive. Ensure the solvent grade is appropriate for synthesis.
-
Caption: Initial troubleshooting workflow for low yields.
Q2: I'm following a literature procedure, but my yields are consistently lower than reported. What could be the issue?
A2: This is a common and frustrating experience. Discrepancies between reported and observed yields often arise from subtle, unstated variables in the experimental setup.[7][8]
-
Causality - Reagent Grade and Supplier: The original publication may have used a higher grade of reagents or solvents from a specific supplier, which could contain different impurity profiles.
-
Causality - Reaction Setup: Differences in flask geometry, stir bar size, or condenser efficiency can affect heat and mass transfer, altering the local reaction kinetics. An inefficient stirring mechanism, for example, can lead to localized overheating or poor mixing of reagents.[7]
-
Causality - Catalyst Activity: If using a solid-supported or reusable catalyst, its activity may differ from that reported due to variations in preparation, storage, or handling.[6] Some catalysts require activation before use.
Action Plan: Systematically re-optimize the reaction conditions for your specific laboratory setup. Begin with a small-scale reaction and vary one parameter at a time (e.g., temperature, catalyst loading, or reaction time) while keeping others constant. Monitor progress by Thin-Layer Chromatography (TLC) to find the optimal conditions for your environment.[5]
Q3: I suspect side products are forming. What are the common culprits and how can I minimize them?
A3: Side product formation directly consumes your starting materials and complicates purification, leading to significant yield loss. The most common side reaction involves the incomplete cyclization of the intermediate.[6][9]
-
Schiff Base Intermediate: The reaction between a 2-aminophenol and an aldehyde first forms a Schiff base (an imine). This intermediate must then undergo intramolecular cyclization to form the oxazoline ring, which then aromatizes to the benzoxazole. If this cyclization step is slow or inefficient, the Schiff base can persist as a major byproduct.[6]
-
Mitigation:
-
Increase Temperature: Higher temperatures often provide the necessary activation energy for the cyclization step.[9]
-
Change Catalyst: A stronger Lewis or Brønsted acid can more effectively catalyze the cyclization.[9][10]
-
Add an Oxidizing Agent: In some protocols, an oxidant is used to facilitate the final aromatization step, which can help drive the equilibrium toward the final product.
-
-
-
Polymerization: Under harsh acidic or high-temperature conditions, the starting materials or the benzoxazole product can polymerize, forming intractable tars.
-
Mitigation: Lower the reaction temperature or screen for a milder catalyst. Slowly adding one reactant to the other can also help keep concentrations low and minimize polymerization.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Formation
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields and product purity.
Introduction: The Significance of Benzoxazoles
Benzoxazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, natural products, and materials with significant biological and photophysical properties.[1][2][3] Their synthesis, while conceptually straightforward, often presents challenges that can impact yield, purity, and scalability. This guide provides a systematic approach to overcoming these hurdles.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: Low to No Product Yield
"My benzoxazole synthesis is resulting in a very low yield or no product at all. What are the initial troubleshooting steps?"
A low or nonexistent yield is a frequent challenge. A systematic evaluation of your experimental setup is crucial.[4]
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your 2-aminophenol or the corresponding aldehyde, carboxylic acid, or ester can significantly hinder the reaction.[5][6]
-
Reaction Conditions: Suboptimal conditions are a primary cause of low yields.
-
Temperature: The reaction temperature may be too low to overcome the activation energy barrier.[4] Some reactions require elevated temperatures, sometimes as high as 130°C, to proceed efficiently.[7][8] Conversely, excessively high temperatures can lead to degradation of starting materials or the final product.[9]
-
Reaction Time: The reaction may not have been allowed to run to completion.
-
Inert Atmosphere: Reactants or intermediates, particularly 2-aminophenol, can be sensitive to oxidation.
-
-
Catalyst Inactivity or Inappropriateness: The choice and activity of the catalyst are pivotal.
-
Actionable Advice:
-
Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require activation.[5]
-
The catalyst loading can be critical. A small increase might significantly improve the conversion rate.[5]
-
If you suspect the catalyst is not suitable for your specific substrates, consider screening other catalysts. A wide range have been successfully employed, including Brønsted or Lewis acids, metal catalysts, and ionic liquids.[2][4]
-
-
Issue 2: Formation of Significant Side Products
"I suspect side products are forming in my reaction, complicating purification and lowering my yield. What are common side products and how can I minimize them?"
Side product formation is a common culprit for reduced yields.[5]
-
Incomplete Cyclization (Schiff Base Formation): In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and fail to cyclize.[4][9]
-
Actionable Advice:
-
-
Dimerization/Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or in the presence of strong acids or bases.[4][5]
-
Actionable Advice:
-
Carefully control the reaction temperature.
-
Optimize the stoichiometry of your reactants.
-
-
Issue 3: Product Loss During Purification
"My crude reaction mixture shows a good product spot on TLC, but I'm losing a significant amount during purification. What are some effective purification strategies?"
Purification can be a major source of product loss if not optimized.[5]
-
Recrystallization: This is often the first method to try for solid products.
-
Actionable Advice:
-
Screen various solvents to find one in which your benzoxazole product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Washing the crude product with a cold solvent, such as ethanol, can remove some impurities before recrystallization.[9]
-
-
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities.[5][8]
-
Actionable Advice:
-
The choice of the solvent system (eluent) is crucial for good separation. A common starting point is a mixture of hexane and ethyl acetate.[9]
-
Monitor the fractions carefully by TLC to avoid mixing product-containing fractions with impurities.
-
-
-
Treatment with a Clarifying Agent: For colored impurities, treatment with a clarifying agent can be beneficial.
-
Actionable Advice: Dissolving the crude product in a suitable solvent like ethyl acetate and treating it with activated charcoal can remove colored impurities.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for benzoxazole synthesis, and how does the choice of solvent affect the reaction?
A variety of solvents are used, with the choice depending on the specific synthetic route. Common choices include polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as greener options like ethanol and water.[12] Solvent polarity can significantly impact reaction rates and yields by stabilizing charged intermediates and transition states.[12] It is often beneficial to screen a range of solvents to find the optimal conditions for your specific substrates.[12] In some cases, solvent-free conditions, sometimes assisted by microwave irradiation, can be a highly effective and environmentally friendly option.[7][12]
Q2: How do I choose the right catalyst for my benzoxazole synthesis?
The choice of catalyst is highly dependent on the synthetic route. For the common condensation of 2-aminophenols with aldehydes, Brønsted or Lewis acids are frequently used.[13] Modern methods have expanded the catalyst scope to include various metal catalysts (e.g., copper, palladium), nanocatalysts, and ionic liquids.[2][3][4] When selecting a catalyst, consider its compatibility with your starting materials and reaction conditions. For instance, milder catalysts may be sufficient for electron-rich substrates.[4][6]
Q3: Can I monitor the progress of my reaction?
Yes, monitoring the reaction is crucial for optimization. Thin-layer chromatography (TLC) is a simple and effective method to qualitatively track the consumption of starting materials and the formation of the product over time.[7][8][9] Gas chromatography (GC) can also be used for this purpose.[8]
Part 3: Experimental Protocols & Data
General Protocol for the Synthesis of 2-Arylbenzoxazoles
This protocol is a generalized procedure and should be optimized for specific substrates.[8]
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the chosen catalyst (e.g., 1-5 mol%).
-
Solvent Addition: Add the appropriate solvent (if not a solvent-free reaction).
-
Reaction: Heat the reaction mixture to the optimized temperature and stir for the predetermined time. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation: Catalyst and Solvent Effects
The following table summarizes the effect of different catalysts and solvents on the yield of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, as reported in the literature.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnS Nanoparticles | 0.003 g | Ethanol | 70 | 1 | 96 | [9] |
| NiSO₄ | 10 | Ethanol | Ambient | - | - | [9] |
| BAIL gel | 1 | Solvent-free | 130 | 5 | 98 | [8] |
| PEG-SO3H | 5% w/w | Ethanol | Room Temp | - | High | [14] |
Part 4: Visualizations
General Reaction Mechanism for Benzoxazole Formation
The following diagram illustrates the generally accepted mechanism for the formation of a benzoxazole from a 2-aminophenol and an aldehyde.
Caption: General mechanism of benzoxazole formation.
Troubleshooting Workflow for Low Yield
This flowchart provides a step-by-step decision-making process for troubleshooting low yields in benzoxazole synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpsbr.org [jpsbr.org]
Technical Support Center: 6-Bromo-benzooxazole-2-carbaldehyde
Welcome to the dedicated technical support guide for 6-Bromo-benzooxazole-2-carbaldehyde (CAS 20780-72-7). This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile heterocyclic building block. As a bifunctional molecule featuring a reactive aldehyde and a stable benzoxazole core, its proper handling and use are critical for successful experimental outcomes. This guide addresses common stability issues and provides troubleshooting protocols based on established chemical principles and field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My solid this compound has developed a slight yellow or brownish tint upon storage. Is it still usable?
Answer: This is a common observation and typically indicates minor surface oxidation. The aldehyde group is susceptible to slow, air-mediated oxidation to the corresponding carboxylic acid (6-Bromo-benzooxazole-2-carboxylic acid). While a slight color change may not significantly impact the bulk purity for some applications, it is a critical indicator that the material should be re-analyzed before use, especially in sensitive, stoichiometric reactions.
Causality & Expert Insight: The aldehyde proton is weakly acidic and can be abstracted, initiating an oxidation cascade, which can be accelerated by light and trace metal impurities. The resulting carboxylic acid impurity can interfere with subsequent reactions, for instance, by neutralizing basic reagents or catalysts.
Troubleshooting Protocol:
-
Purity Re-assessment: Before use, assess the purity of the material using High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy.[1]
-
HPLC: Use a reverse-phase C18 column. The carboxylic acid impurity will typically have a different retention time (often shorter, depending on the mobile phase pH) than the aldehyde.
-
¹H NMR: In the ¹H NMR spectrum, the aldehyde proton signal (typically δ 9.5-10.5 ppm) will decrease in integration, and you may observe the disappearance of this peak and the appearance of a broad carboxylic acid proton signal (δ 10-13 ppm) if the oxidation is significant.
-
-
Recrystallization: If the purity is compromised (>5% impurity), recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can often remove the more polar carboxylic acid impurity.
-
Preventative Action: Always store the compound under an inert atmosphere (Argon or Nitrogen), protected from light, and at the recommended temperature.
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C | Slows the rate of potential degradation pathways. |
| Atmosphere | Inert Gas (N₂, Ar) | Prevents oxidation of the sensitive aldehyde group.[2] |
| Light | Amber Vial / Dark | Prevents photochemical degradation. Benzoxazole derivatives can be photoactive.[3][4] |
| Container | Tightly Sealed | Prevents moisture ingress which can facilitate hydrolysis.[5] |
Question 2: I dissolved the compound in an organic solvent for a reaction, but after leaving it on the bench overnight, my TLC analysis shows a new, more polar spot. What is happening?
Answer: This observation suggests either oxidation or hydrolysis of the compound in solution. The stability of this compound in solution is highly dependent on the solvent, the presence of atmospheric oxygen, and trace amounts of acid or base.
Causality & Expert Insight:
-
Oxidation: As with the solid state, the aldehyde can oxidize to a carboxylic acid. This process is often faster in solution.
-
Hydrolysis: The benzoxazole ring, while aromatic and generally stable, can undergo hydrolytic cleavage under certain conditions (particularly with trace acid or base catalysis) to form 2-amino-5-bromophenol and a glyoxylic acid derivative. This is the reverse of a common synthetic route for benzoxazoles, which involves the condensation of a 2-aminophenol with an aldehyde or its equivalent.[6][7] The resulting aminophenol is significantly more polar and will appear as a new spot on a TLC plate.
Troubleshooting Protocol & Workflow:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of the aldehyde immediately before use. Avoid storing them for extended periods, especially in protic or unpurified solvents.
-
Solvent Choice: Use high-purity, anhydrous, and de-gassed solvents for reactions. For storage of stock solutions (if unavoidable), aprotic solvents like anhydrous THF or Dioxane are preferable to alcohols or chlorinated solvents.
-
Inert Atmosphere: When preparing solutions or running reactions, maintain an inert atmosphere to minimize contact with oxygen.
Caption: Workflow for diagnosing instability of this compound in solution.
Question 3: My reaction involving a strong base (e.g., LDA, n-BuLi) or strong acid (e.g., conc. H₂SO₄, TFA) is failing. My starting material is consumed, but I am not getting the desired product. Why?
Answer: The benzoxazole core and the aldehyde group are both sensitive to harsh acidic and basic conditions, leading to decomposition or undesired side reactions.
Causality & Expert Insight:
-
Under Strong Basic Conditions:
-
Aldehyde Reactivity: Strong bases can deprotonate the aldehyde, leading to self-condensation (aldol-type reactions) or Cannizzaro reactions (disproportionation to alcohol and carboxylic acid), especially if the base is nucleophilic (e.g., hydroxides).
-
Ring Opening: The benzoxazole ring can be susceptible to nucleophilic attack and subsequent ring opening under harsh basic conditions.
-
-
Under Strong Acidic Conditions:
-
Ring Hydrolysis: The benzoxazole ring is prone to acid-catalyzed hydrolysis, breaking down into 2-amino-5-bromophenol.[8] This pathway is mechanistically the reverse of the acid-catalyzed condensation used to form the ring.[9]
-
Aldehyde Reactions: The aldehyde can be protonated, making it highly activated towards polymerization or other side reactions.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Synthesis of Substituted Benzoxazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted benzoxazoles. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenges encountered in the laboratory. This resource is structured to provide not just solutions, but also a deeper understanding of the underlying chemistry, empowering you to optimize your synthetic strategies. Benzoxazoles are a critical scaffold in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery programs.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining low yields in my benzoxazole synthesis. What are the most common culprits?
Low yields are a frequent issue in benzoxazole synthesis and can arise from a combination of factors. A systematic troubleshooting approach is essential.[3]
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can significantly hinder the reaction. It is crucial to use high-purity reagents.[4]
-
Recommendation: Assess the purity of your starting materials via melting point analysis or spectroscopic methods (e.g., NMR). If necessary, purify them by recrystallization or chromatography before use.[4]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical parameters that can dramatically affect the yield.[3][4]
-
Recommendation: If following a literature procedure, ensure your experimental setup allows for efficient heat transfer and stirring. Consider a systematic optimization of reaction parameters, varying one at a time to identify the optimal conditions for your specific substrate.[3]
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.
-
-
Side Product Formation: Competing side reactions can consume your starting materials, thereby reducing the yield of the desired benzoxazole.[4]
-
Product Degradation: The synthesized benzoxazole might be unstable under the reaction or work-up conditions.[4]
-
Inefficient Purification: Significant product loss can occur during work-up and purification steps.[4]
Q2: What are the common side products in benzoxazole synthesis, and how can I minimize their formation?
The formation of side products is a primary cause of low yields and purification headaches. The nature of these byproducts is dependent on the synthetic route employed.
-
Schiff Base Formation: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[4]
-
Mitigation: The choice of catalyst and reaction conditions is crucial to promote the subsequent cyclization. Brønsted or Lewis acids can facilitate this step.[5]
-
-
Over-alkylation/acylation: When using alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[4]
-
Mitigation: Carefully control the stoichiometry of your reactants. Using the alkylating/acylating agent as the limiting reagent can help to minimize multiple additions.
-
-
Polymerization: Under harsh conditions, such as high temperatures or strong acids, the starting materials or intermediates can polymerize.[4]
-
Mitigation: Optimize the reaction temperature and consider using milder catalysts.
-
To minimize side product formation, a careful optimization of reaction conditions is key. This includes controlling the temperature, reaction time, and stoichiometry of reactants. The use of a selective catalyst can also significantly improve the outcome.[3] For reactions sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation-related byproducts.[4]
Q3: I am struggling with the purification of my substituted benzoxazole. What are some effective strategies?
Purification can indeed be a challenging step where significant product loss can occur.
-
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is critical for achieving good separation. A systematic approach to solvent system selection using TLC is recommended.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain high-purity material. The choice of solvent is paramount. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by acid-base extraction. However, the basicity is very low, so this is not always a viable option.[1]
-
Charcoal Treatment: For removing colored impurities, treating a solution of the crude product with activated charcoal can be effective.[6]
Troubleshooting Guides
Guide 1: Low Yield in the Condensation of 2-Aminophenol with a Carboxylic Acid
This is a classic and robust method, often employing a dehydrating agent like polyphosphoric acid (PPA).[7]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Dehydration | PPA acts as both a catalyst and a dehydrating agent. If it is old or has absorbed moisture, its effectiveness will be reduced. | Use fresh, high-quality PPA. Ensure the reaction is protected from atmospheric moisture. |
| Inadequate Temperature | The condensation reaction often requires high temperatures (150-180 °C) to proceed efficiently.[7] | Ensure accurate temperature monitoring and control. If the reaction is sluggish, a modest increase in temperature may be beneficial. |
| Poor Mixing | PPA is highly viscous, and inefficient stirring can lead to localized overheating and poor reaction kinetics. | Use a mechanical stirrer to ensure thorough mixing of the reaction mixture. |
| Substituent Effects | Electron-withdrawing groups on the carboxylic acid can decrease its reactivity, while bulky substituents can introduce steric hindrance. | For less reactive substrates, consider increasing the reaction time or temperature. Alternatively, converting the carboxylic acid to a more reactive derivative (e.g., an acyl chloride) prior to reaction with the 2-aminophenol may be a better approach.[8] |
DOT Diagram: Troubleshooting Low Yield in PPA-Mediated Synthesis
Caption: A decision-making flowchart for troubleshooting low product yield in PPA-mediated synthesis.
Guide 2: Challenges in the Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides
A modern approach involves the activation of tertiary amides with triflic anhydride (Tf₂O) followed by reaction with a 2-aminophenol.[9]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Amide Activation | The reaction of the tertiary amide with Tf₂O is the crucial first step. This can be hampered by moisture or suboptimal reaction conditions. | Ensure anhydrous conditions. The reaction is typically run at low temperatures (e.g., 0 °C) to control the reactivity of Tf₂O.[9] |
| Base Strength | A base, such as 2-fluoropyridine, is often used to neutralize the triflic acid byproduct. An inappropriate base can interfere with the reaction. | Use the recommended base from the literature protocol. Other non-nucleophilic bases could be explored, but their effectiveness may vary.[9] |
| Nucleophilicity of the 2-Aminophenol | Electron-withdrawing groups on the 2-aminophenol can decrease the nucleophilicity of the amino group, slowing down the reaction. | For less nucleophilic 2-aminophenols, a longer reaction time or a slight increase in temperature after the initial activation step may be necessary. |
DOT Diagram: General Mechanism of Benzoxazole Synthesis from Tertiary Amides
Caption: A simplified workflow for the synthesis of 2-substituted benzoxazoles from tertiary amides.
Comparative Analysis of Common Synthetic Methods
The selection of a synthetic route depends on various factors including substrate scope, desired yield, and available laboratory conditions. Below is a comparative table of common methods for the synthesis of 2-substituted benzoxazoles.
| Synthesis Method | Precursors | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Condensation with Carboxylic Acid | o-Aminophenol, Benzoic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 | 85-95 | [7] |
| Condensation with Aldehyde | o-Aminophenol, Benzaldehyde | LAIL@MNP | None | 70 | 0.5 | ~90 | [10] |
| Reaction with Acyl Chloride | o-Aminophenol, Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp | 2-3 | 80-90 | [8] |
| From Tertiary Amides | 2-Aminophenol, Tertiary Amide | Tf₂O, 2-Fluoropyridine | Dichloromethane | 0 to RT | 1 | 70-95 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole via PPA-Mediated Condensation
This classic method is known for its high yields with simple aromatic carboxylic acids.[7]
-
To a round-bottom flask equipped with a mechanical stirrer, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Carefully add polyphosphoric acid (40 g) to the flask.[7]
-
Heat the reaction mixture to 150-180°C and maintain for 4-5 hours.[7] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to about 100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-phenylbenzoxazole.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf₂O and 2-Fluoropyridine
This modern protocol offers a milder alternative for the synthesis of a variety of 2-substituted benzoxazoles.[4][9]
-
To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2-substituted benzoxazole.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Benzoxazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. This guide is designed to provide in-depth troubleshooting for a critical challenge in the synthesis of benzoxazoles: catalyst deactivation. By understanding the root causes and implementing the strategies outlined below, you can enhance the efficiency, reproducibility, and cost-effectiveness of your synthetic protocols.
The synthesis of benzoxazoles, a vital scaffold in medicinal chemistry, often relies on catalytic cyclization reactions.[1][2] While numerous catalytic systems, both homogeneous and heterogeneous, have been developed to improve yields and reaction conditions, catalyst deactivation remains a significant hurdle, leading to decreased reaction rates, lower yields, and difficulties in product purification.[3][4] This guide provides a structured approach to diagnosing and mitigating common catalyst deactivation issues.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield has dropped significantly after the first run with a recyclable heterogeneous catalyst. What are the likely causes?
A sudden drop in yield is a classic sign of catalyst deactivation. The primary culprits for heterogeneous catalysts are:
-
Leaching of Active Species: The active catalytic component may detach from the solid support and dissolve into the reaction mixture. This is particularly common for supported metal or acid catalysts where the linkage is not sufficiently robust.
-
Fouling or Coking: Carbonaceous materials, often referred to as coke, can deposit on the catalyst surface, physically blocking the active sites.[5][6] This is a frequent issue in reactions involving organic molecules at elevated temperatures.
-
Poisoning: Certain functional groups in your substrates, intermediates, or even impurities in the solvent can strongly bind to the catalytic sites, rendering them inactive.[6][7]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of the active catalytic phase to agglomerate, leading to a decrease in the active surface area.[5][7]
FAQ 2: I am using a homogeneous acid catalyst (e.g., methanesulfonic acid) and the reaction is stalling. What could be the problem?
For homogeneous catalysts, deactivation pathways can be more subtle:
-
Neutralization: If your starting materials (e.g., 2-aminophenol or carboxylic acid derivatives) contain basic impurities, or if basic byproducts are formed, they can neutralize the acid catalyst, reducing its effective concentration.
-
Side Reactions: The catalyst might be consumed in non-productive side reactions with the solvent or substrates, forming inactive species.
-
Water Content: The presence of excess water, either from the reagents or formed during the condensation reaction, can hydrolyze certain catalysts or alter the reaction equilibrium, leading to apparent deactivation.
FAQ 3: Can the choice of starting materials influence the rate of catalyst deactivation?
Absolutely. The structure of your 2-aminophenol and carboxylic acid (or its derivative) plays a crucial role.
-
Steric Hindrance: Bulky substituents near the reacting functional groups can hinder their approach to the catalytic sites, potentially leading to incomplete conversion that might be mistaken for deactivation.
-
Electron-donating vs. Electron-withdrawing Groups: These groups can affect the reactivity of the starting materials and the stability of reaction intermediates, which in turn can influence the propensity for side reactions that lead to catalyst fouling or poisoning.
-
Impurity Profile: Trace impurities in starting materials, such as sulfur- or phosphorus-containing compounds, are notorious poisons for many metal-based catalysts.[6]
Section 2: Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Fouling and Coking
Fouling, or coking, is the physical deposition of carbonaceous materials on the catalyst surface, blocking active sites.[8][9]
Symptoms:
-
Gradual or sharp decrease in reaction rate and yield over time or with catalyst reuse.
-
Visible change in the catalyst's color (e.g., darkening).
-
For heterogeneous catalysts, a decrease in surface area (can be measured by BET analysis).
Troubleshooting Protocol:
-
Visual Inspection: After the reaction, carefully observe the catalyst. A change in color to dark brown or black is a strong indicator of coking.
-
Temperature Optimization: High temperatures often accelerate coke formation.[5] Try reducing the reaction temperature in increments of 10°C to find a balance between an acceptable reaction rate and minimal coking.
-
Solvent Selection: A solvent that effectively dissolves all reactants, intermediates, and products can minimize the precipitation of potential coke precursors on the catalyst surface.
-
Feedstock Purification: Ensure your starting materials are free from impurities that could act as coke precursors.[10]
Regeneration Strategy:
For catalysts deactivated by coking, a common regeneration method is calcination (controlled heating in the presence of air or oxygen) to burn off the carbonaceous deposits.
Caution: This method is only suitable for thermally stable catalysts. Always consult the catalyst's technical datasheet for recommended regeneration procedures.
Guide 2: Addressing Catalyst Poisoning
Catalyst poisoning occurs when a substance chemically bonds to the active sites, deactivating them.[6]
Symptoms:
-
A dramatic loss of catalytic activity, even at very low concentrations of the poison.
-
The deactivation is often irreversible.
Troubleshooting Protocol:
-
Reagent Purity Analysis: Use analytical techniques like GC-MS or HPLC to scrutinize the purity of your 2-aminophenol, carboxylic acid derivative, and solvent. Pay close attention to potential contaminants like sulfur, nitrogen, or halogenated compounds.[5]
-
Substrate-Poison Correlation: Certain functional groups can act as poisons. For example, some nitrogen-containing heterocycles can coordinate strongly with metal catalysts, leading to deactivation.[3] If you observe deactivation only with specific substrates, investigate their potential to act as catalyst poisons.
-
Use of a Guard Bed: For continuous flow reactions, consider passing the feedstock through a "guard bed" of a less expensive material that can adsorb the poison before it reaches the main catalyst bed.
Experimental Workflow: Catalyst Recyclability Test
This workflow is essential for evaluating the stability and potential deactivation of a heterogeneous catalyst.
Caption: Workflow for Catalyst Recyclability Testing.
Guide 3: Overcoming Thermal Degradation and Sintering
Thermal degradation involves changes to the catalyst's physical structure due to high temperatures, often leading to a loss of active surface area.[5]
Symptoms:
-
Gradual loss of activity over multiple cycles, especially when high reaction temperatures are used.
-
Changes in the catalyst's physical properties, such as particle size distribution.
Troubleshooting Protocol:
-
Temperature Control: As with coking, precise temperature control is crucial. Avoid localized "hot spots" in the reactor by ensuring efficient stirring.
-
Catalyst Selection: Choose catalysts with high thermal stability. For example, catalysts supported on materials like silica or alumina with high surface areas are often more resistant to sintering.
-
Process Intensification: Consider alternative energy sources like microwave irradiation or ultrasonication, which can sometimes promote the reaction at lower bulk temperatures, thus minimizing thermal degradation.[1]
Data Summary: Common Catalysts and Potential Deactivation Modes
| Catalyst Type | Common Examples | Primary Deactivation Modes | Mitigation Strategies |
| Homogeneous Acids | Methanesulfonic acid, p-Toluenesulfonic acid | Neutralization, Water inhibition | Use high-purity reagents, remove water |
| Heterogeneous Acids | Sulfonated resins (e.g., Indion 190), Zeolites | Fouling/Coking, Leaching of acid sites | Temperature control, Solvent selection, Recalcination |
| Metal-Based (Hetero) | Supported Pd, Cu, Ru, Ni | Poisoning (S, N compounds), Sintering, Leaching | High-purity reagents, Lower reaction temp., Strong catalyst support |
| Nanocatalysts | Fe3O4@SiO2-SO3H, Copper nanoparticles | Agglomeration (Sintering), Leaching, Fouling | Surface modification, Control of reaction temp. |
Logical Diagram: Root Cause Analysis of Catalyst Deactivation
Caption: Root Cause Analysis for Catalyst Deactivation.
Section 3: Concluding Remarks
Effectively managing catalyst deactivation is paramount for the successful and scalable synthesis of benzoxazoles. A systematic approach to troubleshooting, beginning with careful observation and leading to targeted experimental adjustments, can resolve most deactivation issues. By understanding the interplay between the catalyst, substrates, and reaction conditions, researchers can develop more robust and efficient synthetic methods.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Recent Experimental Results From Stanford Advanced Materials (SAM) Indicate That Maintaining A Narrow Temperature Range Can Reduce Catalyst Deactivation By 25%. What Operational Strategies Can Research Institutions Implement To Prevent Catalyst Deactivati [samaterials.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Alternative Solvents for 6-Bromo-benzooxazole-2-carbaldehyde Reactions
Welcome to the technical support center for reactions involving 6-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by exploring alternative and greener solvent systems. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.
Introduction: The Challenge of Solvent Selection
This compound is a key heterocyclic building block in medicinal chemistry. However, its reactions, such as the Wittig olefination and Knoevenagel condensation, are often performed in conventional volatile organic compounds (VOCs) that pose environmental and safety concerns. The shift towards sustainable chemistry necessitates the exploration of alternative solvents that are not only safer but also potentially enhance reaction efficiency and simplify product purification. This guide will explore the use of water, polyethylene glycol (PEG), deep eutectic solvents (DESs), and solvent-free conditions as viable alternatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a solvent for reactions with this compound?
A1: The primary challenges include:
-
Solubility: this compound and its reaction partners may have limited solubility in greener solvents like water.
-
Reactivity: The electron-withdrawing nature of the benzoxazole ring and the bromo-substituent can influence the reactivity of the aldehyde, requiring careful solvent and catalyst selection.
-
Side Reactions: Inappropriate solvent choice can lead to side reactions such as hydrolysis of the product or competing reaction pathways.
-
Work-up and Purification: The choice of solvent can significantly impact the ease of product isolation and purification.
Q2: Are there any general recommendations for greener alternative solvents for this class of compounds?
A2: Yes, several greener alternatives to traditional solvents like DMF, DMSO, and chlorinated hydrocarbons are gaining traction. For reactions involving benzoxazole derivatives, consider the following:
-
Water: An excellent green solvent, particularly for reactions that can be run under phase-transfer catalysis or where the reactants have some degree of water solubility. It can sometimes accelerate reaction rates due to hydrophobic effects.[1][2]
-
Polyethylene Glycol (PEG): PEGs, particularly PEG-400, are non-toxic, biodegradable, and have low volatility. They are effective solvents for a range of organic reactions, including condensations.[3][4][5]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-flammable, and can be tailored for specific applications.[6][7][8]
-
Solvent-Free Conditions: Conducting reactions in the absence of a solvent, often with mechanical grinding or microwave assistance, is the most environmentally friendly approach, minimizing waste generation.[9][10]
Q3: How does the bromo-substituent on the benzoxazole ring affect solvent choice?
A3: The bromo-substituent is an electron-withdrawing group, which can influence the reactivity of the aldehyde and the overall polarity of the molecule. This can be advantageous in nucleophilic addition reactions. However, it also introduces the possibility of SNAr (Nucleophilic Aromatic Substitution) side reactions, especially with strong nucleophiles and in polar aprotic solvents. When selecting a solvent, consider its ability to stabilize intermediates without promoting unwanted side reactions.
Troubleshooting Common Reactions
Wittig Reaction
The Wittig reaction is a powerful tool for converting the aldehyde functionality of this compound into an alkene. However, challenges can arise.
Problem 1: Low or No Product Yield
-
Possible Cause (A): Poor Solubility of Reactants. The phosphonium salt or the aldehyde may not be sufficiently soluble in the chosen solvent.
-
Solution:
-
For traditional organic solvents, consider a co-solvent system or switch to a more polar aprotic solvent.
-
In greener solvents, for aqueous systems, consider the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases.[2]
-
For DESs, screen different combinations of hydrogen bond donors and acceptors to optimize solubility. A common and effective DES for Wittig reactions is a mixture of choline chloride and glycerol.[11]
-
-
-
Possible Cause (B): Incomplete Ylide Formation. The base used may not be strong enough to deprotonate the phosphonium salt effectively in the chosen solvent.
-
Solution:
-
Ensure the base is appropriate for the phosphonium salt's acidity. For stabilized ylides, weaker bases like K₂CO₃ can be used, while unstabilized ylides often require stronger bases like n-BuLi or NaH.[12]
-
The choice of solvent can influence the base's effectiveness. In some cases, a polar aprotic solvent can enhance the basicity of weaker bases.
-
-
-
Possible Cause (C): Ylide Instability. Some ylides can be unstable and decompose before reacting with the aldehyde.
-
Solution: Generate the ylide in situ in the presence of the aldehyde. This can be particularly effective in solvent-free or biphasic systems.
-
Problem 2: Formation of Side Products (e.g., Triphenylphosphine Oxide)
-
Possible Cause: Hydrolysis of the Ylide or Product. Traces of water in the reaction mixture can lead to the hydrolysis of the ylide, resulting in the formation of triphenylphosphine oxide and the corresponding alkane.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile C-C bond-forming reaction between this compound and an active methylene compound.
Problem 1: Slow or Incomplete Reaction
-
Possible Cause (A): Insufficient Catalyst Activity. The basic catalyst (e.g., piperidine, ammonium acetate) may not be effective in the chosen solvent.
-
Solution:
-
Screen different catalysts. For greener approaches, consider using a recyclable catalyst or performing the reaction in a basic ionic liquid which can act as both solvent and catalyst.[14]
-
In aqueous media, the choice of catalyst is crucial. Mild inorganic bases or phase-transfer catalysts can be effective.
-
-
-
Possible Cause (B): Unfavorable Reaction Equilibrium. The condensation reaction is often reversible, and the presence of water can shift the equilibrium back to the starting materials.
-
Solution:
-
In organic solvents, use a Dean-Stark apparatus to remove water as it is formed.
-
In solvent-free conditions, heating the reaction mixture can help to drive off the water produced.[9]
-
Paradoxically, running the reaction in water can sometimes be effective, as the product may precipitate out of the solution, driving the equilibrium forward.
-
-
Problem 2: Formation of Michael Adducts
-
Possible Cause: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor for another molecule of the active methylene compound. This is more likely with highly reactive methylene compounds and prolonged reaction times.
-
Solution:
-
Optimize the reaction time by monitoring the reaction progress using TLC or LC-MS.
-
Use a stoichiometric amount of the active methylene compound.
-
Adjusting the catalyst and solvent can also influence the rate of the Michael addition relative to the Knoevenagel condensation.
-
-
Alternative Solvent Protocols
Protocol 1: Wittig Reaction in a Deep Eutectic Solvent (DES)
This protocol provides a greener alternative to traditional Wittig reactions using a recyclable deep eutectic solvent.
-
Materials:
-
This compound
-
Appropriate phosphonium salt
-
Potassium carbonate (K₂CO₃)
-
Choline chloride
-
Glycerol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Prepare the DES: In a round-bottom flask, mix choline chloride and glycerol in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Reaction Setup: To the DES, add the phosphonium salt (1.2 eq) and K₂CO₃ (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Aldehyde Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Solvent Recycling: The aqueous layer containing the DES can be evaporated under reduced pressure to remove water and the DES can be reused.
-
-
Diagram of Wittig Reaction Workflow in DES:
Caption: Workflow for the Wittig reaction in a deep eutectic solvent.
Protocol 2: Knoevenagel Condensation in Polyethylene Glycol (PEG-400)
This protocol outlines a simple and efficient Knoevenagel condensation using a recyclable and benign solvent.[3][4]
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
Ammonium acetate (NH₄OAc)
-
Polyethylene glycol 400 (PEG-400)
-
Water
-
Ethanol
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in PEG-400.
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (0.1 eq).
-
Reaction: Stir the mixture at 60-80 °C and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and add cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol.
-
Solvent Recycling: The aqueous filtrate containing PEG-400 can be extracted with an organic solvent (e.g., ethyl acetate) to remove any residual product, and then the water can be removed under reduced pressure to recover the PEG-400 for reuse.[5]
-
-
Diagram of Knoevenagel Condensation Logic:
Caption: Key components and products of the Knoevenagel condensation.
Data Summary: Comparison of Solvent Systems
The following table summarizes the typical performance of different solvent systems for the Knoevenagel condensation of an aromatic aldehyde with malononitrile. While specific results for this compound may vary, this provides a general guideline.
| Solvent System | Catalyst | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Environmental Considerations |
| Conventional | |||||
| Toluene | Piperidine | Reflux | 4-6 h | 85-95 | Volatile organic compound, toxic. |
| Ethanol | Piperidine | Reflux | 2-4 h | 90-98 | Flammable, but a greener alcohol.[10] |
| Alternative | |||||
| Water | None/Mild Base | 50-80 | 1-3 h | 90-99 | Excellent green solvent, product may precipitate. |
| PEG-400 | NH₄OAc | 60-80 | 1-2 h | 92-98 | Recyclable, non-toxic, biodegradable.[3] |
| DES (Choline Chloride:Urea) | None | 80 | 0.5-1 h | 95-99 | Recyclable, low volatility, biodegradable.[6][7] |
| Solvent-Free | Grinding/Heat | RT - 100 | 0.25-1 h | 95-99 | Ideal green conditions, minimal waste.[9] |
References
- 1. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. physchemres.org [physchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
purification of crude 6-Bromo-benzooxazole-2-carbaldehyde by column chromatography
Technical Support Center: Purification of 6-Bromo-benzooxazole-2-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude this compound using column chromatography. It is structured to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of a high-purity final product.
Core Principles & Initial Considerations
This compound is a heterocyclic compound featuring a moderately polar benzoxazole core, a bromine substituent, and a reactive aldehyde functional group.[1][2] Successful purification by column chromatography hinges on understanding these features:
-
Polarity: The molecule's overall polarity requires a mobile phase of intermediate polarity for effective elution from a normal-phase silica column.
-
Reactivity of the Aldehyde: The aldehyde group is susceptible to oxidation and can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.[1][3]
-
Potential Impurities: Crude samples may contain non-polar starting materials or more polar by-products from the synthesis, requiring a well-optimized separation method.[4]
Before proceeding with preparative chromatography, it is imperative to conduct a preliminary stability test.
Protocol: Silica Gel Stability Test (2D TLC)
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Let the spotted plate sit on the benchtop, exposed to air, for approximately one hour.
-
Develop the plate in an appropriate solvent system.
-
Observe the developed plate under UV light. The appearance of new spots or significant streaking indicates potential degradation on the silica surface.[3] If degradation is observed, consider using a less acidic stationary phase like neutral alumina.[5]
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a silica gel column.
Step 1: Mobile Phase Optimization via TLC
The selection of an appropriate solvent system is the most critical step for achieving good separation.[6]
-
Screen Solvents: Test various solvent systems using TLC to separate the target compound from impurities. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
-
Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.3 for this compound.[7] This Rf range typically translates well from TLC to column chromatography, ensuring the compound spends enough time on the stationary phase for effective separation without requiring excessive solvent volumes for elution.
-
Gradient vs. Isocratic: If impurities are close to the product spot on the TLC plate, a shallow gradient elution may be necessary. If impurities are well-separated, isocratic elution (using a single solvent mixture) is sufficient.[8]
| Table 1: Recommended Starting Solvent Systems for TLC Analysis | |
| System | Typical Ratio (v/v) |
| Hexane / Ethyl Acetate | 9:1 → 7:3 |
| Dichloromethane / Hexane | 1:1 → 100% Dichloromethane |
| Toluene / Ethyl Acetate | 95:5 → 8:2 |
Step 2: Column Packing (Wet Slurry Method)
-
Preparation: Secure a glass column of appropriate size vertically. The amount of silica gel should be approximately 50-100 times the mass of the crude sample.
-
Slurry Formation: In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent.
-
Packing: Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure the silica packs into a uniform, stable bed free of air bubbles or cracks.
-
Equilibration: Add a layer of sand on top of the silica bed to prevent disturbance during sample loading. Wash the column with 2-3 column volumes of the initial eluent until the bed is fully stabilized.[9]
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is often superior for aldehydes, as it can lead to sharper bands and better separation, especially if the compound's solubility in the mobile phase is limited.[10]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase to the column and apply gentle pressure (if using flash chromatography) to begin elution.
-
Gradient Elution (if necessary): If a gradient is required, start with the least polar solvent mixture determined during TLC analysis. Gradually increase the proportion of the more polar solvent to elute compounds of increasing polarity. A typical gradient might start at 10% Ethyl Acetate in Hexane and slowly increase to 30% Ethyl Acetate in Hexane.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.[9]
-
Monitor Fractions: Systematically spot the collected fractions on TLC plates to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Q1: My compound is not eluting from the column, even after I've passed a large volume of the solvent system that gave a good Rf on TLC. What's wrong?
A: This is a common issue that can stem from two primary causes:
-
Cause A: Irreversible Adsorption or Decomposition. The aldehyde may be reacting with the acidic silica gel, causing it to remain permanently bound or decompose.[3]
-
Solution: First, confirm decomposition by performing the 2D TLC stability test described earlier. If decomposition is confirmed, the purification must be repeated using a less acidic stationary phase, such as neutral alumina, or by deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (0.1-0.5%) added to the mobile phase.[5]
-
-
Cause B: The Compound is More Polar Than Anticipated. The crude mixture's components can sometimes alter the compound's behavior on the column compared to a simple TLC spot.
-
Solution: Drastically increase the polarity of the mobile phase. For a hexane/ethyl acetate system, you can flush the column with 100% ethyl acetate or even a 95:5 mixture of ethyl acetate/methanol to elute highly polar compounds.[5]
-
Q2: I see my product eluting, but the fractions are all contaminated with a faster-moving (higher Rf) or slower-moving (lower Rf) impurity. How can I improve the separation?
A: This indicates poor resolution between your product and an impurity.
-
Cause A: Inappropriate Solvent System. The chosen mobile phase is not selective enough to resolve the compounds.
-
Solution: Re-optimize the mobile phase with TLC. If a hexane/ethyl acetate system is failing, try a different solvent combination, such as dichloromethane/hexane or toluene/ethyl acetate. The change in solvent properties can significantly alter selectivity.
-
-
Cause B: Column Overloading. Too much crude material was loaded onto the column for its size. The recommended sample load is typically 1-5% of the mass of the stationary phase.[5]
-
Solution: Reduce the amount of sample loaded or, if a large quantity must be purified, use a wider column with more stationary phase.
-
-
Cause C: Poor Packing. The column was not packed uniformly, leading to channeling and band broadening.
-
Solution: Ensure the column is packed carefully, creating a homogenous and stable bed. A well-packed column is crucial for high resolution.
-
Q3: The compound is streaking or "tailing" down the column, leading to broad bands and poor separation. Why is this happening?
A: Tailing is often caused by undesirable interactions between the analyte and the stationary phase.
-
Cause A: Acid-Base Interactions. Although less common for an aldehyde, acidic or basic impurities in the crude mixture can interact with the silica gel, causing them and the nearby product to tail.
-
Solution: While adding acetic acid is common for acidic compounds and triethylamine for basic ones, these can react with your aldehyde.[5] A safer first approach is to switch to a different stationary phase like neutral alumina.
-
-
Cause B: Poor Solubility in Mobile Phase. If the compound has low solubility in the chosen eluent, it may precipitate and redissolve as it moves down the column, causing tailing.
-
Solution: Try to find a solvent system that dissolves your compound well while still providing good separation on TLC.[3]
-
References
- 1. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Bromo-benzooxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromo-benzooxazole-2-carbaldehyde
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure, appearing in numerous biologically active compounds, and the strategic placement of a bromo-substituent and a reactive carbaldehyde group offers versatile handles for further molecular elaboration. The bromo-group can participate in various cross-coupling reactions, while the aldehyde is a gateway to a multitude of chemical transformations, including reductive aminations, oxidations, and olefinations. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance for the discovery and development of novel therapeutics and functional materials.
This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective strengths and weaknesses.
Comparative Analysis of Synthetic Methodologies
Two principal retrosynthetic disconnections are considered for the synthesis of this compound:
-
Method A: Two-Step Synthesis via Oxidation of 6-Bromo-2-methylbenzoxazole. This approach involves the initial construction of the benzoxazole ring with a methyl group at the 2-position, followed by a subsequent oxidation to the desired aldehyde.
-
Method B: Formylation of the 6-Bromobenzoxazole Core via the Vilsmeier-Haack Reaction. This strategy entails the formation of the 6-bromobenzoxazole scaffold, followed by the introduction of the formyl group at the electron-rich 2-position.
The following sections will delve into the experimental details and a critical comparison of these two methodologies.
Method A: Two-Step Synthesis via Oxidation of 6-Bromo-2-methylbenzoxazole
This synthetic route is a reliable and often high-yielding approach that leverages the commercial availability of the key starting material, 2-amino-5-bromophenol.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound via oxidation.
Step 1: Synthesis of 6-Bromo-2-methylbenzoxazole
The initial step involves the condensation of 2-amino-5-bromophenol with a suitable one-carbon synthon that will ultimately become the 2-methyl group. Triethyl orthoacetate is a commonly employed and effective reagent for this transformation.
Experimental Protocol:
-
To a solution of 2-amino-5-bromophenol (1.0 eq) in a suitable high-boiling solvent (e.g., xylenes or without solvent) is added triethyl orthoacetate (1.1 - 1.5 eq).
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid) is introduced.
-
The reaction mixture is heated to reflux (typically 120-140 °C) for 2-4 hours, with the removal of ethanol as it is formed, often facilitated by a Dean-Stark apparatus.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 6-bromo-2-methylbenzoxazole.[1]
Expert Insights:
-
Causality of Reagent Choice: Triethyl orthoacetate serves as both a reactant and a dehydrating agent, driving the reaction towards the cyclized product by removing water. The acidic catalyst protonates the orthoester, activating it for nucleophilic attack by the amino group of the aminophenol.
-
Self-Validation: The progress of the reaction can be easily monitored by the collection of ethanol in the Dean-Stark trap and by thin-layer chromatography, allowing for a clear determination of the reaction endpoint. The product, 6-bromo-2-methylbenzoxazole, is a stable, crystalline solid that can be readily characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).[2][3]
Step 2: Oxidation of 6-Bromo-2-methylbenzoxazole
The subsequent oxidation of the 2-methyl group to a carbaldehyde requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid.
Experimental Protocol:
-
6-Bromo-2-methylbenzoxazole (1.0 eq) is dissolved in a suitable solvent, such as dioxane or acetic acid.
-
A stoichiometric amount of selenium dioxide (SeO₂) (1.0 - 1.2 eq) is added.
-
The mixture is heated to reflux (typically 80-100 °C) for 4-12 hours. The reaction progress is monitored by TLC.
-
After cooling, the selenium byproduct is removed by filtration.
-
The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Alternative Oxidizing Agents: Other oxidizing agents such as potassium permanganate (KMnO₄) under controlled conditions or ceric ammonium nitrate (CAN) can also be employed. However, these may lead to over-oxidation if not carefully controlled.
Expert Insights:
-
Mechanistic Considerations: Selenium dioxide is a specific and effective reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic or heteroaromatic ring. The reaction proceeds via an ene reaction followed by a[4][5]-sigmatropic rearrangement.
-
Trustworthiness of the Protocol: The distinct physical properties of the starting material, product, and potential byproducts (like the carboxylic acid) allow for straightforward monitoring by TLC. The selenium byproduct is a solid that can be easily removed by filtration.
Method B: Formylation of the 6-Bromobenzoxazole Core via the Vilsmeier-Haack Reaction
This approach first establishes the 6-bromobenzoxazole ring system, followed by the introduction of the aldehyde functionality at the 2-position using the Vilsmeier-Haack reagent.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound via Vilsmeier-Haack formylation.
Step 1: Synthesis of 6-Bromobenzoxazole
The synthesis of the unsubstituted 6-bromobenzoxazole core is analogous to the synthesis of the 2-methyl derivative, but utilizes triethyl orthoformate instead.
Experimental Protocol:
-
2-Amino-5-bromophenol (1.0 eq) and triethyl orthoformate (1.1 - 1.5 eq) are heated at reflux, optionally in the presence of an acid catalyst.
-
The reaction is worked up and purified in a similar manner to the synthesis of 6-bromo-2-methylbenzoxazole to yield 6-bromobenzoxazole.
Step 2: Vilsmeier-Haack Formylation of 6-Bromobenzoxazole
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[6][7][8] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol:
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) (used as both reagent and solvent) is slowly added phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq). The mixture is stirred for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
A solution of 6-bromobenzoxazole (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated (typically 60-90 °C) for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by pouring it onto crushed ice and neutralizing with a base, such as sodium hydroxide or sodium carbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Expert Insights:
-
Mechanism and Regioselectivity: The benzoxazole ring is an electron-rich heterocycle, and electrophilic substitution, such as formylation, is expected to occur at the 2-position due to the influence of the ring oxygen and nitrogen atoms. The Vilsmeier reagent acts as the electrophile in this aromatic substitution reaction.[6][7]
-
Protocol Validation: The formation of the Vilsmeier reagent is an exothermic process and should be performed with cooling. The workup procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde product. The purity of the final product can be readily assessed by standard analytical techniques.
Quantitative Data Summary and Comparison
| Parameter | Method A: Oxidation of 2-Methylbenzoxazole | Method B: Vilsmeier-Haack Formylation |
| Overall Yield | Moderate to Good | Moderate to Good |
| Number of Steps | 2 | 2 |
| Starting Materials | 2-Amino-5-bromophenol, Triethyl orthoacetate, Oxidizing agent | 2-Amino-5-bromophenol, Triethyl orthoformate, POCl₃, DMF |
| Reagent Toxicity | High (Selenium dioxide is highly toxic) | Moderate (POCl₃ is corrosive and moisture-sensitive) |
| Scalability | Moderate (Handling of SeO₂ can be challenging on a large scale) | Good (Vilsmeier-Haack is a well-established industrial process) |
| Control of Reaction | Requires careful control of oxidation to prevent over-oxidation | Generally straightforward, but quenching requires care |
Conclusion and Recommendations
Both Method A and Method B represent viable synthetic routes to this compound. The choice between the two will largely depend on the specific laboratory capabilities, scale of the synthesis, and safety considerations.
-
Method A is a solid choice for laboratory-scale synthesis, particularly if the intermediate, 6-bromo-2-methylbenzoxazole, is readily available or can be synthesized in high yield. The primary drawback is the use of highly toxic selenium dioxide. Researchers should have appropriate safety measures in place when handling this reagent.
-
Method B , the Vilsmeier-Haack formylation, is a powerful and often more scalable approach. While it involves the use of corrosive and moisture-sensitive reagents, the procedure is well-established and generally provides good yields. This method is likely to be preferred for larger-scale production due to the avoidance of heavy metal oxidants.
Ultimately, a preliminary small-scale trial of both routes is recommended to determine the optimal conditions and yield for a specific laboratory setting. The robust nature of the benzoxazole core and the well-understood reactivity of the involved reagents provide a high degree of confidence in the successful implementation of either synthetic strategy.
References
- 1. echemi.com [echemi.com]
- 2. 6-Bromo-2-methylbenzoxazole 97 151230-42-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Biological Activity of 6-Bromo-benzooxazole-2-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed comparative analysis of the biological activity of 6-Bromo-benzooxazole-2-carbaldehyde and its structural analogs. While specific experimental data for this compound is limited in publicly available literature, this guide will draw upon data from closely related analogs to provide valuable insights into its potential bioactivity and structure-activity relationships (SAR).
The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery
Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[4] This privileged structure is found in numerous naturally occurring and synthetic compounds with significant biological activities.[5] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Key positions for modification that significantly influence biological activity include the 2-, 5-, and 6-positions of the benzoxazole core.[1][6]
Anticancer Activity: A Focus on 6-Bromo-Substituted Analogs
A study investigating a series of N-substituted 1,3-benzoxazol-2(3H)-ones, including 5-chloro and 6-bromo derivatives, evaluated their cytotoxic properties against human cancer cell lines such as K562 (chronic myelogenous leukemia) and HeLa (cervical cancer).[7] The presence of the bromo group at the 6-position is a key structural feature, and while the study focused on N-substituted derivatives, the core activity of the 6-bromo-benzoxazolone scaffold is of interest.
Comparative Cytotoxicity Data of Benzoxazole Analogs
To provide a broader context, the following table summarizes the cytotoxic activity of various benzoxazole derivatives against different cancer cell lines from multiple studies. This comparative data highlights the potential of the benzoxazole scaffold as a source of potent anticancer agents.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2c (a 4,N-disubstituted benzoxazolone) | RAW 264.7 (macrophage) | 16.43 (NO inhibition) | [8] |
| Compound 2d (a 4,N-disubstituted benzoxazolone) | RAW 264.7 (macrophage) | 14.72 (NO inhibition) | [8] |
| Compound 3d (a 4,N-disubstituted benzoxazolone) | RAW 264.7 (macrophage) | 13.44 (NO inhibition) | [8] |
| A 2,5-disubstituted-benzoxazole derivative | Various human cancer cell lines | Potent activity reported | [9] |
| Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | BV-173 (pre-B-cell leukemia) | Low micromolar concentrations | [10] |
Note: The data presented is for comparative purposes and is derived from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents.[6]
-
Substitution at the 6-position: The presence of a halogen, such as bromine, can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
-
Substitution at the 2-position: The aldehyde group in this compound is an electron-withdrawing group and a reactive functional group that can potentially interact with biological nucleophiles, contributing to its cytotoxic mechanism.
-
Hybrid Molecules: The conjugation of the benzoxazole scaffold with other pharmacologically active moieties has been a successful strategy to enhance anticancer potency.[1]
Putative Anticancer Mechanism of Action
While the specific mechanism for this compound is yet to be elucidated, several mechanisms have been proposed for benzoxazole derivatives:
-
Induction of Apoptosis: Many benzoxazole compounds trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.[9]
-
Enzyme Inhibition: Benzoxazoles have been reported to inhibit crucial enzymes involved in cancer progression, such as topoisomerases and protein kinases.[11]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Some benzoxazole derivatives act as agonists of the AhR, leading to the induction of cytochrome P450 enzymes and subsequent anticancer effects.[2]
Antimicrobial Activity: The Role of the Carbaldehyde Moiety
The presence of a carbaldehyde group at the 2-position of the benzoxazole ring suggests potential antimicrobial activity. A study on 2-substituted benzoxazole-5-carbaldehydes and their α,β-unsaturated derivatives demonstrated that these compounds exhibit antimicrobial properties. Although the bromine is at a different position in the target compound (position 6 vs. no substitution in the study), the presence of the carbaldehyde group is a key common feature.
Comparative Antimicrobial Activity of Benzoxazole Analogs
The following table summarizes the antimicrobial activity of various benzoxazole derivatives against different microbial strains.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 2-[4-(...)-phenyl]-5-ethylsulphonyl-benzoxazole (Compound 10) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [12][13] |
| 5-ethylsulphonyl-2-(...)-benzoxazole derivatives | Candida albicans | 250-7.81 | [14] |
| 2-substituted benzoxazole derivatives | Gram-positive and Gram-negative bacteria, Candida albicans, C. krusei | 128-16 | [12][13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
-
The Carbaldehyde Group: The aldehyde functionality is a key pharmacophore that can react with essential biomolecules in microorganisms, leading to growth inhibition.
-
Substitution on the Benzene Ring: The presence and position of substituents on the benzene ring of the benzoxazole core can modulate the antimicrobial potency and spectrum of activity. The electron-withdrawing nature of the bromo group at the 6-position in the target compound could influence its electronic properties and biological activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for assessing the biological activity of benzoxazole derivatives are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[5]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for determining the in vitro cytotoxicity of benzoxazole derivatives using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives.
Conclusion and Future Perspectives
This guide provides a comparative overview of the potential biological activities of this compound based on data from its structural analogs. The presence of the 6-bromo substituent and the 2-carbaldehyde moiety suggests that this compound is a promising candidate for further investigation as both an anticancer and antimicrobial agent.
Future research should focus on the synthesis and direct biological evaluation of this compound to obtain specific experimental data. Further derivatization of this scaffold could also lead to the discovery of novel and more potent therapeutic agents. The detailed experimental protocols provided herein offer a solid foundation for these future investigations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and different biological activities of novel benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to 6-Bromo-benzooxazole-2-carbaldehyde and Its Key Derivatives
Foreword for the Researcher
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are of paramount importance. Among these, the benzoxazole core is a privileged structure, appearing in numerous compounds with significant biological activity.[1][2][3] 6-Bromo-benzooxazole-2-carbaldehyde, in particular, serves as a versatile and powerful building block.[4] The bromine atom provides a site for further cross-coupling reactions, while the aldehyde at the C2 position is a gateway to a vast library of derivatives through reactions like condensation, oxidation, and reduction.[4]
Part 1: The Spectroscopic Workflow: A Self-Validating System
The accurate characterization of a novel compound is not achieved by a single technique but by the convergence of evidence from multiple analytical methods. Each technique interrogates a different aspect of the molecule's structure, and their combined data provide a holistic and validated confirmation.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following protocols are recommended. The choice of solvent and instrument parameters is critical; for instance, deuterated solvents like DMSO-d6 are excellent for NMR due to their ability to dissolve a wide range of organic compounds and their high boiling points, while CDCl3 is a less polar alternative.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
-
Data Acquisition: Record spectra on a 400 MHz (or higher) spectrometer.[5][6] Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral window and a longer relaxation delay (2-5 seconds) are used to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. This method minimizes interference from solvents.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[7] Perform a background scan of a pure KBr pellet to subtract atmospheric CO₂ and H₂O absorptions.
C. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., ethanol, acetonitrile). The choice of solvent is crucial as solvent polarity can influence the position of absorption maxima (λmax).[8][9]
-
Data Acquisition: Use a dual-beam spectrophotometer to record the absorbance from 200 to 800 nm, using the pure solvent as a reference.
D. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for Electrospray Ionization (ESI) or introduce the solid sample directly for Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition.
General Experimental Workflow Diagram
The following diagram illustrates the logical flow for the complete structural elucidation of a synthesized benzoxazole derivative.
References
- 1. ijpbs.com [ijpbs.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. scielo.br [scielo.br]
- 9. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of 6-Bromo-benzooxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth analysis of the structural validation of 6-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic compound of interest as a synthetic building block. We present single-crystal X-ray crystallography as the definitive "gold standard" for absolute structure elucidation, offering a detailed, field-proven protocol from crystal growth to data refinement. Furthermore, we objectively compare this technique with complementary analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Through detailed workflow diagrams, comparative data tables, and step-by-step protocols, this guide serves as a critical resource for scientists seeking to apply the most rigorous and appropriate methods for molecular structure validation.
Introduction: The Imperative of Structural Certainty
Heterocyclic compounds, such as this compound, are foundational scaffolds in medicinal chemistry.[1] Their derivatives often exhibit a wide spectrum of biological activities, making them attractive starting points for drug development programs.[1][2][3] However, the journey from a promising synthetic product to a viable drug candidate is paved with rigorous validation. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and the pursuit of dead-end leads.
Therefore, the initial characterization of a novel compound is one of the most critical stages in the research and development pipeline. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution, three-dimensional map of a molecule.[4][5][6] It reveals not just the connectivity of atoms, but their precise spatial coordinates, bond lengths, bond angles, and absolute configuration.[4][7] This guide will use this compound as a case study to explore the power of X-ray crystallography and contextualize its data with that from other essential analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
For decades, single-crystal X-ray diffraction (SCXRD) has been the benchmark for crystal structure determination.[4] The technique works by passing a focused beam of X-rays through a perfectly ordered, single crystal of the compound.[8] The electrons of the atoms in the crystal lattice diffract this X-ray beam, creating a unique, three-dimensional pattern of reflections.[7][8] By measuring the angles and intensities of these diffracted beams, scientists can computationally reconstruct a precise electron density map of the molecule and, from that, build an unambiguous atomic model.[8][9]
Experimental Workflow: From Powder to Publication-Ready Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience. Each step is designed to ensure the highest quality data is obtained.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol
Objective: To obtain a publication-quality crystal structure of this compound.
1. Crystal Growth (The Art of Crystallization):
- Causality: The most critical and often most challenging step is growing a single, defect-free crystal suitable for diffraction (typically >0.1 mm in all dimensions).[8] The choice of solvent is paramount. A solvent system in which the compound has moderate solubility is ideal.
- Protocol:
- Dissolve 5-10 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.
- Use the slow evaporation method: cover the vial with parafilm and poke 1-3 small holes with a needle. Place the vial in a vibration-free location for several days to weeks.
- Alternatively, use vapor diffusion: In a sealed larger jar, place the vial of dissolved compound. Add a more volatile "anti-solvent" (in which the compound is poorly soluble, e.g., hexane) to the bottom of the jar. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
2. Crystal Selection and Mounting:
- Causality: A single, well-formed crystal with sharp edges and no visible cracks or twinning is required for clean diffraction data.
- Protocol:
- Under a stereomicroscope, identify a suitable crystal.
- Using a cryo-loop (a small nylon loop), carefully scoop the crystal out of the mother liquor along with a drop of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
- Immediately mount the loop onto the goniometer head of the diffractometer in a stream of cold nitrogen gas (typically 100 K).
3. Data Collection:
- Causality: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots at various orientations.[7] Low temperature minimizes thermal motion of the atoms, resulting in a sharper, higher-resolution structure.
- Protocol:
- Center the crystal in the X-ray beam using the diffractometer's automated or manual alignment tools.
- Perform an initial unit cell determination to confirm the crystal quality and obtain lattice parameters.
- Set up a data collection strategy to measure a complete and redundant set of reflections. This typically involves a series of scans (e.g., omega and phi scans) covering a wide angular range. Modern diffractometers often automate this process.
4. Data Processing and Structure Solution:
- Causality: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then used to solve the "phase problem" and generate an initial electron density map.
- Protocol:
- Integration: Use software (e.g., SAINT, XDS) to integrate the raw diffraction images, converting the spots into a list of Miller indices (h,k,l) and their corresponding intensities.
- Scaling and Absorption Correction: Scale the data and apply an absorption correction (e.g., using SADABS) to account for the absorption of X-rays by the crystal itself.
- Structure Solution: Use a program like SHELXT or SIR to solve the structure using direct methods or Patterson methods, which generate an initial atomic model.
5. Structure Refinement and Validation:
- Causality: The initial model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
- Protocol:
- Refinement: Using software like SHELXL, perform iterative cycles of least-squares refinement. This process adjusts atomic positions, displacement parameters (describing thermal motion), and other variables to minimize the difference between the observed and calculated structure factors.
- Model Building: Inspect the electron density maps between refinement cycles. Locate and assign all non-hydrogen atoms. Add hydrogen atoms to the model at calculated positions.
- Validation: The final model is validated using metrics like the R1 factor (a measure of agreement between observed and calculated structure factors; typically <5% for a good small-molecule structure) and goodness-of-fit (GOF). The final output is a Crystallographic Information File (CIF).[10][11][12] This standard file format contains all the necessary information about the crystal structure and the experiment itself.[10][13]
Complementary & Alternative Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization, for non-crystalline samples, or for providing orthogonal data that corroborates the crystallographic findings.
Caption: Decision guide for selecting a structural validation technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for elucidating the structure of organic compounds in solution.[14] It provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).[15][16]
-
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a standard 1D proton (¹H) spectrum. This reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating adjacent protons), and their relative numbers (integration).
-
Acquire a 1D carbon (¹³C) spectrum. This shows the number of unique carbon atoms in the molecule.
-
For unambiguous assignment, perform 2D NMR experiments like COSY (shows ¹H-¹H correlations) and HSQC/HMBC (shows ¹H-¹³C correlations over one or multiple bonds).[17]
-
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high accuracy.[18][19] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the exact mass.[20]
-
Experimental Protocol (HRMS - ESI):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
The molecule is ionized (typically protonated to form [M+H]⁺).
-
The analyzer measures the m/z value of the molecular ion with high precision (to four decimal places), which is then used to confirm the elemental composition.[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[21][22] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending).[23]
-
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid this compound directly onto the attenuated total reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum.
-
Characteristic absorption bands will confirm the presence of key functional groups, such as the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-H stretches.[24][25]
-
Comparative Analysis
The choice of analytical technique depends on the specific question being asked, the nature of the sample, and the resources available. The following table provides a direct comparison of the primary validation methods.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (HRMS) | FTIR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[4][7] | Atomic connectivity, solution-state conformation, electronic environment of nuclei[14][15][16] | Precise molecular weight and elemental formula[18][20] | Presence/absence of specific functional groups[21][22][26] |
| Sample Requirement | Single, high-quality crystal (~0.1-0.3 mm) | Soluble sample (~5-10 mg) in deuterated solvent | Small amount (~1 mg or less), soluble | Small amount of solid or liquid |
| Destructive? | No (crystal can often be recovered) | No (sample is recoverable) | Yes (sample is consumed) | No (sample is recoverable) |
| Key Strength | Unambiguous and definitive 3D structural proof.[5][9] | Excellent for determining connectivity and structure in the solution phase. | Extremely high sensitivity and accuracy for molecular formula determination. | Rapid, easy, and provides a quick "fingerprint" of functionality. |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow.[4] | Does not provide absolute 3D structure or bond lengths; spectra can be complex. | Provides no information on atom connectivity or stereochemistry. | Provides limited information on the overall molecular skeleton. |
Conclusion: An Integrated Approach to Validation
In modern chemical research, no single technique is used in isolation. The most robust structural validation comes from an integrated approach where the strengths of one method compensate for the limitations of another. For this compound, the ideal workflow would be:
-
Initial Confirmation: Use FTIR and MS immediately after synthesis to quickly confirm the presence of the correct functional groups and the expected molecular weight.
-
Connectivity Mapping: Employ 1D and 2D NMR to map out the complete proton and carbon skeleton, confirming that the correct isomer has been synthesized.
-
Absolute Proof: Obtain the single-crystal X-ray structure to provide the definitive, unambiguous 3D structure, confirming all prior data and providing a level of detail unattainable by other methods.
By combining these techniques, researchers can build a self-validating and irrefutable case for the structure of a new molecule, ensuring the integrity of subsequent research and development efforts.
References
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- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. rigaku.com [rigaku.com]
- 10. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
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- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 19. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 20. pharmacy180.com [pharmacy180.com]
- 21. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Catalysts for Benzoxazole Synthesis: From Homogeneous to Nanostructured Systems
For researchers, scientists, and professionals in drug development, the synthesis of the benzoxazole scaffold is a critical step in discovering novel therapeutics. This guide provides an objective comparison of catalytic methodologies for benzoxazole synthesis, supported by experimental data, to validate reproducibility and performance. Detailed protocols and visual workflows are presented to facilitate practical application in the laboratory. The benzoxazole core is a fundamental structural motif found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficiency and reproducibility of its synthesis are therefore of paramount importance. This guide focuses on the most prevalent and reliable catalytic methods for constructing the benzoxazole ring system.
The Enduring Importance of Benzoxazoles
The benzoxazole moiety is a "privileged scaffold" in medicinal chemistry due to its planar structure and ability to engage in various non-covalent interactions with biological targets.[1] Its derivatives have shown a wide spectrum of pharmacological activities, making the development of efficient synthetic routes a continuous area of research.[2][3] Traditional methods for benzoxazole synthesis often require harsh conditions, such as strong acids and high temperatures, leading to drawbacks like low yields and the use of toxic reagents.[3] The advent of catalysis has revolutionized this field, offering milder, more efficient, and environmentally friendly alternatives.
A Comparative Analysis of Catalytic Systems
The choice of catalyst for benzoxazole synthesis significantly impacts key parameters such as reaction yield, purity, reaction time, and the required conditions. This section provides a comparative overview of various catalytic systems, from classical homogeneous catalysts to advanced heterogeneous and nanocatalyst systems.
Homogeneous Catalysis: Efficiency at a Cost
Homogeneous catalysts, existing in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. However, their separation from the reaction mixture can be challenging, hindering their reusability.
A notable example is the use of a homogeneous polyamine organocatalyst for the synthesis of 2-aryl-substituted benzoxazoles.[4] This system demonstrates the potential of metal-free catalysis, achieving high yields at room temperature in a short reaction time.[4] Another approach involves the use of Brønsted acidic ionic liquids, which have shown excellent catalytic activity under solvent-free conditions.[5][6]
Heterogeneous Catalysis: The Green Chemistry Approach
Heterogeneous catalysts, existing in a different phase from the reactants, are highly desirable from a green chemistry perspective due to their ease of separation and potential for recyclability.[3]
One such example is the use of MCM-41, a mesoporous silica material, which has been successfully employed as a reusable catalyst for the synthesis of benzoxazoles from 2-aminophenols and acyl chlorides under solvent-free conditions.[3] The catalyst can be easily recovered by simple filtration and reused without a significant loss of activity.[3] Similarly, a Brønsted acidic ionic liquid gel (BAIL gel), prepared by immobilizing an ionic liquid onto a silica support, has been shown to be an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles.[5][6] This method offers high yields, a wide substrate scope, and simple work-up procedures.[5][6]
Nanocatalysis: The Frontier of Efficiency and Selectivity
Nanocatalysts have emerged as a highly promising class of materials for organic synthesis, offering unique advantages such as high surface area-to-volume ratio, enhanced reactivity, and often, magnetic separability.[7][8]
Magnetic nanoparticles functionalized with sulfonic acid groups (e.g., Fe3O4@SiO2-SO3H) have been effectively used as recyclable catalysts for the synthesis of 2-arylbenzoxazoles.[9][10] These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant drop in their catalytic activity.[9][10] Other nanocatalysts, such as copper(II) oxide nanoparticles and palladium-supported nanoparticles, have also been reported to efficiently catalyze benzoxazole synthesis.[7][11]
Comparative Performance of Selected Catalysts
To provide a clear and objective comparison, the following table summarizes the performance of various catalysts for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde (or its derivatives).
| Catalyst System | Catalyst Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability | Reference |
| MCM-41 | Heterogeneous | Solvent-free | 100 | 1 | 95 | Yes | [3] |
| BAIL gel | Heterogeneous | Solvent-free | 130 | 5 | 98 | Yes (5 runs) | [5][6] |
| Fe3O4@SiO2-SO3H | Nanocatalyst | Solvent-free | 50 | 0.5 | 94 | Yes | [9][10] |
| ISO-PECH polyamine | Homogeneous | Methanol | Room Temp. | 0.03-0.08 | 92-99 | Yes | [7] |
| Samarium triflate | Homogeneous | Water | Room Temp. | 1.5 | 92 | Yes | [11] |
| Ni(II) complexes | Homogeneous | DMF | 80 | 3-4 | 87-94 | Not reported | [7] |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of the discussed methods, detailed experimental protocols for two representative catalytic systems are provided below.
Protocol 1: Heterogeneous Catalysis using MCM-41
This protocol describes the synthesis of 2-phenylbenzoxazole using MCM-41 as a reusable heterogeneous catalyst.[3]
Materials:
-
2-aminophenol
-
Benzoyl chloride
-
MCM-41
-
Ethyl acetate
-
Hexane
Procedure:
-
To a mixture of 2-aminophenol (1 mmol) and benzoyl chloride (1 mmol), add MCM-41 (0.02 g).
-
Heat the mixture under solvent-free conditions with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of EtOAc-hexane (4:1).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Separate the MCM-41 catalyst by simple filtration.
-
The recovered MCM-41 can be washed and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Nanocatalysis using Fe3O4@SiO2-SO3H
This protocol details the synthesis of 2-arylbenzoxazoles using a magnetically separable nanocatalyst.[9][10]
Materials:
-
2-aminophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Fe3O4@SiO2-SO3H nanocatalyst
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).
-
Stir the mixture at 50°C under solvent-free conditions.
-
Monitor the reaction by TLC.
-
After completion, add ethyl acetate to the reaction mixture.
-
Separate the nanocatalyst using an external magnet.
-
The catalyst can be washed, dried, and reused.
-
Isolate the product by evaporating the solvent from the organic layer.
Mechanistic Insights and Workflow Visualization
Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and designing new catalysts. The synthesis of benzoxazoles from 2-aminophenol and aldehydes generally proceeds through a condensation-cyclization-aromatization sequence.
Caption: Generalized workflow for the catalytic synthesis of benzoxazoles.
The catalyst plays a crucial role in activating the reactants and facilitating the key bond-forming steps. For instance, Brønsted acid catalysts protonate the carbonyl group of the aldehyde, making it more electrophilic for nucleophilic attack by the amino group of 2-aminophenol.[5] Lewis acid catalysts can coordinate to the carbonyl oxygen, achieving a similar activation.
Caption: Simplified reaction mechanism for benzoxazole synthesis from an aldehyde.
Conclusion and Future Outlook
The catalytic synthesis of benzoxazoles has witnessed significant advancements, moving towards greener, more efficient, and sustainable methodologies. Heterogeneous and nanocatalysts, in particular, offer compelling advantages in terms of reusability and ease of separation, aligning with the principles of green chemistry. The choice of the optimal catalyst will depend on various factors, including the specific substrates, desired reaction scale, and economic considerations. Future research in this area will likely focus on the development of novel catalytic systems with even higher activity, selectivity, and stability, as well as the exploration of new, readily available starting materials. The continued innovation in catalysis will undoubtedly pave the way for more efficient and sustainable production of this important class of heterocyclic compounds, fueling further discoveries in medicinal chemistry and materials science.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Benzoxazole synthesis [organic-chemistry.org]
assessing the purity of synthesized 6-Bromo-benzooxazole-2-carbaldehyde
An Objective Guide to the Purity Assessment of Synthesized 6-Bromo-benzooxazole-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific results. The compound this compound is a versatile heterocyclic building block, valued for its role in constructing complex molecular architectures with potential therapeutic activities.[1] Its reactive aldehyde group and benzoxazole core make it a frequent player in the synthesis of novel kinase inhibitors, antimicrobial agents, and other bioactive molecules.[2][3][4][5]
However, its utility is directly proportional to its purity. The presence of unreacted starting materials, reaction by-products, or residual solvents can lead to ambiguous biological data, unpredictable reaction kinetics, and complications in downstream applications. This guide provides an in-depth comparison of essential analytical techniques for rigorously , grounded in experimental data and field-proven insights. We will move beyond simple protocol recitation to explain the causal logic behind methodological choices, ensuring a robust and self-validating approach to quality control.
The Synthetic Landscape and Potential Impurities
The most common synthetic routes to 2-substituted benzoxazoles involve the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative.[3][6][7] For this compound, a likely synthesis involves the reaction of 2-amino-5-bromophenol with a suitable two-carbon aldehyde equivalent, followed by oxidation.
This synthetic pathway introduces several potential impurities that a robust analytical workflow must be able to identify and quantify:
-
Unreacted Starting Materials: Primarily 2-amino-5-bromophenol.
-
Reaction Intermediates: Incomplete cyclization or oxidation products.
-
Side-Reaction Products: Formation of isomers or products from degradation.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., Ethanol, Dichloromethane, Ethyl Acetate).
A multi-pronged analytical strategy is therefore not just recommended, but essential for a complete purity profile.
Orthogonal Analytical Approaches for Purity Verification
No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by employing orthogonal methods—techniques that measure different chemical properties. Here, we compare the three pillars of small molecule characterization: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the gold standard for separating and quantifying components in a mixture, making it indispensable for purity assessment.[8] Its strength lies in its ability to resolve the target compound from closely related impurities.
Causality Behind the Method: We choose Reversed-Phase HPLC (RP-HPLC) because this compound is a moderately polar organic molecule. A non-polar stationary phase (like C18) will retain the compound and its likely organic impurities, while a polar mobile phase elutes them. A gradient elution (where the mobile phase composition changes over time) is critical. It ensures that both more polar impurities (like residual 2-amino-5-bromophenol) and less polar by-products are effectively separated from the main peak within a reasonable timeframe. UV detection is selected due to the aromatic nature of the benzoxazole core, which provides strong chromophores for sensitive detection.
-
Instrumentation: Agilent 1200 series LC system or equivalent with a Diode Array Detector (DAD).[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Dissolve the synthesized compound in Acetonitrile to a concentration of approximately 0.5 mg/mL.[8]
-
Injection Volume: 5 µL.
-
Purity Calculation: Determined by the area percentage of the main peak relative to the total area of all integrated peaks.[8]
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| SYNTH-BBA-01 | 1.85 | 0.35% | 2-amino-5-bromophenol |
| SYNTH-BBA-01 | 11.21 | 99.45% | This compound |
| SYNTH-BBA-01 | 13.54 | 0.20% | Unknown Impurity |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
While HPLC excels at quantification, NMR provides unambiguous structural confirmation. For purity assessment, ¹H NMR is particularly powerful as it can identify and, in some cases, quantify impurities that possess protons with unique chemical shifts.[8]
Causality Behind the Method: ¹H NMR is a primary characterization technique because it provides a direct count of protons in different chemical environments. The presence of the aldehyde proton (~10 ppm) is a key diagnostic signal. Impurities will manifest as extra, unassignable peaks. The spectrum is self-validating; by comparing the integration of the product's characteristic peaks to the integration of impurity peaks, one can estimate the molar ratio of impurity to product. ¹³C NMR complements this by confirming the number of unique carbon environments, providing further confidence in the structural assignment and the absence of significant isomeric impurities.[8]
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure accurate integration).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
| Nucleus | Expected Chemical Shift (ppm, in CDCl₃) | Multiplicity | Assignment |
| ¹H | ~10.1 | Singlet | Aldehyde (-CHO) |
| ¹H | ~7.9-8.1 | Doublet | Aromatic Proton |
| ¹H | ~7.6-7.8 | Doublet of doublets | Aromatic Proton |
| ¹H | ~7.4-7.6 | Doublet | Aromatic Proton |
| ¹³C | ~185 | - | Aldehyde Carbonyl (C=O) |
| ¹³C | ~162 | - | Benzoxazole C2 |
| ¹³C | ~110-150 | - | Aromatic Carbons (5 signals) |
Note: Actual chemical shifts may vary slightly. Impurities would appear as additional peaks not assignable to the main structure.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.[8] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental formula.
Causality Behind the Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules like our target compound. It typically generates the protonated molecular ion [M+H]⁺, which is easily detectable. The key is to match the observed mass-to-charge ratio (m/z) with the theoretically calculated value. A high-resolution instrument provides mass accuracy within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. This provides a high degree of confidence that the main peak observed in the HPLC is indeed the target compound.
-
Instrumentation: Waters Acquity UPLC coupled to a Xevo G2-XS Q-Tof (or equivalent HRMS system).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: 50 - 500 m/z.
-
LC Method: A rapid version of the HPLC method described above can be used.
-
Data Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺.
| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) |
| Formula | C₈H₅BrNO₂ | - | - |
| Exact Mass [M] | 225.9476 | - | - |
| m/z of [M+H]⁺ | 226.9554 | 226.9551 | -1.3 |
A deviation of <5 ppm provides excellent confirmation of the elemental composition.
Comparative Summary and Workflow
The following table summarizes the strengths and weaknesses of each technique in the context of purity assessment for this compound.
| Technique | Primary Role | Strengths | Limitations |
| HPLC-UV | Quantification | Excellent for separating impurities; highly sensitive; provides quantitative purity (% area). | Can be destructive; requires reference standards for absolute quantification; co-elution is possible. |
| ¹H NMR | Structural ID | Unambiguous structure confirmation; can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret; insensitive to non-proton-containing impurities. |
| HRMS | Identity Confirmation | Provides highly accurate mass and elemental composition. | Not inherently quantitative; susceptible to ion suppression effects; does not distinguish between isomers. |
Integrated Purity Assessment Workflow
The following diagram illustrates the logical flow for a comprehensive and self-validating purity assessment.
Caption: Integrated workflow for the purity assessment of synthesized compounds.
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-step, evidence-based process. Relying on a single data point is insufficient for the standards required in modern research and drug development. By logically combining the quantitative power of HPLC, the structural resolution of NMR, and the definitive mass confirmation of HRMS, researchers can build a comprehensive and trustworthy purity profile. This orthogonal approach ensures that the material proceeding to the next stage of research is of known quality, thereby safeguarding the integrity and value of all subsequent experimental work.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzoxazole Derivatives
Welcome to a detailed exploration of the benzoxazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced relationships between the chemical structure of benzoxazole derivatives and their biological activities. As a privileged heterocyclic structure, benzoxazole is present in numerous compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its versatility stems from its rigid, planar structure and its capacity for diverse substitutions, allowing for fine-tuning of its physicochemical and pharmacokinetic properties.
This document moves beyond a simple catalog of compounds. It is structured to provide a causal understanding of why certain structural modifications enhance or diminish biological efficacy. We will dissect the impact of substituents at key positions of the benzoxazole core, compare the performance of different derivatives with supporting experimental data, and provide the detailed protocols necessary to validate these findings.
The Benzoxazole Core: A Privileged Scaffold
The benzoxazole nucleus consists of a benzene ring fused to an oxazole ring.[1] This bicyclic aromatic system serves as an excellent pharmacophore. Its isosteric relationship with naturally occurring nucleic bases like adenine and guanine may facilitate its interaction with various biopolymers and biological targets.[4][5] The primary points for chemical modification are the 2-position and various positions on the fused benzene ring (typically 5 and 6), which allows for extensive SAR studies.
General Principles of Benzoxazole SAR:
-
Position 2: This is the most frequently modified position. Substituents here significantly influence the molecule's interaction with target proteins. The introduction of aryl, heteroaryl, alkyl, or amino groups at this position can drastically alter the compound's biological profile.[6]
-
Benzene Ring Substituents (Positions 5 and 6): Modifications on the benzene moiety, such as the introduction of halogens, nitro groups, or methoxy groups, primarily modulate the electronic properties and lipophilicity of the entire molecule. These changes affect target binding, cell permeability, and metabolic stability.[1][7] For instance, electron-withdrawing groups can be favorable for certain activities like antibacterial effects.[7]
Below is a generalized workflow for the synthesis of 2-substituted benzoxazole derivatives, a common starting point for developing compound libraries for screening.
Caption: General synthetic workflow for benzoxazole derivatives.
Anticancer Activity: Targeting Cellular Proliferation
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in tumor growth and proliferation, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and other tyrosine kinases.[8][9]
Comparative SAR Analysis for Anticancer Activity
The anticancer efficacy of benzoxazole derivatives is highly dependent on the nature and position of their substituents. The primary mechanism often involves the inhibition of signaling pathways that promote cell proliferation and survival.[10] For example, a series of benzoxazole derivatives have been evaluated as VEGFR-2 inhibitors, which is a key target in angiogenesis.[8]
Key SAR Insights:
-
2-Aryl Substitution: A substituted phenyl ring at the 2-position is a common feature. The nature of the substituent on this phenyl ring is critical. For instance, linking the benzoxazole core to other heterocyclic moieties like oxadiazole or pyrazolinone has shown promising results against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A-549) cancer lines.[11]
-
Benzene Ring Substitution: A 5-chloro substituent on the benzoxazole ring has been shown to contribute positively to the overall anticancer activity against breast cancer cell lines.[12]
-
Linker Moiety: The type of linker connecting the benzoxazole core to other functionalities plays a crucial role. Amide and dithiocarbamate linkers have been identified in potent apoptosis-inducing anti-breast cancer agents.[9]
The diagram below illustrates a simplified view of the VEGFR-2 signaling pathway, a common target for benzoxazole-based anticancer agents.
Caption: Simplified VEGFR-2 signaling pathway inhibited by benzoxazoles.
Comparative Performance Data
The following table summarizes the in vitro anticancer activity of representative benzoxazole derivatives against various human cancer cell lines.
| Compound ID | R1 (at position 2) | R2 (on Benzene Ring) | Cell Line | IC50 (µM) | Reference |
| Comp-A | 4-Chlorophenyl | H | HCT116 | 39.9 | [2] |
| Comp-B | 4-Methoxyphenyl | H | HCT116 | 35.6 | [2] |
| Comp-C | 3,4,5-Trimethoxyphenyl | H | HCT116 | 24.5 | [2] |
| Comp-D | Phenyl | 5-Chloro | MCF-7 | >100 | [12] |
| Comp-E | 4-(morpholino)phenyl | 5-Chloro | MCF-7 | 1.83 | [12] |
This table is a representative compilation from cited literature and is for illustrative purposes.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzoxazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[6][13][14]
Comparative SAR Analysis for Antimicrobial Activity
The antimicrobial effects are often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[6][15]
Key SAR Insights:
-
2-Mercapto/Amino Derivatives: The presence of a mercapto (-SH) or amino (-NH2) group at the 2-position, often serving as a handle for further derivatization, is a common structural motif. Schiff bases derived from 2-mercapto benzoxazole-5-carbohydrazide have shown significant activity.[13]
-
Substituents on 2-Aryl Group: For 2-aryl derivatives, substitutions on the phenyl ring are critical. Electron-withdrawing groups like nitro or chloro and electron-donating groups like methoxy can enhance activity depending on their position. A 4-methoxyphenyl substituent was found to be particularly potent against both Gram-positive and Gram-negative bacteria.[13]
-
5-Nitro Group: The presence of a nitro group at the 5-position of the benzoxazole ring is a known feature for enhancing antimicrobial and anthelmintic activities.[1]
Comparative Performance Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for several benzoxazole derivatives against common microbial strains.
| Compound ID | R1 (at position 2) | R2 (on Benzene Ring) | Strain | MIC (µM) | Reference |
| Antimicrob-1 | -S-CH2-(4-chlorophenyl) | H | B. subtilis | 1.14 x 10⁻³ | [2] |
| Antimicrob-2 | -S-CH2-(2-nitrophenyl) | H | E. coli | 1.40 x 10⁻³ | [2] |
| Antimicrob-3 | -S-CH2-(4-methylphenyl) | H | P. aeruginosa | 2.57 x 10⁻³ | [2] |
| Antimicrob-4 | Phenyl-(4-methoxy) | H | S. aureus | - | [13] |
| Antimicrob-5 | Phenyl-(4-chloro) | H | E. coli | - | [13] |
MIC values are highly dependent on assay conditions. This table illustrates comparative trends from the literature.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment for inflammation, but their use is often limited by gastrointestinal side effects. This is because they typically inhibit both cyclooxygenase-1 (COX-1), which has a gastroprotective role, and cyclooxygenase-2 (COX-2), which is induced during inflammation.[16] Benzoxazole derivatives are being explored as selective COX-2 inhibitors to provide anti-inflammatory benefits with improved safety profiles.[16][17]
Comparative SAR Analysis for Anti-inflammatory Activity
Key SAR Insights:
-
2-Substituted Derivatives: Various 2-substituted benzoxazoles have shown potent anti-inflammatory activity.[16]
-
6-Acyl Group: The presence of an acyl function at the 6-position of the 2-oxo-3H-benzoxazole ring was found to be favorable for analgesic and anti-inflammatory activity.[5]
-
3-Position of 2-Oxo-3H-benzoxazole: For 2-oxo-3H-benzoxazoles, substitutions at the 3-position with N-alkyl or N-acyl groups have been reported to yield compounds with high analgesic and anti-inflammatory effects.[5]
Comparative Performance Data
The anti-inflammatory activity is often evaluated in vivo using the carrageenan-induced rat paw edema model.
| Compound ID | Core Structure | Substituents | % Inhibition of Edema | Reference |
| Inflam-1 | 2-(arylideneamino)benzoxazole | 2-OH-Phenyl | 65.5 | [18] |
| Inflam-2 | 2-(arylideneamino)benzoxazole | 4-N(CH3)2-Phenyl | 62.0 | [18] |
| Inflam-3 | 2-(arylideneamino)benzoxazole | 4-Cl-Phenyl | 58.6 | [18] |
| Diclofenac | Standard Drug | - | 72.4 | [18] |
Data represents the maximum percentage inhibition observed in the referenced study.
Experimental Protocols: A Guide to Validation
Scientific integrity demands that claims are backed by robust, reproducible methodologies. Here, we detail the standard protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.
Workflow Diagram:
Caption: Experimental workflow for the SRB cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., HCT116, MCF-7) into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the synthesized benzoxazole derivatives to the wells. Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Discard the TCA, wash the plates five times with deionized water, and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at approximately 510 nm using a microplate reader.
-
Analysis: Plot the percentage of cell survival against the drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[2]
Step-by-Step Methodology:
-
Preparation: Prepare a two-fold serial dilution of each benzoxazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Adjust the turbidity of a bacterial or fungal suspension to match the 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Also, use a standard antibiotic like Ofloxacin or Ciprofloxacin as a reference.[2][15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.[18]
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats or a similar model. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (benzoxazole derivatives) and a standard drug (e.g., Diclofenac Sodium) orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.[18]
-
Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The benzoxazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The structure-activity relationship studies reveal clear patterns:
-
The 2-position is the primary site for introducing diverse substituents to modulate target-specific interactions.
-
Substitutions on the fused benzene ring are crucial for tuning the electronic and pharmacokinetic properties of the molecule.
-
Specific motifs, such as a 5-nitro group for antimicrobial activity or a 6-acyl group for anti-inflammatory effects, have been identified as beneficial.
The comparative data and detailed protocols provided in this guide serve as a foundation for the rational design and evaluation of novel benzoxazole derivatives. By understanding the causal links between structure and function, researchers can more efficiently navigate the path toward developing next-generation therapeutic agents with enhanced potency and safety.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. jocpr.com [jocpr.com]
A Comparative Guide to the Cytotoxicity of Benzoxazole Derivatives in Cancer Cell Lines: Contextualizing 6-Bromo-benzooxazole-2-carbaldehyde
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The benzoxazole scaffold, a bicyclic system consisting of a benzene ring fused to an oxazole ring, is a prominent pharmacophore recognized for a wide spectrum of pharmacological activities, most notably its potent anticancer effects.[1][2][3] The versatility of the benzoxazole core allows for extensive chemical modifications, enabling the fine-tuning of cytotoxic potency and selectivity against various cancer cell lines.[1] This guide provides a comparative analysis of the cytotoxic activity of substituted benzoxazoles, drawing upon experimental data to create a predictive context for the potential efficacy of 6-Bromo-benzooxazole-2-carbaldehyde as a novel anticancer candidate. While direct experimental data for this specific compound is not yet prevalent in published literature, an examination of its structural analogs provides a strong rationale for its investigation.
Experimental Design for Cytotoxicity Profiling
The evaluation of a compound's anticancer potential hinges on robust and reproducible in vitro assays. The primary objective is to determine the concentration at which a compound exerts a cytotoxic or cytostatic effect on cancer cells. A standard workflow for this evaluation is outlined below.
Workflow for Evaluating Anticancer Benzoxazoles
Caption: A typical experimental workflow for assessing the anticancer properties of a novel benzoxazole derivative.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in cell culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is aspirated from the wells and replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Comparative Cytotoxicity of Substituted Benzoxazoles
The cytotoxic potency of benzoxazole derivatives is highly dependent on the nature and position of the substituents on the aromatic rings.[1] The table below summarizes the in vitro anticancer activity of various substituted benzoxazoles against several human cancer cell lines, providing a benchmark for the anticipated activity of this compound.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (10b) | A549 (Lung) | 0.13 ± 0.014 | - | - |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (10b) | MCF-7 (Breast) | 0.10 ± 0.013 | - | - |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (10b) | HT-29 (Colon) | 0.22 ± 0.017 | - | - |
| 2-Arylbenzoxazole (Compound 40) | NCI-H460 (NSCLC) | 0.4 | - | - |
| Benzoxazolyl-linked triazolotriazine (8e) | HepG2 (Hepatocellular) | 5.13 | Crizotinib | 4.35 |
| Benzoxazole-benzamide conjugate (1) | HCT-116 (Colorectal) | Not specified, but potent | Sorafenib | Not specified |
| Benzoxazole-benzamide conjugate (1) | MCF-7 (Breast) | Not specified, but potent | Sorafenib | Not specified |
| 5-chlorobenzo[d]oxazole derivative (14b) | MCF-7 (Breast) | 4.75 ± 0.21 | Sorafenib | Not specified |
| 5-chlorobenzo[d]oxazole derivative (14b) | HepG2 (Hepatocellular) | 4.61 ± 0.34 | Sorafenib | Not specified |
| Phortress analogue (3m) | Various | Attractive anticancer effect | Doxorubicin | Not specified |
| Phortress analogue (3n) | Various | Attractive anticancer effect | Doxorubicin | Not specified |
Data synthesized from multiple sources.[1][4][5][6][7]
Analysis: The data clearly indicates that substituted benzoxazoles can exhibit potent cytotoxic activity, with some derivatives demonstrating IC50 values in the nanomolar to low micromolar range.[1] Notably, halogen substitutions, such as the 5-chloro group, have been shown to contribute positively to the overall anticancer activity.[8] This provides a strong rationale for investigating this compound, as the bromo-substituent may confer significant cytotoxic properties.
Mechanisms of Action: Beyond Simple Cytotoxicity
The anticancer effects of benzoxazole derivatives are often multifaceted, extending beyond non-specific cell killing. Several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis have been identified as targets for this class of compounds.[1]
Inhibition of VEGFR-2 Signaling
A significant mechanism of action for several benzoxazole derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[6][7][9] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.
By inhibiting VEGFR-2, benzoxazole derivatives can effectively cut off the tumor's blood supply, leading to suppressed growth and metastasis. This targeted approach is often associated with a more favorable safety profile compared to traditional chemotherapeutics.
Induction of Apoptosis
Another key mechanism is the induction of apoptosis, or programmed cell death. Many benzoxazole compounds have been shown to arrest the cell cycle and trigger the apoptotic cascade.[6][9] For instance, some derivatives cause cell cycle arrest at the G2/M phase and increase the population of cells in the pre-G1 phase, which is indicative of apoptosis.[6] This is often accompanied by an increase in the expression of pro-apoptotic proteins like caspases and a decrease in anti-apoptotic proteins such as Bcl-2.[6][9]
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is pending, the wealth of data on structurally related benzoxazole derivatives provides a compelling case for its potential as a potent anticancer agent. The presence of a halogen substituent, coupled with the inherent pharmacological activity of the benzoxazole scaffold, suggests that this compound is a promising candidate for further investigation.
Future studies should focus on synthesizing this compound and performing comprehensive in vitro cytotoxicity screening against a panel of diverse cancer cell lines. Subsequent mechanistic studies, including VEGFR-2 inhibition assays and apoptosis analysis, will be crucial to elucidating its mode of action and establishing its therapeutic potential. The comparative data presented in this guide serves as a valuable resource for researchers and drug development professionals, offering a solid foundation upon which to build the next phase of discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. ajphs.com [ajphs.com]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Activities of Benzoxazole Derivatives
The benzoxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its unique chemical properties allow for versatile substitutions, leading to the development of potent and selective inhibitors for various enzyme targets. This guide provides a comparative analysis of benzoxazole derivatives against several key enzyme classes, offering experimental data, methodological insights, and structure-activity relationship (SAR) discussions to aid researchers in the field of drug discovery.
Introduction to Benzoxazoles as Enzyme Inhibitors
Benzoxazoles are heterocyclic compounds that are isosteric to natural nucleic bases like guanine and adenine, allowing them to interact readily with biopolymers.[1][2] This inherent ability to bind to biological macromolecules, combined with the ease of synthetic modification, has made them a focal point of research for developing novel therapeutic agents. Their inhibitory mechanisms are diverse, ranging from competitive inhibition at the active site to allosteric modulation and, in some cases, acting as DNA poisons by stabilizing enzyme-DNA cleavage complexes.
This guide will delve into the inhibitory prowess of benzoxazole derivatives against several critical enzyme families: Topoisomerases, Kinases, Cholinesterases, Carbonic Anhydrases, and Ureases.
I. Topoisomerase Inhibition: Unraveling DNA Replication
DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for anticancer therapies.[4][5] Benzoxazole derivatives have emerged as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II).
A study of 2,5-disubstituted-benzoxazole derivatives revealed several compounds with significant inhibitory activity against both eukaryotic Topo I and Topo II.[4][6] Notably, some derivatives were found to be more potent than the reference drugs, camptothecin for Topo I and etoposide for Topo II.[4]
Comparative Inhibitory Activity against Topoisomerases
| Compound | Target | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topo I | 132.3 | Camptothecin | >500 |
| 5-Amino-2-(p-bromophenyl)benzoxazole | Topo I | 134.1 | Camptothecin | >500 |
| 2-(p-Nitrobenzyl)benzoxazole | Topo II | 17.4 | Etoposide | >100 |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topo II | 22.3 | Etoposide | >100 |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo II | 71 | - | - |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 | - | - |
Data compiled from multiple sources.[4][5][7]
Structure-Activity Relationship (SAR) Insights
-
The presence of bulky groups at the R1 position of the benzoxazole ring appears to increase both Topo I and Topo II inhibition.[5][7]
-
Conversely, a CH2 bridge seems to decrease the inhibitory activity against both enzymes.[5][7]
Experimental Protocol: DNA Topoisomerase Relaxation Assay
The inhibitory activity of these compounds is typically determined using a DNA relaxation assay, which measures the conversion of supercoiled plasmid DNA to its relaxed form.[5][7]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled pBR322 plasmid DNA, human DNA topoisomerase I or II, and the assay buffer.
-
Inhibitor Addition: The benzoxazole derivatives are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).
-
Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of supercoiled DNA to relaxed DNA is quantified to determine the inhibitory activity of the compounds.
II. Kinase Inhibition: Targeting Cellular Signaling
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8][9] Benzoxazole derivatives have been successfully developed as potent inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both crucial for tumor angiogenesis and metastasis.[10]
A novel series of piperidinyl-based benzoxazole derivatives demonstrated strong dual inhibition of both VEGFR-2 and c-Met kinases.[10]
Comparative Inhibitory Activity against Kinases
| Compound | Target | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
| Piperidinyl-Based Benzoxazoles | ||||
| 11b (p-fluorophenyl derivative) | VEGFR-2 | 0.057 | Sorafenib | 0.058 |
| c-Met | 0.181 | Staurosporine | 0.237 | |
| 11a (phenyl derivative) | VEGFR-2 | 0.082 | Sorafenib | 0.058 |
| c-Met | 0.280 | Staurosporine | 0.237 | |
| Benzoxazole-Benzamide Conjugates | ||||
| Compound 1 (cyclohexyl group) | VEGFR-2 | 0.268 | Sorafenib | 0.352 |
| Compound 11 | VEGFR-2 | 0.361 | Sorafenib | 0.352 |
| Compound 12 | VEGFR-2 | 0.385 | Sorafenib | 0.352 |
| Other Benzoxazole Derivatives | ||||
| Compound 12l | VEGFR-2 | 0.097 | Sorafenib | 0.048 |
Data compiled from multiple sources.[9][10][11][12][13]
Mechanistic Insights
These benzoxazole derivatives act as competitive inhibitors by binding to the ATP-binding pocket of the kinases.[10] Molecular docking studies have confirmed their stable binding within these active sites.[10] Furthermore, potent derivatives like compound 11b have been shown to induce G2/M cell-cycle arrest and apoptosis in cancer cells.[10]
III. Cholinesterase Inhibition: Combating Neurodegeneration
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease.[14] Several novel benzoxazole derivatives have demonstrated potent inhibitory activity against both AChE and BChE.[15][16][17]
Comparative Inhibitory Activity against Cholinesterases
| Compound | Target | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
| Benzo[d]oxazole Derivatives | ||||
| Compound 6a | AChE | 1.03 | - | - |
| BChE | 6.6 | - | - | |
| Compound 6j | AChE | 1.35 | - | - |
| BChE | 8.1 | - | - | |
| Bis-benzoxazole Hybrids | ||||
| Analog 3 | AChE | 1.10 ± 0.40 | Donepezil | 2.45 ± 1.50 |
| BChE | 1.90 ± 0.70 | Donepezil | 4.50 ± 2.50 | |
| Benzoxazole-Oxazole Hybrids | ||||
| Analog 11 | AChE | 0.90 ± 0.05 | Donepezil | 0.016 ± 0.12 |
| BChE | 1.10 ± 0.10 | Donepezil | 4.5 ± 0.11 | |
| Benzoxazole-Oxadiazole Hybrids | ||||
| Analog 15 | AChE | 5.80 ± 2.18 | Donepezil | 33.65 ± 3.50 |
| BChE | 7.20 ± 2.30 | Donepezil | 35.80 ± 4.60 | |
| 2-Aryl-6-carboxamide Benzoxazoles | ||||
| Compound 36 | AChE | 0.01262 | Donepezil | 0.0693 |
| BChE | 0.02545 | Donepezil | 0.0630 | |
| 4-(Naphtho[1,2-d][4][7]oxazol-2-yl)benzene-1,3-diol | AChE | 0.058 | - | - |
| BChE | 0.981 | - | - |
Data compiled from multiple sources.[14][15][16][17][18][19]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
The inhibitory activity against AChE and BChE is commonly assessed using the spectrophotometric method developed by Ellman.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (DTNB), and the benzoxazole inhibitor in a suitable buffer (e.g., phosphate buffer).
-
Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the benzoxazole derivative for a specific period.
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Colorimetric Measurement: The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this colored product is measured over time using a spectrophotometer at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.
IV. Carbonic Anhydrase Inhibition: A Diuretic and Anti-glaucoma Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[20] CA inhibitors are used as diuretics and for the treatment of glaucoma. Benzoxazole derivatives, particularly 2-aminobenzoxazole-appended coumarins, have been identified as potent and selective inhibitors of tumor-associated CAs IX and XII.[21]
Comparative Inhibitory Activity against Carbonic Anhydrases
| Compound | Target | Ki (nM) | Reference Drug |
| Coumarin-Benzoxazole Hybrids | Acetazolamide | ||
| Compound 8i (R3 = Ph) | CA IX | 33.2 | |
| CA XII | 57.1 | ||
| Compound with sulfonamido motif in R3 | CA XII | Potent |
Data compiled from a study on coumarin-benzoxazole hybrids.[21]
SAR Insights
-
The substitution pattern on both the coumarin and benzoxazole moieties significantly influences the inhibitory activity, with CA IX being more sensitive to these changes.[21]
-
The length of the linker between the coumarin and benzoxazole moieties did not show a profound effect on the inhibition.[21]
V. Urease Inhibition: Targeting Gastric Pathogens
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. Benzoxazole derivatives have been investigated as potent urease inhibitors.[22][23][24]
Comparative Inhibitory Activity against Urease
| Compound Series | IC50 Range (µM) | Reference Drug | Reference IC50 (µM) |
| 2-(benzo[d]oxazol-2-ylthio)-1-phenylethan-1-one oxime derivatives | 0.46 - 46.10 | Acetohydroxamic acid | 320.70 |
| Triazinoindole bearing benzoxazole derivatives | 0.20 - 36.20 | Thiourea | 21.37 |
Data compiled from multiple sources.[22][23]
Mechanistic Considerations
Molecular docking studies suggest that these benzoxazole derivatives bind to the active site of the urease enzyme, interacting with the nickel ions and key amino acid residues, thereby inhibiting its catalytic activity.[22][24]
Conclusion
The benzoxazole scaffold continues to be a highly valuable framework in the design of potent and selective enzyme inhibitors. The studies highlighted in this guide demonstrate the remarkable versatility of benzoxazole derivatives in targeting a diverse range of enzymes implicated in various diseases. The provided comparative data and experimental insights serve as a valuable resource for researchers and scientists in the ongoing quest for novel and effective therapeutic agents. Further exploration of the structure-activity relationships and optimization of the lead compounds will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.
References
- 1. ijpbs.com [ijpbs.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and ...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 18. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - ProQuest [proquest.com]
- 19. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of Benzoxazole Compounds
The benzoxazole scaffold stands as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a remarkable breadth of biological activities.[1] Its inherent aromaticity and potential for diverse substitutions make it a versatile template for the design of targeted therapeutics.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the precise mechanisms by which these compounds exert their effects is paramount for rational drug design and optimization.
This guide provides an in-depth, comparative analysis of the diverse mechanisms of action of several classes of benzoxazole compounds. Moving beyond a mere catalog of activities, we will dissect the experimental methodologies used to elucidate these mechanisms, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for key assays.
Antimicrobial Action: Targeting Bacterial DNA Gyrase
A significant number of benzoxazole derivatives exhibit potent antibacterial activity by targeting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[3][4]
Featured Compound Class: Benzothiazole-based DNA Gyrase Inhibitors (structurally analogous to benzoxazoles in their heterocyclic nature and often studied in parallel).
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[3] By binding to the ATP-binding pocket, they prevent the conformational changes necessary for the enzyme's supercoiling activity, ultimately leading to a cessation of DNA replication and bacterial cell death.[3]
Comparative Performance:
| Compound Class | Target Organism | DNA Gyrase IC50 | Reference |
| Benzothiazole Derivatives | E. coli | < 10 nM - 352 nM | [5] |
| Benzothiazole Derivatives | A. baumannii | < 10 nM - 64 nM | [5] |
| Benzothiazole Derivatives | P. aeruginosa | < 10 nM - 235 nM | [5] |
| Pyrazole-Carbohydrazide Analogs | S. aureus | 0.15 µg/mL | [6] |
| Pyrazole-Carbohydrazide Analogs | B. subtilis | 0.25 µg/mL | [6] |
Experimental Workflow: DNA Gyrase Supercoiling Assay
This assay is a cornerstone for identifying and characterizing DNA gyrase inhibitors. The principle lies in the differential migration of supercoiled and relaxed plasmid DNA on an agarose gel.
Caption: Workflow for the DNA Gyrase Supercoiling Assay.
Detailed Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup (on ice): In a microcentrifuge tube, combine the following:
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).[7]
-
1 mM ATP.[7]
-
Relaxed pBR322 plasmid DNA (e.g., 0.5 µg).[7]
-
Test benzoxazole compound at various concentrations (or DMSO as a vehicle control).
-
Nuclease-free water to the desired volume.
-
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit) to initiate the reaction.[8]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA, followed by treatment with Proteinase K.[9]
-
Analysis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Anticancer Activity: Disruption of Microtubule Dynamics
Certain benzoxazole derivatives exert their anticancer effects by interfering with the dynamic instability of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[10]
Featured Compound Class: Benzoxazole-based Tubulin Polymerization Inhibitors.
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[8] This disruption of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]
Comparative Performance:
| Compound | Cell Line | Tubulin Polymerization IC50 | Reference |
| Compound 4c | MDA-MB-231 | 17 ± 0.3 μM | [10] |
| Compound 6r | DU-145 | 1.84 mM | [8] |
| Compound 6y | DU-145 | 2.43 mM | [8] |
| Compound K18 | - | 0.446 μM | [11] |
| Thiazol-5(4H)-one 4f | - | 9.33 nM | [12] |
| Thiazol-5(4H)-one 5a | - | 9.52 nM | [12] |
Experimental Workflow: Fluorescence-Based Tubulin Polymerization Assay
This high-throughput assay monitors tubulin polymerization in real-time by measuring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
Caption: Workflow for the Fluorescence-Based Tubulin Polymerization Assay.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reaction Setup: In a 96-well black plate, add the tubulin solution, GTP, and fluorescent reporter.
-
Compound Addition: Add the benzoxazole test compound at various concentrations (or vehicle control).
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~360 nm, emission ~450 nm).[13]
-
Data Analysis: Plot the fluorescence intensity versus time. The rate and extent of polymerization are determined from the curves. The IC50 value is calculated by plotting the inhibition of polymerization against the compound concentration.
Anti-Angiogenic Effects: Inhibition of VEGFR-2 Kinase
Many benzoxazole derivatives exhibit potent anti-angiogenic activity by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in the signaling cascade that promotes the formation of new blood vessels.[14][15]
Featured Compound Class: 2-substituted Benzoxazole Derivatives.
Mechanism of Action: These compounds act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By binding to the ATP pocket, they block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[16]
Comparative Performance:
| Compound | Cell Line | VEGFR-2 IC50 | Reference |
| Compound 12l | - | 97.38 nM | [14][15] |
| Compound 8d | - | 0.0554 µM | [17] |
| Compound 14o | - | 586.3 pg/ml | [18] |
| Compound 14l | - | 636.2 pg/ml | [18] |
| Compound 14b | - | 705.7 pg/ml | [18] |
| Sorafenib (Reference) | - | 48.16 nM | [14] |
Signaling Pathway: VEGFR-2 Activation and Downstream Cascades
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole compounds.[16][17][19][20][21]
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
-
Master Mix Preparation: Prepare a master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., poly-Glu,Tyr 4:1).[22]
-
Reaction Setup: In a 96-well white plate, add the master mix to each well.
-
Inhibitor Addition: Add the benzoxazole test inhibitor at various concentrations to the appropriate wells. Add a diluent solution to the "blank" and "positive control" wells.[22]
-
Enzyme Addition: Thaw and dilute the VEGFR-2 kinase enzyme. Add the diluted enzyme to the "positive control" and "test inhibitor" wells to initiate the reaction. Add kinase buffer to the "blank" wells.[22]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[22]
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo™) to each well to stop the reaction and measure the remaining ATP via luminescence.
-
Data Analysis: Subtract the "blank" readings from all other readings. Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value.
Neuroprotective Potential: Acetylcholinesterase Inhibition
Certain benzoxazole derivatives have shown promise as neuroprotective agents for the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[23][24]
Featured Compound Class: 2-Aryl-6-carboxamide and Benzoxazole-Oxadiazole Derivatives.
Mechanism of Action: These compounds act as inhibitors of AChE, increasing the levels of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[25]
Comparative Performance:
| Compound | AChE IC50 | Reference |
| Compound 36 (2-Aryl-6-carboxamide) | 12.62 nM | [18] |
| Compound 3e (2-Benzoxazolinone) | More active than Tacrine | [23] |
| Compound 2 (Benzoxazole-Oxadiazole) | 6.40 ± 1.10 µM | [24] |
| Compound 15 (Benzoxazole-Oxadiazole) | 5.80 ± 2.18 µM | [24] |
| Compound 16 (Benzoxazole-Oxadiazole) | 6.90 ± 1.20 µM | [24] |
| Donepezil (Reference) | 69.3 nM | [18] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare a solution of acetylcholinesterase enzyme.
-
-
Assay Protocol (in a 96-well plate):
-
Add phosphate buffer, the test compound at various concentrations, and the DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the AChE solution.
-
Immediately measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[25]
Novel Anticancer Strategy: CYP1A1-Mediated Bioactivation
A unique mechanism of action is observed with the benzothiazole prodrug Phortress (structurally related to benzoxazoles), which demonstrates potent and selective antitumor activity.
Featured Compound: Phortress (2-(4-Amino-3-methylphenyl)benzothiazole).
Mechanism of Action: Phortress is a prodrug that is converted to its active form, 5F 203.[24] This active metabolite is a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).[26] Binding of 5F 203 to AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression. CYP1A1 then metabolizes the active compound into reactive electrophilic species that form DNA adducts, leading to cell death in sensitive cancer cells.[21]
Signaling Pathway: AhR-Mediated CYP1A1 Induction
Caption: Phortress mechanism of action via AhR-mediated CYP1A1 induction.[14]
Experimental Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)
This cell-based assay is used to screen for compounds that activate the AhR signaling pathway.
-
Cell Culture: Use a cell line (e.g., mouse hepatoma H1L6.1c2 cells) that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an AhR-responsive element.
-
Compound Treatment: Plate the cells in a 96-well plate and treat them with the test compound at various concentrations for 24 hours.
-
Cell Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates activation of the AhR pathway. The potency of the compound is determined from the dose-response curve.
Validating Target Engagement: The Cellular Thermal Shift Assay (CETSA)
A crucial aspect of mechanism of action studies is to confirm that a compound directly binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][20]
Principle: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[20] By heating intact cells or cell lysates to a range of temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified. A shift in the melting temperature of the target protein in the presence of the compound provides direct evidence of target engagement.[12]
Experimental Workflow: Western Blot-Based CETSA
Caption: General workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to the desired confluency and treat with the benzoxazole compound or vehicle control for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[20]
-
Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The benzoxazole scaffold is a rich source of pharmacologically active compounds with a wide array of mechanisms of action. This guide has provided a comparative overview of several key mechanisms, supported by experimental data and detailed protocols for their elucidation. By understanding the intricate molecular interactions and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic core.
References
- 1. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 17. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-benzooxazole-2-carbaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Bromo-benzooxazole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist to explain the rationale behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. The procedures outlined are grounded in established safety protocols and regulatory standards, designed to build trust and provide value beyond the product itself.
Understanding the Hazard Profile
Key Hazards Associated with Brominated Benzoxazole Derivatives:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]
-
Combustibility: The material is a combustible solid.[1]
-
Environmental Hazard: Halogenated organic compounds are subject to strict environmental disposal regulations to prevent contamination.[3][4]
The presence of the bromine atom categorizes this compound as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal pathway required by environmental regulations.[3][5] Mixing halogenated waste with non-halogenated waste streams can result in the entire mixture being classified as halogenated, significantly increasing disposal costs and regulatory complexity.[3][6]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
A proactive approach to safety begins before any waste is generated. The causality behind PPE selection is to create a barrier against the identified chemical hazards.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Prevents direct skin contact, which can lead to irritation and potential allergic reactions.[1][7] |
| Body Protection | A fully buttoned lab coat. | Shields skin and personal clothing from accidental spills and contamination.[7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Prevents inhalation of dust, which may cause respiratory tract irritation.[1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal. This workflow is designed as a self-validating system to minimize risk.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is correct identification and segregation. As a brominated heterocyclic compound, this compound must be treated as Hazardous Waste .
Protocol:
-
Designate as Halogenated Organic Waste: All waste materials contaminated with this compound, including solid residues, contaminated weighing paper, pipette tips, gloves, and empty stock containers, must be segregated into a dedicated Halogenated Organic Waste stream.[3][5]
-
Avoid Co-mingling: Do NOT mix this waste with non-halogenated organic waste, aqueous waste, or solid waste streams.[3][7] This is a critical step for both safety and cost-effective disposal.
Step 2: Waste Containerization
Proper containerization is essential to prevent leaks, spills, and exposure.
Protocol:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid. The container must be in good condition, free of cracks or defects.[7]
-
Keep Container Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[2][7] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion of contents and to prevent spills during transport.
Step 3: Waste Labeling
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.
Protocol:
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste" .[2]
-
The full chemical name: "this compound" . Do not use abbreviations.[7]
-
A list of all components in the container, including residual solvents.
-
The specific hazard characteristics (e.g., "Irritant," "Harmful").
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date (the date the first waste was added).
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory in a designated area while awaiting pickup.
Protocol:
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[8] The SAA should be under the control of laboratory personnel.[9]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]
-
Segregate from Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents and bases.[10]
The logical flow from waste generation to temporary storage is illustrated below.
Caption: Waste Disposal Workflow for this compound.
Final Disposal Procedures
The final disposal of hazardous waste is a regulated process that must be managed by trained professionals.
Protocol:
-
Contact Environmental Health & Safety (EHS): When the waste container is nearly full, or before the accumulation time limit is reached (consult your institution's policy), contact your institution's EHS department to schedule a waste pickup.[11]
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office. Accurate documentation is a legal requirement.
-
Professional Disposal: The EHS department will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] As a halogenated organic compound, this compound will likely be disposed of via high-temperature incineration at a facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen bromide.[4][12]
Accidental Spill Response
In the event of a spill, a calm and methodical response is crucial to mitigate risks.
Protocol:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Ventilate the Area: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Contain the Spill:
-
For a small, dry spill, carefully sweep or vacuum the material. CRITICAL: Avoid generating dust. [7] Lightly moistening the powder with water may help prevent it from becoming airborne.
-
Use an inert absorbent material for any solutions.
-
-
Clean and Decontaminate: Place all contaminated materials, including absorbent, cleaning supplies, and contaminated PPE, into a sealed and labeled hazardous waste container.[7] Clean the spill area thoroughly.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
The decision-making process for spill response is outlined in the following diagram.
Caption: Decision-making flowchart for spill response.
Regulatory Framework
The disposal procedures outlined in this guide are based on the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Definition of Hazardous Waste (40 CFR § 261.3): This regulation defines what constitutes a hazardous waste. A discarded chemical like this compound meets this definition due to its hazardous characteristics (e.g., irritant).[1][13]
-
Generator Requirements (40 CFR Part 262): Laboratories are considered hazardous waste generators and must comply with regulations for accumulation, storage, labeling, and disposal.[2][8]
-
Land Disposal Restrictions (40 CFR Part 268): Halogenated organic compounds are specifically restricted from land disposal and require treatment to meet specific standards before they can be disposed of.[14]
By adhering to the protocols in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with federal, state, and local environmental regulations.
References
- 1. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. epa.gov [epa.gov]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 11. uhcl.edu [uhcl.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. GovInfo [govinfo.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
